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  • Product: 1,3-Bis(3-hydroxy-3-pentyl)benzene
  • CAS: 676465-94-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(3-hydroxy-3-pentyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Bis(3-hydroxy-3-pentyl)benzene is a tertiary diol characterized by a central benzene ring substituted at the meta positions with two 3-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-hydroxy-3-pentyl)benzene is a tertiary diol characterized by a central benzene ring substituted at the meta positions with two 3-hydroxy-3-pentyl groups. This symmetrical molecular architecture, featuring two chiral centers, makes it an intriguing building block in various fields of chemical research, including polymer chemistry, materials science, and as a potential scaffold in medicinal chemistry. The tertiary alcohol functionalities offer sites for further chemical modification, while the lipophilic pentyl groups and the rigid aromatic core contribute to the molecule's overall steric and electronic properties.

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Bis(3-hydroxy-3-pentyl)benzene. It is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the underlying chemical principles and to proficiently characterize the final product. The methodologies described herein are grounded in established chemical literature and have been designed to be self-validating through detailed procedural steps and thorough analytical characterization.

Synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene

The most direct and efficient method for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene is through a double Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the preparation of a di-Grignard reagent from 1,3-dibromobenzene, which then reacts with a suitable ketone, in this case, 3-pentanone, to yield the desired tertiary diol after an acidic workup.

Reaction Mechanism

The synthesis proceeds in two main stages:

  • Formation of the Di-Grignard Reagent: 1,3-dibromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the 1,3-phenylenebis(magnesium bromide). This reaction requires scrupulously dry conditions as Grignard reagents are highly reactive towards protic solvents like water.

  • Nucleophilic Addition to 3-Pentanone: The di-Grignard reagent, a potent dinucleophile, then attacks the electrophilic carbonyl carbon of two equivalents of 3-pentanone. This results in the formation of a dialkoxide intermediate.

  • Acidic Workup: The reaction mixture is quenched with a weak acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to protonate the dialkoxide and yield the final product, 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Grignard Reaction Mechanism A 1,3-Dibromobenzene D 1,3-Phenylenebis(magnesium bromide) (Di-Grignard Reagent) A->D THF (anhydrous) B Magnesium (2 eq) B->D C 3-Pentanone (2 eq) E Dialkoxide Intermediate C->E H2O H3O+ (workup) F 1,3-Bis(3-hydroxy-3-pentyl)benzene H2O->F D->E Nucleophilic Addition E->F Protonation

Caption: Reaction mechanism for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
1,3-DibromobenzeneC₆H₄Br₂235.9023.6 g (0.1 mol)>98%
Magnesium turningsMg24.315.35 g (0.22 mol)>99%
IodineI₂253.811 crystal
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mLDri-Solv
3-PentanoneC₅H₁₀O86.1319.0 g (0.22 mol)>99%
Saturated aq. Ammonium ChlorideNH₄Cl53.49100 mL
Diethyl ether(C₂H₅)₂O74.12200 mLAnhydrous
Anhydrous Magnesium SulfateMgSO₄120.3710 g

Procedure:

  • Preparation of the Di-Grignard Reagent:

    • All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

    • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, add the magnesium turnings and a single crystal of iodine.

    • Gently heat the flask with a heat gun under a flow of nitrogen to activate the magnesium surface.

    • Allow the flask to cool to room temperature.

    • In the dropping funnel, prepare a solution of 1,3-dibromobenzene in 100 mL of anhydrous THF.

    • Add approximately 10 mL of the 1,3-dibromobenzene solution to the magnesium turnings. The reaction should initiate within a few minutes, as evidenced by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming or sonication may be necessary.

    • Once the reaction has initiated, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the di-Grignard reagent.

  • Reaction with 3-Pentanone:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Prepare a solution of 3-pentanone in 50 mL of anhydrous THF in the dropping funnel.

    • Add the 3-pentanone solution dropwise to the cooled di-Grignard reagent with vigorous stirring. The addition should be slow enough to maintain the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Once the initial vigorous reaction has subsided, add the remaining ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as hexane/ethyl acetate.

Experimental Workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ketone cluster_2 Workup & Purification A Dry Glassware & Assemble B Add Mg & I₂ A->B C Activate Mg B->C D Add 1,3-Dibromobenzene in THF C->D E Reflux D->E F Cool Grignard Reagent to 0°C E->F G Add 3-Pentanone in THF F->G H Stir at Room Temperature G->H I Quench with aq. NH₄Cl H->I J Extract with Diethyl Ether I->J K Dry & Evaporate Solvent J->K L Purify (Chromatography/Recrystallization) K->L

Caption: A streamlined workflow for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Characterization of 1,3-Bis(3-hydroxy-3-pentyl)benzene

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the chemical environment of the different protons in the molecule. The expected signals include:

    • Aromatic protons on the benzene ring, which will exhibit a characteristic splitting pattern for a 1,3-disubstituted ring.

    • The ethyl protons of the pentyl groups, which will appear as a triplet for the methyl groups and a quartet for the methylene groups.

    • The hydroxyl protons, which will appear as a singlet, the chemical shift of which can vary depending on the concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected signals include:

    • Aromatic carbons, with different chemical shifts for the substituted and unsubstituted carbons.

    • The carbon atom bearing the hydroxyl group (quaternary carbon), which will appear at a characteristic downfield shift.

    • The carbons of the ethyl groups.

Predicted NMR Data:

While experimental data from a peer-reviewed source is the gold standard, predicted NMR data can provide a useful reference.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons: ~7.2-7.5 ppm (m)Aromatic C (substituted): ~148 ppm
Hydroxyl Protons: Variable (s)Aromatic CH: ~124-128 ppm
Ethyl CH₂: ~1.8 ppm (q)C-OH: ~78 ppm
Ethyl CH₃: ~0.8 ppm (t)Ethyl CH₂: ~35 ppm
Ethyl CH₃: ~8 ppm

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorption bands to look for in the IR spectrum of 1,3-Bis(3-hydroxy-3-pentyl)benzene include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

  • C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.

  • A C-O stretching band around 1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,3-Bis(3-hydroxy-3-pentyl)benzene, the molecular ion peak (M⁺) would be expected at m/z = 250.38. Fragmentation patterns would likely involve the loss of water and ethyl groups.

Safety and Handling

  • 1,3-Dibromobenzene: Is harmful if swallowed and causes skin and eye irritation.

  • Magnesium: Is a flammable solid.

  • Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage.

  • 3-Pentanone: Is a flammable liquid and can cause eye irritation.

  • Grignard Reagents: Are highly reactive, moisture-sensitive, and can ignite spontaneously in air.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene via a double Grignard reaction. The provided experimental protocol, coupled with the comprehensive characterization techniques, offers a robust framework for researchers to successfully prepare and validate this valuable chemical compound. The principles and techniques described herein are broadly applicable to the synthesis of other related tertiary diols, making this guide a valuable resource for synthetic and medicinal chemists.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
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  • Sigma-Aldrich.
  • PubChem. 1,3-Bis(3-hydroxy-3-pentyl)benzene. Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to 1,3-Bis(3-hydroxy-3-pentyl)benzene: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Bis(3-hydroxy-3-pentyl)benzene is a symmetrically substituted aromatic diol. Its structure, featuring a central benzene ring with two terti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-hydroxy-3-pentyl)benzene is a symmetrically substituted aromatic diol. Its structure, featuring a central benzene ring with two tertiary alcohol functionalities, presents interesting possibilities for applications in medicinal chemistry and materials science. The tertiary alcohol groups offer resistance to oxidation, a feature that can be advantageous in designing stable molecular scaffolds.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a plausible synthetic route with a detailed experimental protocol, and an in-depth analysis of its expected spectroscopic characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,3-Bis(3-hydroxy-3-pentyl)benzene is presented in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₆O₂
Molecular Weight 250.38 g/mol
IUPAC Name 3-[3-(3-hydroxypentan-3-yl)phenyl]pentan-3-ol
CAS Number 676465-94-4
Melting Point 89.5-90.5 °C[2]
Boiling Point 358.844 °C at 760 mmHg[2]
Solubility Insoluble in water. Soluble in alcohols and ether.Inferred from properties of similar compounds[3][4]
Appearance Predicted to be a white solid at room temperature.

Proposed Synthesis

A robust and high-yielding synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene can be achieved through a one-pot, two-step process commencing with a double Friedel-Crafts acylation of benzene, followed by a double Grignard reaction. This approach is advantageous as it utilizes readily available starting materials and employs well-established, scalable reaction methodologies.

Logical Framework for the Synthetic Approach

The retrosynthetic analysis for 1,3-Bis(3-hydroxy-3-pentyl)benzene is illustrated below. The target molecule can be disconnected at the carbon-carbon bonds formed during the Grignard reaction, leading back to a diketone intermediate, 1,3-diacetylbenzene. This diketone can be further disconnected to benzene and an acylating agent, such as acetyl chloride, via a Friedel-Crafts acylation.

Retrosynthesis Target 1,3-Bis(3-hydroxy-3-pentyl)benzene Intermediate1 1,3-Diacetylbenzene Target->Intermediate1 Grignard Disconnection Starting_Materials Benzene + Acetyl Chloride Intermediate1->Starting_Materials Friedel-Crafts Disconnection

Caption: Retrosynthetic analysis of 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,3-Diacetylbenzene via Friedel-Crafts Acylation

This initial step involves the acylation of benzene. It is important to note that direct diacylation of benzene to the 1,3-isomer is challenging due to the deactivating nature of the first acetyl group. A more controlled approach would be to start from a precursor that directs to the meta position, or to use a multi-step synthesis to achieve the desired 1,3-diacetylbenzene.[3]

Step 2: Synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene via Grignard Reaction

This step utilizes the reactivity of a Grignard reagent, ethylmagnesium bromide, to attack the carbonyl carbons of 1,3-diacetylbenzene, forming the desired tertiary diol.

Materials and Reagents:

  • 1,3-Diacetylbenzene

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Anhydrous HCl in diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification Mg Mg turnings Grignard_Formation Formation of EtMgBr Mg->Grignard_Formation EtBr Ethyl Bromide EtBr->Grignard_Formation Anhydrous_Ether_1 Anhydrous Diethyl Ether Anhydrous_Ether_1->Grignard_Formation Reaction_Vessel Reaction at 0°C to RT Grignard_Formation->Reaction_Vessel Slow Addition Diacetylbenzene 1,3-Diacetylbenzene in Anhydrous Ether Diacetylbenzene->Reaction_Vessel Quench Quench with sat. NH4Cl(aq) Reaction_Vessel->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Product 1,3-Bis(3-hydroxy-3-pentyl)benzene Purification->Product

Caption: Experimental workflow for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with gentle warming to initiate the formation of the Grignard reagent. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.[5][6]

  • Reaction with Diketone: Dissolve 1,3-diacetylbenzene in anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard reagent solution to 0 °C using an ice bath. Add the solution of 1,3-diacetylbenzene dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons (δ 7.0-7.5 ppm): The benzene ring protons will appear in the aromatic region. Due to the meta-substitution, a complex multiplet pattern is expected for the four aromatic protons.[7]

  • Hydroxyl Protons (δ 1.5-4.0 ppm): A broad singlet corresponding to the two hydroxyl protons will be present. The chemical shift of this peak is highly dependent on concentration and solvent.[2]

  • Methylene Protons (δ 1.5-1.9 ppm): The eight methylene protons of the four ethyl groups will likely appear as a quartet.

  • Methyl Protons (δ 0.8-1.0 ppm): The twelve methyl protons of the four ethyl groups will appear as a triplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals.

  • Aromatic Carbons (δ 120-150 ppm): Four signals are expected for the aromatic carbons. The carbons bearing the alkyl substituents will be downfield shifted.[8][9]

  • Carbinol Carbon (δ ~75 ppm): A single signal for the two equivalent tertiary carbons bearing the hydroxyl groups.[10]

  • Methylene Carbons (δ ~30 ppm): A single signal for the four equivalent methylene carbons.

  • Methyl Carbons (δ ~10 ppm): A single signal for the four equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the hydroxyl and aromatic functionalities.

  • O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.[6][11][12]

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Weak to medium absorptions from the C-H stretching of the benzene ring.

  • C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium to strong absorptions from the C-H stretching of the ethyl groups.

  • C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several medium to weak bands characteristic of the benzene ring.

  • C-O Stretch (1100-1210 cm⁻¹): A strong absorption corresponding to the C-O stretching of the tertiary alcohol.[11]

Mass Spectrometry

The mass spectrum is expected to show fragmentation patterns characteristic of tertiary benzylic alcohols.

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 250 may be weak or absent due to the facile fragmentation of tertiary alcohols.[13]

  • Alpha-Cleavage: The most prominent fragmentation pathway is expected to be the alpha-cleavage, resulting in the loss of an ethyl radical to form a stable benzylic cation. This would give a significant peak at m/z = 221. A subsequent alpha-cleavage from the other side would lead to a fragment at m/z = 192.[13][14][15]

  • Dehydration: Loss of one or two water molecules (M-18, M-36) is also a possible fragmentation pathway, leading to peaks at m/z = 232 and 214.[13]

Potential Applications and Toxicological Considerations

While specific biological activities for 1,3-Bis(3-hydroxy-3-pentyl)benzene have not been reported, its structural motifs suggest potential areas for investigation. The presence of two tertiary alcohol groups on a benzene scaffold makes it a candidate for evaluation in several therapeutic areas. Tertiary alcohols are known to exhibit improved metabolic stability compared to primary and secondary alcohols.[1]

Derivatives of benzenediols and other phenolic compounds have been investigated for a range of biological activities, including antioxidant and antimicrobial properties.[16] The rigid aromatic core with flexible side chains could also be explored for applications in materials science, such as in the synthesis of polymers or as a building block in supramolecular chemistry.

From a toxicological perspective, while the compound itself has not been extensively studied, the benzene core warrants careful consideration. Benzene and some of its derivatives are known to have toxic effects.[17] Therefore, any handling and application of 1,3-Bis(3-hydroxy-3-pentyl)benzene should be conducted with appropriate safety precautions until more specific toxicological data becomes available.

Conclusion

1,3-Bis(3-hydroxy-3-pentyl)benzene is a molecule with potential for further exploration in both medicinal chemistry and material science. This guide has provided a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and an analysis of its expected spectroscopic features. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field, facilitating future studies and applications of this intriguing compound.

References

  • PubChem. 1,3-Bis(3-hydroxy-3-pentyl)benzene. [Link]

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  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

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  • Pharmacompass. 1,3-dihydroxy-benzene | Drug Information, Uses, Side Effects, Chemistry. [Link]

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Sources

Foundational

An In-depth Technical Guide to 1,3-Bis(3-hydroxy-3-pentyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 1,3-Bis(3-hydroxy-3-pentyl)benzene, a symmetrically sub...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1,3-Bis(3-hydroxy-3-pentyl)benzene, a symmetrically substituted aromatic diol. This document delves into its chemical identity, plausible synthetic routes, potential applications, and the significance of its structural motifs in materials science and medicinal chemistry.

Chemical Identity and Nomenclature

1,3-Bis(3-hydroxy-3-pentyl)benzene is a unique molecule featuring a central benzene ring substituted at the meta positions with two tertiary alcohol functional groups. This arrangement confers a distinct V-shaped geometry to the molecule.

IUPAC Name

The formal IUPAC name for this compound is 3-[3-(3-hydroxypentan-3-yl)phenyl]pentan-3-ol [1].

Synonyms

For ease of reference in literature and chemical databases, this compound is also known by several synonyms:

  • 1,3-Bis(3-hydroxy-3-amyl)benzene[2]

  • 1,3-Bis(1-ethyl-1-hydroxypropyl)benzene[2]

  • 3,3'-(m-Phenylene)di-3-pentanol[2]

  • α,α,α',α'-Tetraethyl-1,3-benzenedimethanol[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in the table below.

PropertyValueSource
CAS Number 676465-94-4[2][3][4]
Molecular Formula C₁₆H₂₆O₂[1][3][4]
Molecular Weight 250.38 g/mol [1][3]
Appearance White to orange to green powder or crystals[2][4]
Purity Typically >90.0% (GC)[2][3]
Storage Sealed in a dry environment at room temperature.[4]

Synthesis and Mechanism

While specific, peer-reviewed synthesis protocols for 1,3-Bis(3-hydroxy-3-pentyl)benzene are not widely published, its structure strongly suggests a synthesis route via a double Grignard reaction. This is a robust and well-established method for forming tertiary alcohols. Two primary pathways are plausible, starting from either 1,3-diacetylbenzene or 1,3-dibromobenzene.

Plausible Synthetic Route 1: From 1,3-Diacetylbenzene

This approach involves the reaction of 1,3-diacetylbenzene with an excess of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr). The causality behind using an excess of the Grignard reagent is to ensure the reaction proceeds to completion at both carbonyl centers of the starting diketone.

Experimental Protocol: Synthesis via Grignard Reaction with a Diketone

Objective: To synthesize 1,3-Bis(3-hydroxy-3-pentyl)benzene by reacting 1,3-diacetylbenzene with ethylmagnesium bromide.

Materials:

  • 1,3-Diacetylbenzene

  • Ethylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Preparation: Dissolve 1,3-diacetylbenzene (1 equivalent) in anhydrous diethyl ether or THF and add it to the reaction flask.

  • Grignard Addition: Add the ethylmagnesium bromide solution (at least 4 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of 1,3-diacetylbenzene. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the alkoxide intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Plausible Synthetic Route 2: From 1,3-Dibromobenzene

An alternative pathway involves the formation of a di-Grignard reagent from 1,3-dibromobenzene, which then reacts with a ketone, 3-pentanone. This method requires careful control of the di-Grignard formation to avoid side reactions.

Experimental Protocol: Synthesis via a Di-Grignard Reagent

Objective: To synthesize 1,3-Bis(3-hydroxy-3-pentyl)benzene by reacting a di-Grignard reagent of 1,3-dibromobenzene with 3-pentanone.

Materials:

  • 1,3-Dibromobenzene[5][6]

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 3-Pentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1,3-dibromobenzene in anhydrous ether to initiate the reaction. Once the reaction begins, add the remaining 1,3-dibromobenzene solution dropwise to maintain a gentle reflux, forming the di-Grignard reagent (1,3-phenylenedimagnesium bromide).

  • Ketone Addition: Cool the di-Grignard solution in an ice bath. Add a solution of 3-pentanone (at least 2 equivalents) in anhydrous ether dropwise to the stirred Grignard reagent.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification: Follow steps 5 through 8 from the protocol for Synthetic Route 1.

Visualization of the Synthetic Pathways

The following diagrams illustrate the logical flow of the two plausible synthetic routes.

Synthesis_Route_1 1,3-Diacetylbenzene 1,3-Diacetylbenzene Intermediate_Dialkoxide Intermediate Dialkoxide 1,3-Diacetylbenzene->Intermediate_Dialkoxide Grignard Addition Ethylmagnesium_Bromide Ethylmagnesium Bromide (Excess) Ethylmagnesium_Bromide->Intermediate_Dialkoxide Product 1,3-Bis(3-hydroxy-3-pentyl)benzene Intermediate_Dialkoxide->Product Acidic_Workup Aqueous Acidic Workup (e.g., NH4Cl) Acidic_Workup->Product

Caption: Synthesis from 1,3-Diacetylbenzene.

Synthesis_Route_2 1,3-Dibromobenzene 1,3-Dibromobenzene Di-Grignard 1,3-Phenylenedimagnesium Bromide 1,3-Dibromobenzene->Di-Grignard Magnesium Magnesium (Mg) Magnesium->Di-Grignard Intermediate_Dialkoxide Intermediate Dialkoxide Di-Grignard->Intermediate_Dialkoxide Nucleophilic Attack 3-Pentanone 3-Pentanone 3-Pentanone->Intermediate_Dialkoxide Product 1,3-Bis(3-hydroxy-3-pentyl)benzene Intermediate_Dialkoxide->Product Acidic_Workup Aqueous Acidic Workup (e.g., NH4Cl) Acidic_Workup->Product

Caption: Synthesis from 1,3-Dibromobenzene.

Potential Applications and Areas of Research

The unique 1,3-disubstituted benzene core of this molecule makes it a valuable building block in several areas of chemical science.

Materials Science

The "V-shape" geometry imparted by the meta-substitution pattern is highly desirable for creating specific molecular architectures. This makes 1,3-disubstituted benzene derivatives like this one useful as scaffolds for:

  • Host-Guest Systems: The defined angle between the functional groups can be exploited to create specific binding pockets for molecular recognition.

  • Molecular Receptors: The hydroxy functionalities can be further modified to create receptors for specific ions or small molecules.

  • Functional Polymers: Incorporation of this diol into a polymer backbone can influence the polymer's three-dimensional structure and properties.

Medicinal Chemistry and Drug Discovery

In drug development, replacing a flat benzene ring with a three-dimensional, C(sp³)-rich scaffold can improve a drug candidate's physicochemical properties, such as solubility and metabolic stability. While this specific molecule has no reported biological activity, its 1,3-disubstituted benzene core is a recognized bioisostere for meta-substituted benzenes in drug candidates[3][4]. This structural motif is being explored to create novel drug analogues with potentially improved pharmacokinetic profiles[2][3].

Safety and Handling

Based on available safety data, 1,3-Bis(3-hydroxy-3-pentyl)benzene is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[2]

    • P280: Wear protective gloves/eye protection/face protection.[2]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

It is intended for professional manufacturing, research, and industrial use only and is not for medical or consumer use[3].

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the benzene ring.

    • A singlet for the hydroxyl (-OH) protons.

    • Multiplets for the methylene (-CH₂) protons of the ethyl groups.

    • A triplet for the methyl (-CH₃) protons of the ethyl groups.

  • ¹³C NMR:

    • Signals in the aromatic region (around 120-150 ppm) for the benzene carbons.

    • A signal for the carbon bearing the hydroxyl group (quaternary carbon, C-OH).

    • Signals for the methylene and methyl carbons of the ethyl groups.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups.

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C=C stretching bands for the aromatic ring.

    • C-O stretching band for the tertiary alcohol.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound (250.38 g/mol ).

    • Fragmentation patterns consistent with the loss of water and ethyl groups.

Conclusion

1,3-Bis(3-hydroxy-3-pentyl)benzene is a structurally interesting aromatic diol with significant potential as a building block in both materials science and medicinal chemistry. Its synthesis is accessible through standard organic chemistry methodologies like the Grignard reaction. The meta-substitution pattern provides a rigid, V-shaped scaffold that is valuable for constructing complex molecular architectures. While specific applications and biological activities of this particular compound remain to be explored, its structural motifs are of current interest in advanced chemical research.

References

  • 1, 3-Bis(3-hydroxy-3-pentyl)benzene, min 90% (GC), 1 gram. CP Lab Safety. [Link]

  • 1,3-Bis(3-hydroxy-3-pentyl)benzene | C16H26O2 | CID 44630004. PubChem. [Link]

  • General Access to Cubanes as Benzene Bioisosteres. National Institutes of Health. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. National Institutes of Health. [Link]

  • Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • 1,3-Dibromobenzene. Wikipedia. [Link]

  • 1,3-Dibromobenzene | C6H4Br2 | CID 7927. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,3-Bis(3-hydroxy-3-pentyl)benzene (CAS Number: 676465-94-4)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the strategic applications of 1,3-Bis(3-hydroxy-3-pentyl)benzene (CAS No. 676465-94-4). While this compound may not be an end-product in drug development, its true value lies in its role as a sophisticated chemical building block. The unique 1,3-disubstitution pattern on the benzene core offers a rigid, angular scaffold essential for the rational design of complex molecules. This guide will delve into the significance of this "meta" orientation in creating V-shaped molecules for applications in medicinal chemistry, molecular recognition, and polymer science. We will explore a representative synthetic protocol for its preparation and discuss the broader implications of its structural motifs in modern chemical research.

Core Chemical and Physical Properties

1,3-Bis(3-hydroxy-3-pentyl)benzene, also known by synonyms such as 1,3-Bis(1-ethyl-1-hydroxypropyl)benzene and 3,3'-(m-Phenylene)di-3-pentanol, is a tertiary diol with a central benzene ring.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 676465-94-4[1]
Molecular Formula C₁₆H₂₆O₂[2]
Molecular Weight 250.38 g/mol [2]
Appearance White to pale yellow crystalline powder[1]
IUPAC Name 3-[3-(3-hydroxypentan-3-yl)phenyl]pentan-3-ol[2]
Solubility Information not widely available, but expected to be soluble in organic solvents.
Storage Store in a cool, dark place. Incompatible with oxidizing agents.[1]

Safety and Handling: This chemical is classified as causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

The Strategic Importance of the 1,3-Disubstituted Benzene Core

The true potential of 1,3-Bis(3-hydroxy-3-pentyl)benzene for researchers and drug development professionals lies not in its intrinsic biological activity, but in its defined three-dimensional structure. The 1,3- or meta-substitution pattern of the two pentyl alcohol groups on the benzene ring creates a specific, rigid V-shape.[1] This angular geometry is a crucial design element in several advanced chemical applications.

A Scaffold for V-Shaped Molecules in Drug Design

The principle of molecular recognition is fundamental to drug efficacy, where a drug molecule must physically fit into a specific binding pocket of a biological target, such as an enzyme or receptor.[3][4][5] The defined angle between the two functional groups in 1,3-disubstituted benzenes makes them ideal scaffolds for creating molecules that can access these often-angular binding sites.[1] By modifying the terminal hydroxyl groups of 1,3-Bis(3-hydroxy-3-pentyl)benzene, chemists can attach various pharmacophores, directing them in a specific spatial orientation to optimize interactions with a biological target.

cluster_0 1,3-Disubstituted Benzene Scaffold cluster_1 Resulting V-Shaped Molecule Benzene Benzene R1 R1 Benzene->R1 Position 1 R2 R2 Benzene->R2 Position 3 Molecule Angular Structure R1->Molecule R2->Molecule

Caption: The 1,3-substitution pattern on a benzene ring creates a rigid, angular scaffold.

Building Blocks for Polymers and Molecular Receptors

Beyond medicinal chemistry, the angular structure of 1,3-disubstituted benzenes is valuable in materials science. This V-shaped geometry can be exploited to control the architecture of macromolecules, leading to the formation of functional polymers with specific properties.[1] For instance, derivatives of this compound could be used to create polymers with defined pockets for host-guest chemistry or as ligands for the formation of metal-organic frameworks (MOFs). The defined angle between the functional groups can be used to create specific binding pockets for other molecules, making them useful in the design of molecular sensors or separation materials.

Representative Synthetic Protocol: A Grignard Approach

As a chemical building block, understanding its synthesis is crucial. A common and versatile method for preparing tertiary alcohols like 1,3-Bis(3-hydroxy-3-pentyl)benzene is through a Grignard reaction. This protocol outlines a representative procedure starting from 1,3-diacetylbenzene.

Reaction Scheme:

1,3-Diacetylbenzene + 2 eq. Ethylmagnesium Bromide → 1,3-Bis(3-hydroxy-3-pentyl)benzene

A Start: 1,3-Diacetylbenzene + Anhydrous Ether B Add Ethylmagnesium Bromide (Grignard Reagent) A->B Step 1 C Reaction Mixture (Stir at room temp.) B->C Step 2 D Aqueous Workup (e.g., sat. NH4Cl) C->D Step 3 E Extraction with Organic Solvent D->E Step 4 F Purification (e.g., Chromatography) E->F Step 5 G Final Product: 1,3-Bis(3-hydroxy-3-pentyl)benzene F->G Step 6

Caption: Workflow for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene via a Grignard reaction.

Step-by-Step Methodology:

Disclaimer: This is a representative protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a fume hood with appropriate safety precautions.

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (containing CaCl₂) is flame-dried to ensure anhydrous conditions.

  • Reactant Addition: 1,3-Diacetylbenzene is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) and added to the reaction flask.

  • Grignard Reagent Addition: Ethylmagnesium bromide (in ether or THF) is added dropwise to the stirred solution via the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product, 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Potential Applications and Future Directions

While specific, high-profile applications of 1,3-Bis(3-hydroxy-3-pentyl)benzene are not yet widely documented in peer-reviewed literature, its value as a scaffold is clear. Future research directions could include:

  • Asymmetric Synthesis: Developing enantioselective synthetic routes to produce chiral versions of this diol, which would be of significant interest for creating stereospecific ligands and drug candidates.

  • Polymer Chemistry: Incorporating this diol into polyesters or polyurethanes to create materials with unique thermal and mechanical properties due to the rigid, angular nature of the monomer.

  • Medicinal Chemistry: Using this scaffold as a starting point for the synthesis of libraries of V-shaped molecules for screening against various biological targets. The two hydroxyl groups provide convenient handles for derivatization.

Conclusion

1,3-Bis(3-hydroxy-3-pentyl)benzene is more than just a chemical with a CAS number; it is a strategic tool for the modern chemist. Its rigid, 1,3-disubstituted benzene core provides a pre-organized, angular scaffold that is highly valuable for the design of complex molecules. For researchers in drug discovery, it offers a framework for creating compounds that can effectively interact with the geometric constraints of biological targets. In materials science, it provides a monomer for the synthesis of polymers with controlled architectures. Understanding the properties and potential of such fundamental building blocks is essential for driving innovation in both academic and industrial research.

References

  • Why Is Molecular Shape Crucial For Drug Efficacy? - Chemistry For Everyone. YouTube. (URL: [Link])

  • syn-Benzene dioxides: chemoenzymatic synthesis from 2,3-cis-dihydrodiol derivatives of monosubstituted benzenes and their application in the synthesis of regioisomeric 1,2- and 3,4-cis-dihydrodiols and 1,4-dioxocins - Queen's University Belfast. (URL: [Link])

  • Method to Prepare Processable Polymides with Reactive Endgroups using 1,3-Bis (3-Aminophenoxy) Benzene - NASA Technical Reports Server (NTRS). (URL: [Link])

  • An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - ResearchGate. (URL: [Link])

  • Molecular Shape and Medicinal Chemistry: A Perspective - PMC - PubMed Central. (URL: [Link])

  • How Does Molecular Shape Affect Drug Design? - Chemistry For Everyone. YouTube. (URL: [Link])

  • Why Is Molecular Shape Critical For Drug-receptor Interactions In VSEPR? - Chemistry For Everyone. YouTube. (URL: [Link])

  • WO2022165332A2 - Functionalized 1,3-benzene diols and their method of use for the treatment of inflammation and pain - Google P

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Foundational

solubility of 1,3-Bis(3-hydroxy-3-pentyl)benzene in common solvents

An In-depth Technical Guide to the Solubility Profile of 1,3-Bis(3-hydroxy-3-pentyl)benzene Executive Summary 1,3-Bis(3-hydroxy-3-pentyl)benzene is a disubstituted aromatic compound featuring a central benzene ring and t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1,3-Bis(3-hydroxy-3-pentyl)benzene

Executive Summary

1,3-Bis(3-hydroxy-3-pentyl)benzene is a disubstituted aromatic compound featuring a central benzene ring and two tertiary alcohol functional groups.[1][2] This unique structure, combining a significant nonpolar hydrocarbon framework with polar, hydrogen-bonding moieties, makes its solubility behavior critical for applications in chemical synthesis, materials science, and drug development.[2] This guide provides a comprehensive analysis of the predicted solubility of this compound across a range of common laboratory solvents. Due to a lack of empirically published solubility data, this paper synthesizes information on the compound's physicochemical properties and established chemical principles to forecast its behavior. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate robust, application-specific data.

Physicochemical Characterization

Understanding the fundamental physicochemical properties of 1,3-Bis(3-hydroxy-3-pentyl)benzene is essential for predicting its solubility. The molecule's significant hydrocarbon content, coupled with its capacity for hydrogen bonding, creates a complex interplay of intermolecular forces that dictate its interaction with various solvents.

Table 1: Key Physicochemical Properties of 1,3-Bis(3-hydroxy-3-pentyl)benzene

PropertyValueSource
Molecular FormulaC₁₆H₂₆O₂
Molecular Weight250.38 g/mol [3]
Melting Point89.5 - 90.5 °C[3]
Boiling Point358.84 °C at 760 mmHg[3]
Density0.998 g/cm³[3]
XLogP33.4 - 3.7[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count2[3]
Topological Polar Surface Area40.5 Ų[3]

The XLogP3 value, a measure of lipophilicity, is greater than 3, suggesting a preference for nonpolar environments. However, the presence of two hydroxyl groups, acting as both hydrogen bond donors and acceptors, provides a significant capacity for interaction with polar solvents.[3] The molecule is solid at room temperature, indicating that the energy required to break its crystal lattice structure is a key factor in the dissolution process.

Predicted Solubility Profile

The principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are more likely to be miscible.[4] For 1,3-Bis(3-hydroxy-3-pentyl)benzene, its solubility in a given solvent will depend on the balance between the solvent's ability to interact with the polar hydroxyl groups and the nonpolar benzene ring and pentyl chains.

The molecule's structure can be conceptually divided into two regions:

  • Hydrophilic/Polar Regions: The two tertiary hydroxyl (-OH) groups can engage in strong hydrogen bonding with polar protic solvents and dipole-dipole interactions with polar aprotic solvents.[5][6]

  • Lipophilic/Nonpolar Region: The C16 hydrocarbon backbone, comprising the benzene ring and two pentyl groups, is substantial and will interact favorably with nonpolar solvents via London dispersion forces.

Table 2: Predicted Solubility of 1,3-Bis(3-hydroxy-3-pentyl)benzene in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterLow / Insoluble While the two -OH groups can hydrogen bond with water, the large, nonpolar C16 hydrocarbon structure is highly hydrophobic, disrupting water's hydrogen-bonding network and leading to poor solvation.[6][7]
Methanol, EthanolModerate to High These alcohols are amphiphilic. Their hydroxyl groups can hydrogen bond with the solute's -OH groups, while their alkyl chains can interact with the solute's nonpolar regions, making them effective solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF)High These solvents possess strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the solute's hydroxyl groups. Their organic nature allows for favorable interaction with the hydrocarbon backbone.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High As highly polar aprotic solvents, DMSO and DMF are excellent at solvating a wide range of compounds.[7] They can effectively overcome the solute's crystal lattice energy and solvate both polar and nonpolar moieties.
Nonpolar Hexane, CyclohexaneModerate The dominant intermolecular forces are London dispersion forces, which will be strong between the solvent and the large nonpolar part of the solute. The polar -OH groups may slightly limit miscibility compared to a purely nonpolar analogue.
Toluene, BenzeneHigh The aromatic rings of these solvents will interact favorably with the solute's benzene ring via π-π stacking, in addition to dispersion forces with the alkyl chains. This provides a more favorable interaction than aliphatic nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents have a moderate polarity and can effectively dissolve compounds with both polar and nonpolar characteristics. They offer a good balance for solvating the entire molecular structure.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To move from prediction to empirical data, a robust and validated methodology is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of 1,3-Bis(3-hydroxy-3-pentyl)benzene in a selected solvent at a constant temperature.

Materials:

  • 1,3-Bis(3-hydroxy-3-pentyl)benzene (≥98% purity)[8]

  • Selected solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative method.

Methodology:

  • Preparation of Stock Standards:

    • Accurately weigh a known amount of 1,3-Bis(3-hydroxy-3-pentyl)benzene and dissolve it in the chosen solvent (or a stronger solvent if necessary for the stock) to create a stock solution of known concentration.

    • Causality: This stock is crucial for creating a calibration curve, which is the basis for quantifying the concentration of the saturated solution later.

  • Sample Preparation:

    • Add an excess amount of solid 1,3-Bis(3-hydroxy-3-pentyl)benzene to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solid remains undissolved at equilibrium.

    • Accurately add a known volume or mass of the selected solvent to each vial.

    • Causality: Using an excess of solid ensures that the resulting solution is truly saturated at the given temperature.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended to ensure equilibrium is reached.

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the filtrate into a clean vial.

    • Causality: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility. Settling prevents the filter from clogging.

  • Analysis:

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

    • Analyze the diluted samples using the pre-validated HPLC method.

    • Causality: The analytical method must be validated for linearity, accuracy, and precision to ensure trustworthy results.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

    • Express solubility in standard units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep_solid 1. Add Excess Solid to Vials prep_solvent 2. Add Known Volume of Solvent prep_solid->prep_solvent equil 3. Agitate at Constant Temperature (24-48h) prep_solvent->equil settle 4. Settle Undissolved Solids (2h) equil->settle filter 5. Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute 6. Dilute Filtrate to Known Volume filter->dilute analyze 7. Quantify via HPLC dilute->analyze calc 8. Calculate Concentration (mg/mL or mol/L) analyze->calc

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Cole, D. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

  • Van den Abeele, M.-A., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630004, 1,3-Bis(3-hydroxy-3-pentyl)benzene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1, 3-Bis(3-hydroxy-3-pentyl)benzene, min 90% (GC), 1 gram. Retrieved from [Link]

  • Miss M. Chemistry. (2022, April 6). Diols, Triols and properties of alcohols | Lesson 5 | Higher [Video]. YouTube. Retrieved from [Link]

  • ALevelChem.com. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241, Benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10864, Pentylbenzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Guha, R. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

  • Warner, G. R., et al. (2019). Solubility of hydrocarbon oils in alcohols (≤C 6 ) and synthesis of difusel carbonate for degreasing. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. Retrieved from [Link]

  • Ishii, T., et al. (1998). Synthesis and properties of 1,3,5-tris(dimesitylboryl)benzene and 1,3-bis(dimesitylboryl)benzene. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1,3-Bis(3-hydroxy-3-pentyl)benzene, 98% Purity, C16H26O2, 10 grams. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of 1,3-Bis(3-hydroxy-3-pentyl)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Bis(3-hydroxy-3-pentyl)benzene. The following sections detail the expected data from Mass Spectrometry, Infrared (IR) Sp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Bis(3-hydroxy-3-pentyl)benzene. The following sections detail the expected data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into the experimental protocols and data interpretation crucial for researchers, scientists, and professionals in drug development.

Introduction

1,3-Bis(3-hydroxy-3-pentyl)benzene is a symmetrically disubstituted aromatic compound with the molecular formula C₁₆H₂₆O₂ and a molecular weight of 250.38 g/mol .[1] Its structure, featuring a meta-substituted benzene ring and two tertiary alcohol functional groups, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, purity, and for elucidating its role in various chemical and biological processes. This guide will walk through the theoretical and practical aspects of obtaining and interpreting its mass, infrared, and nuclear magnetic resonance spectra.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For 1,3-Bis(3-hydroxy-3-pentyl)benzene, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 250. The fragmentation pattern will likely be dominated by the loss of water and alkyl groups from the tertiary alcohol moieties.

Predicted m/z Assignment Notes
250[M]⁺Molecular Ion
232[M - H₂O]⁺Loss of one water molecule
214[M - 2H₂O]⁺Loss of two water molecules
221[M - C₂H₅]⁺Loss of an ethyl group
193[M - H₂O - C₂H₅]⁺Loss of water and an ethyl group
73[C(OH)(C₂H₅)₂]⁺Fragment corresponding to the hydroxy-pentyl cation
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A detailed, step-by-step methodology for acquiring the EI-mass spectrum is as follows:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of 1,3-Bis(3-hydroxy-3-pentyl)benzene in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electron ionization source.

    • Set the ionization energy to 70 eV, a standard for generating reproducible fragmentation patterns.

    • The ion source temperature should be maintained around 200-250 °C.

  • Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe can be used. For a solution, a gas chromatograph (GC-MS) is ideal for separation and introduction.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of m/z to generate the mass spectrum.

EI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample 1,3-Bis(3-hydroxy-3-pentyl)benzene Solution Sample Solution Sample->Solution Solvent Volatile Solvent (e.g., Methanol) Solvent->Solution GC_MS GC-MS Introduction Solution->GC_MS IonSource Electron Ionization (70 eV) GC_MS->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Experimental workflow for obtaining an EI-Mass Spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 1,3-Bis(3-hydroxy-3-pentyl)benzene will be characterized by the presence of O-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations, as well as characteristic bands for the substitution pattern of the benzene ring.

Frequency Range (cm⁻¹) Vibration Functional Group
3600-3200 (broad)O-H stretchTertiary Alcohol
3100-3000C-H stretchAromatic
2970-2850C-H stretchAliphatic (CH₂, CH₃)
1600, 1475C=C stretchAromatic Ring
810-750 and 690C-H out-of-plane bendmeta-disubstituted benzene[2]
1260-1000C-O stretchTertiary Alcohol
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid 1,3-Bis(3-hydroxy-3-pentyl)benzene sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Ratio to Background) Acquire_Spectrum->Process_Data Final_Spectrum Final IR Spectrum Process_Data->Final_Spectrum

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the molecule's symmetry, a specific pattern of signals is expected.[3]

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.2-7.4m4HAromatic protons (Ar-H)
~1.8s2HHydroxyl protons (-OH)
~1.6-1.7q8HMethylene protons (-CH₂-)
~0.8-0.9t12HMethyl protons (-CH₃)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~145Aromatic C (substituted)
~128Aromatic CH
~125Aromatic CH
~75C-OH (tertiary)
~35-CH₂-
~8-CH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of 1,3-Bis(3-hydroxy-3-pentyl)benzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Tuning and Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition Sample 1,3-Bis(3-hydroxy-3-pentyl)benzene NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Tune_Shim Tuning and Shimming Spectrometer->Tune_Shim H1_Acq ¹H NMR Acquisition Tune_Shim->H1_Acq C13_Acq ¹³C NMR Acquisition Tune_Shim->C13_Acq H1_Spectrum ¹H NMR Spectrum H1_Acq->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum C13_Acq->C13_Spectrum

Caption: General workflow for NMR data acquisition.

Conclusion

The comprehensive spectroscopic analysis of 1,3-Bis(3-hydroxy-3-pentyl)benzene, employing Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, provides a detailed and unambiguous structural confirmation. The combination of these techniques allows for the determination of its molecular weight, the identification of its key functional groups, and a precise mapping of its carbon-hydrogen framework. The methodologies and predicted data presented in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds.

References

  • PubChem. (n.d.). 1,3-Bis(3-hydroxy-3-pentyl)benzene. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]

Sources

Foundational

A Historical and Technical Guide to Sterically Hindered Aromatic Diols: From Discovery to Modern Applications

Abstract: Sterically hindered aromatic diols represent a cornerstone in the development of high-performance polymers and specialty chemicals. The strategic incorporation of bulky substituents ortho to the hydroxyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Sterically hindered aromatic diols represent a cornerstone in the development of high-performance polymers and specialty chemicals. The strategic incorporation of bulky substituents ortho to the hydroxyl groups fundamentally alters the reactivity and physical properties of these molecules, leading to materials with enhanced thermal stability, mechanical strength, and oxidative resistance. This guide provides a comprehensive overview of the discovery and historical evolution of sterically hindered aromatic diols, beginning with the foundational synthesis of Bisphenol A and the parallel development of hindered phenol antioxidants. We will explore the progression of synthetic methodologies, delve into the structure-property relationships governed by steric hindrance, and detail key applications in polymer science and emerging biomedical fields. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to support further innovation.

Introduction: The Concept and Significance of Steric Hindrance

Aromatic diols, or bisphenols, are a class of organic compounds containing two hydroxyphenyl functionalities. Their history is inextricably linked with the rise of polymer chemistry, serving as critical monomers for materials like polycarbonates and epoxy resins. The core concept of "steric hindrance" refers to the influence of bulky functional groups on the reactivity of a molecule. In the context of aromatic diols, this is typically achieved by placing large alkyl groups, such as tert-butyl or methyl groups, on the positions adjacent (ortho) to the hydroxyl (-OH) groups.

This seemingly simple structural modification has profound consequences. The bulky groups physically obstruct the hydroxyl moiety, influencing its ability to participate in reactions and intermolecular interactions. This controlled reactivity is the key to the unique properties of materials derived from these compounds. For instance, the hindrance enhances the stability of the phenoxyl radical that forms during antioxidant activity, making these molecules exceptional at terminating free-radical chain reactions that lead to material degradation.[1][2] In polymer synthesis, this same hindrance restricts chain mobility, leading to polymers with higher glass transition temperatures (Tg) and improved thermal stability.[3]

This guide traces the scientific journey of these important molecules, from their conceptual origins to their synthesis and application in advanced materials.

Chapter 1: The Genesis of an Idea - Early History and Discovery

The story of aromatic diols begins long before the concept of steric hindrance was fully exploited. The discovery of aromatic compounds themselves, starting with Michael Faraday's isolation of benzene in 1825, set the stage for the exploration of their derivatives.[4][5]

The Archetype: Bisphenol A (BPA)

The first significant aromatic diol, Bisphenol A (4,4'-dihydroxy-2,2,-diphenylpropane), was synthesized in 1891 by Russian chemist Aleksandr Dianin and later rediscovered and named by Thomas Zincke in 1905.[6] However, its industrial significance was not realized until the 1950s, when chemists discovered its utility in creating robust plastics.[6][7] The condensation of BPA with phosgene yielded polycarbonate, a transparent and shatter-resistant thermoplastic. Simultaneously, its reaction with epichlorohydrin produced epoxy resins, valued for their strong adhesive properties and chemical resistance.[8] The commercial success of BPA-based polymers established bisphenols as a critical class of industrial monomers.

A Parallel Path: The Rise of Hindered Phenol Antioxidants

While BPA was being developed for polymers, a separate field of study was emerging around the prevention of oxidative degradation. It was discovered that phenols substituted with bulky groups, such as tert-butyl groups, were remarkably effective at inhibiting oxidation.[1] These "hindered phenols" function as free-radical scavengers. The bulky groups stabilize the resulting phenoxyl radical, preventing it from propagating the oxidation cycle and effectively terminating the chain reaction.[9] This discovery was pivotal for improving the lifespan and performance of countless materials, including plastics, rubbers, and fuels.[10] The convergence of these two fields—bisphenol chemistry and the understanding of steric hindrance for stabilization—paved the way for the deliberate design of sterically hindered aromatic diols.

Chapter 2: The Evolution of Synthesis

The synthesis of aromatic diols has evolved from early laboratory methods to highly optimized industrial processes. The core chemical transformation, however, has remained consistent: the acid-catalyzed condensation of a phenol with a ketone or aldehyde.[11]

The Core Reaction: Acid-Catalyzed Condensation

The general mechanism involves the protonation of the carbonyl group of the ketone (e.g., acetone), making it a potent electrophile. This activated species then undergoes electrophilic aromatic substitution with two equivalents of the phenol, typically at the para position, to form the final bisphenol product and a molecule of water.[6][12]

G cluster_activation Step 1: Carbonyl Activation cluster_attack1 Step 2: First Electrophilic Attack cluster_attack2 Step 3: Second Electrophilic Attack Acetone Acetone (R-CO-R) Protonated_Acetone Protonated Acetone (Electrophile) Acetone->Protonated_Acetone + H+ H+ H+ (Acid Catalyst) H+->Acetone Intermediate1 Carbocation Intermediate Protonated_Acetone->Intermediate1 + Phenol Phenol1 Phenol Phenol1->Intermediate1 Bisphenol_Product Bisphenol Product Intermediate1->Bisphenol_Product + Phenol - H+ Phenol2 Phenol Phenol2->Bisphenol_Product

Caption: General mechanism for acid-catalyzed synthesis of bisphenols.

Synthesis Protocol: Tetramethylbisphenol A (TMBPA)

The synthesis of a sterically hindered diol like TMBPA follows this general principle but uses a substituted phenol as the starting material to introduce the bulky groups. TMBPA is an important halogen-free alternative to brominated flame retardants and a monomer for high-temperature resistant polycarbonates.[13]

Experimental Protocol: Synthesis of High-Purity Tetramethylbisphenol A [13]

  • Reactant Charging: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,6-xylenol and a solvent such as toluene.

  • Catalyst Introduction: Introduce an acidic catalyst. While traditional methods used inorganic acids, modern synthesis often employs solid acid catalysts like acidic ion exchange resins for easier removal and improved selectivity.[11][13]

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 60-80°C).

  • Acetone Addition: Slowly add acetone to the reaction mixture over a period of 1-2 hours. The molar ratio of 2,6-xylenol to acetone is typically kept high to favor the desired product.

  • Reaction and Monitoring: Maintain the reaction temperature for several hours (e.g., 4-8 hours), monitoring the progress by techniques like HPLC until the conversion of 2,6-xylenol reaches the desired level.

  • Catalyst Removal: If a solid catalyst is used, it is removed by filtration. If a liquid acid is used, it is neutralized (e.g., with calcium hydroxide) and washed out.[6]

  • Purification: The crude product is purified. This often involves distillation to remove the solvent and unreacted starting materials, followed by extractive crystallization to obtain high-purity TMBPA crystals.[6]

  • Drying: The purified crystals are dried under vacuum to yield the final product.

The choice of 2,6-xylenol as the starting phenol is the key experimental decision that results in the final diol having four methyl groups positioned ortho to the two hydroxyl groups, thereby imparting the desired steric hindrance.

Chapter 3: Structure, Properties, and Characterization

The introduction of bulky ortho-substituents has a dramatic effect on the molecule's properties and, consequently, the properties of the polymers derived from it.

Impact of Steric Hindrance on Properties
  • Polymer Glass Transition Temperature (Tg): The bulky groups restrict the rotational freedom of the polymer backbone. This increased rigidity means more thermal energy is required to induce chain mobility, resulting in a significantly higher glass transition temperature.[3] This is critical for applications requiring dimensional stability at elevated temperatures.

  • Thermal and Oxidative Stability: As with hindered phenol antioxidants, the steric shielding of the hydroxyl groups enhances the stability of polymers made from these diols. The bulky groups protect the polymer backbone from oxidative attack.[14]

  • Solubility and Crystallinity: The disruption of regular chain packing caused by the bulky groups can decrease crystallinity and alter the solubility of the resulting polymers in organic solvents.

Data Presentation: Property Comparison

The table below summarizes the significant improvement in thermal properties when transitioning from a non-hindered diol (BPA) to a sterically hindered one (TMBPA) in polycarbonate synthesis.

PropertyPolycarbonate from BPA (PC)Polycarbonate from TMBPA (TMPC)Improvement
Glass Transition (Tg) ~150°C~208°C+58°C
Thermal Stability LowerSignificantly HigherEnhanced

Data sourced from literature comparing properties of BPA- and TMBPA-based polycarbonates.[3]

Characterization Workflow

Confirming the structure and purity of a newly synthesized sterically hindered aromatic diol is crucial. A typical workflow involves a combination of spectroscopic and chromatographic techniques.

G cluster_workflow Analytical Workflow cluster_techniques Characterization Techniques Crude_Product Crude Product (Post-Synthesis) Purification Purification (Crystallization) Crude_Product->Purification Purity_Check Purity Check (HPLC/GC) Purification->Purity_Check Structure_ID Structure ID Purity_Check->Structure_ID >99% Pure Final_Product Final Product Structure_ID->Final_Product NMR NMR Spectroscopy (1H, 13C) Structure_ID->NMR IR FT-IR Spectroscopy Structure_ID->IR MS Mass Spectrometry Structure_ID->MS

Caption: A typical workflow for the characterization of a synthesized diol.

Patent filings for TMBPA synthesis confirm the use of Infrared (IR) spectroscopy to identify characteristic functional group absorptions and Nuclear Magnetic Resonance (NMR) to confirm the precise arrangement of protons and carbons, verifying the structure.[13]

Chapter 4: Key Applications

The unique properties imparted by steric hindrance have led to the application of these diols in several high-value areas.

High-Performance Polymers

The primary application is as monomers for specialty polymers. By copolymerizing a hindered diol like TMBPA with a conventional diol like BPA, manufacturers can precisely tune the thermal and mechanical properties of polycarbonates.[3] These enhanced materials are used in demanding applications in the automotive, aerospace, and electronics industries where resistance to high temperatures and mechanical stress is essential.[3] TMBPA is also a key monomer for producing other high-performance polymers like polyphenyl ether and specialty epoxy resins.[13]

Advanced Antioxidants and Stabilizers

The hindered phenol moiety is the quintessential functional group for antioxidant activity. While monofunctional hindered phenols like BHT are widely used, incorporating this structure into a diol creates a multifunctional additive. These molecules can act as both a polymer building block and a bound antioxidant, providing long-term protection against thermo-oxidative degradation without the risk of leaching that is common with smaller antioxidant additives.[14][15]

G cluster_mechanism Antioxidant Mechanism cluster_legend Process Polymer_Radical Polymer Radical (P•) Polymer_Chain Stable Polymer (PH) Polymer_Radical->Polymer_Chain + ArOH Radical_Scavenging Radical Scavenging Polymer_Radical->Radical_Scavenging Hindered_Phenol Hindered Phenol (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) (Non-propagating due to steric hindrance) Hindered_Phenol->Phenoxyl_Radical - H• Hindered_Phenol->Radical_Scavenging Chain_Termination Chain Termination Phenoxyl_Radical->Chain_Termination

Caption: Radical scavenging mechanism of a hindered phenol antioxidant.

Emerging Biomedical Applications

The potent antioxidant properties of the hindered phenol group are also being explored in drug development. Recent studies have investigated sterically hindered phenol compounds for their cytoprotective activities. For example, research into age-related macular degeneration (AMD) found that compounds containing a hindered phenol moiety can protect retinal pigment epithelium (RPE) cells from death induced by oxidized low-density lipoproteins (ox-LDL).[16][17] The study identified that these compounds localize to lysosomes and inhibit the formation of reactive oxygen species (ROS), highlighting a potential therapeutic avenue where the core chemistry of hindered phenols is applied to a biological problem.[17]

Conclusion

The history of sterically hindered aromatic diols is a compelling example of how a fundamental chemical principle—steric hindrance—can be leveraged to create materials with superior performance. From the initial synthesis of Bisphenol A and the discovery of hindered phenol antioxidants, the field has progressed to the rational design of multifunctional monomers that are central to modern materials science. The evolution from simple liquid acid catalysts to sophisticated solid-state systems has enabled the high-purity production required for advanced applications. Today, these compounds are not only enhancing the durability and performance of polymers in extreme environments but are also finding new roles in biomedical research, demonstrating their continued relevance and potential for future innovation. The ongoing exploration of new hindered structures promises to further expand their utility, addressing future challenges in materials science and beyond.

References

  • Title: (PDF) Developing Polypropylene Bonded Hindered Phenol Antioxidants for Expanding Polypropylene Applications in High Temperature Conditions - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies Source: Stabilization Technologies URL: [Link]

  • Title: Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH Source: National Institutes of Health URL: [Link]

  • Title: Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Structure of series of hindered phenol antioxidants - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals Source: Partners in Chemicals URL: [Link]

  • Title: CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents Source: Google Patents URL
  • Title: Tetramethyl Bisphenol A: A Key Component for High-Performance Polymer Formulations Source: Medium URL: [Link]

  • Title: Bisphenol A — The Endocrine Disruption Exchange Source: The Endocrine Disruption Exchange URL: [Link]

  • Title: Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed Source: PubMed URL: [Link]

  • Title: US7132575B2 - Process for the synthesis of bisphenol - Google Patents Source: Google Patents URL
  • Title: (PDF) Sterically Hindered Phenols as Antioxidant - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Bisphenol A - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: The Politics of Plastics: The Making and Unmaking of Bisphenol A “Safety” - PMC Source: PubMed Central URL: [Link]

  • Title: Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Synthesis of sterically hindered secondary diarylamines. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: WO2016009362A1 - Synthesis of bisphenols - Google Patents Source: Google Patents URL
  • Title: David Lewis: Two centuries of aromatic hydrocarbons - YouTube Source: YouTube URL: [Link]

  • Title: Hindered phenol - CAMEO Source: CAMEO URL: [Link]

  • Title: Hindered Phenol Antioxidant HPAO - Tintoll Source: Tintoll URL: [Link]

  • Title: Industrial chemicals: A new breed of stable anti-aromatic compound | ScienceDaily Source: ScienceDaily URL: [Link]

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Exploratory

A Senior Application Scientist's Guide to the Theoretical Calculation of the 1,3-Bis(3-hydroxy-3-pentyl)benzene Molecular Structure

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth protocol for the theoretical calculation of the molecular structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth protocol for the theoretical calculation of the molecular structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, grounding the computational workflow in the principles of quantum chemistry. We will focus on Density Functional Theory (DFT) as the primary computational tool, detailing the process from initial structure generation and geometry optimization to frequency analysis for conformational validation. The objective is to equip researchers with a robust, self-validating framework for accurately modeling this and structurally analogous molecules, thereby enabling deeper insights into its physicochemical properties and potential applications.

Introduction: The "Why" of Molecular Modeling

1,3-Bis(3-hydroxy-3-pentyl)benzene is a molecule characterized by a central aromatic ring with two meta-substituted tertiary alcohol side chains. This specific 1,3- (or meta) substitution pattern confers a distinct angular geometry, preventing linear aggregation and creating a unique electronic environment on the benzene ring.[1] Such structural motifs are of significant interest in materials science and drug development, where molecular shape, polarity, and the potential for hydrogen bonding directly influence a compound's bulk properties and biological activity.

While experimental techniques like X-ray crystallography provide definitive structural data, they are contingent on successful crystallization, which is not always feasible. Theoretical calculations offer a powerful, accessible alternative for elucidating the three-dimensional structure of molecules in the gaseous phase. These in silico methods allow us to predict the most stable conformation (the geometry with the lowest potential energy), analyze bond lengths and angles, and understand the molecule's vibrational properties without synthesizing a single milligram of the compound. For drug development professionals, this predictive power is invaluable for initial screenings, understanding receptor-ligand interactions, and predicting metabolic stability.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any theoretical calculation hinges on the selection of an appropriate method and basis set. For a molecule like 1,3-Bis(3-hydroxy-3-pentyl)benzene, which contains a conjugated π-system (the benzene ring) and polar hydroxyl groups capable of intramolecular interactions, a quantum mechanical approach is essential.

2.1. Density Functional Theory (DFT): The Gold Standard for Efficiency and Accuracy

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules.[2] Unlike more computationally expensive ab initio methods, DFT calculates the total energy of the system based on its electron density rather than the complex many-electron wavefunction.[2] This approach provides an exceptional balance of computational efficiency and accuracy, making it ideal for the task at hand.[2]

2.2. The B3LYP Functional and 6-31G(d,p) Basis Set: A Proven Combination

Within the DFT framework, one must choose a functional and a basis set.

  • Functional: The functional defines how the electron exchange and correlation energies are calculated. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[3][4][5] It incorporates a portion of the exact Hartree-Fock exchange, which generally improves its accuracy for a wide range of chemical systems.[6]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set, a Pople-style basis set, is a robust choice for this type of molecule.[3][4][5] Let's break down its nomenclature:

    • 6-31G: This indicates it's a split-valence basis set, meaning it uses one set of functions for core electrons and two for valence electrons, providing flexibility where it's most needed for chemical bonding.

    • (d,p): These are polarization functions. The '(d)' adds d-type orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These are crucial for accurately describing the anisotropic electron distributions in bonds, especially in systems with polar bonds like the C-O and O-H groups in our molecule.[7]

This combination, B3LYP/6-31G(d,p), has demonstrated its validity in calculating optimized geometries and energies for a vast number of organic systems, providing a reliable and authoritative starting point for our investigation.[6]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a step-by-step methodology for determining the lowest-energy conformation of 1,3-Bis(3-hydroxy-3-pentyl)benzene. This workflow is designed to be a self-validating system, incorporating a crucial frequency analysis step to confirm the nature of the optimized geometry.

Step 1: Building the Initial 3D Structure

The first step is to generate a plausible 3D structure. This can be accomplished using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). The initial geometry does not need to be perfect, as the subsequent optimization step will refine it. However, a reasonable starting point can reduce computation time.

Step 2: Geometry Optimization

This is the core of the calculation. The geometry optimization process systematically alters the positions of the atoms to find a configuration that represents a minimum on the potential energy surface.[7] The calculation iteratively adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible and the total energy is minimized.

  • Causality: The goal is to find the most stable arrangement of atoms. Molecules naturally exist in their lowest energy state. By finding this "global minimum" or a low-energy local minimum, we generate a structure that is physically and chemically relevant. For molecules with flexible side chains, like 1,3-Bis(3-hydroxy-3-pentyl)benzene, multiple conformations may exist.[8][9][10] A thorough conformational search may be necessary for a complete picture, but a single optimization will yield a stable, low-energy structure.

Step 3: Frequency Analysis - The Critical Validation

Once the optimization is complete, a frequency calculation must be performed on the optimized geometry using the same level of theory (B3LYP/6-31G(d,p)).

  • Causality and Trustworthiness: This step serves two critical purposes. First, it calculates the vibrational modes of the molecule, which can be used to predict its infrared (IR) spectrum. Second, and more importantly for structural validation, it confirms that the optimized structure is a true energy minimum. A true minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a minimum but a saddle point (a transition state). If an imaginary frequency is found, it means the structure is unstable along that vibrational mode, and a further geometry search starting with a distortion along that mode is required to find a true minimum. This check makes the protocol self-validating.[11]

The logical flow of this computational protocol is illustrated below.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Result is a Transition State D->E Yes (≥1 Found) F Structure is a True Minimum D->F No (All Real) E->B Re-optimize from distorted geometry G 4. Analysis of Molecular Properties (Bond Lengths, Angles, Energies) F->G

Sources

Foundational

safety and handling precautions for 1,3-Bis(3-hydroxy-3-pentyl)benzene

An In-Depth Technical Guide to the Safe Handling of 1,3-Bis(3-hydroxy-3-pentyl)benzene for Research Applications Introduction 1,3-Bis(3-hydroxy-3-pentyl)benzene is an aromatic bis-tertiary alcohol utilized in various res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1,3-Bis(3-hydroxy-3-pentyl)benzene for Research Applications

Introduction

1,3-Bis(3-hydroxy-3-pentyl)benzene is an aromatic bis-tertiary alcohol utilized in various research and development applications, including materials science and as a building block in organic synthesis.[1] Its unique structure, featuring a rigid benzene core functionalized with two sterically hindered hydroxyl groups, presents specific handling and safety considerations. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, grounded in established safety principles and available chemical data, to ensure its responsible and safe use in a laboratory setting. The narrative emphasizes the causality behind safety protocols, empowering users to make informed risk assessments.

Section 1: Chemical & Physical Identity

A thorough understanding of a chemical's properties is the foundation of its safe handling. The identity and key physicochemical characteristics of 1,3-Bis(3-hydroxy-3-pentyl)benzene are summarized below.

Table 1: Chemical Identifiers

Identifier Value Source
Chemical Name 1,3-Bis(3-hydroxy-3-pentyl)benzene [2][3]
CAS Number 676465-94-4 [2][3][4]
Molecular Formula C₁₆H₂₆O₂ [2][3]
Molecular Weight 250.38 g/mol [2][3][4]

| Synonyms | 3,3'-(m-Phenylene)di-3-pentanol, 1,3-Bis(3-hydroxy-3-amyl)benzene |[5] |

Table 2: Physicochemical Properties | Property | Value | Significance for Handling | | --- | --- | --- | | Appearance | White to orange/green powder or crystal |[5] | Indicates the material is a solid at room temperature, reducing inhalation risk compared to volatile liquids. | | Melting Point | 89.5 - 90.5 °C |[4] | Stable solid under normal lab conditions. | | Boiling Point | ~358 °C at 760 mmHg |[4] | Very low volatility; significant vapor pressure is not expected at ambient temperatures. | | Flash Point | ~159 °C |[4] | Classified as a combustible, but not flammable, material. Requires a high temperature to produce ignitable vapors.[6][7] | | Density | ~0.998 g/cm³ |[4] | Similar to water; relevant for spill management calculations. |

Section 2: Hazard Identification & Risk Assessment

According to notifications provided to the European Chemicals Agency (ECHA), 1,3-Bis(3-hydroxy-3-pentyl)benzene is classified with specific health hazards.[3][4] It is crucial for researchers to recognize that comprehensive toxicological data for this compound is not widely available; therefore, a cautious approach is warranted.

Table 3: GHS Hazard Classification | Hazard Class | Hazard Statement | GHS Code | Pictogram | Signal Word | Source | | --- | --- | --- | --- | --- | --- | | Skin Corrosion/Irritation | Causes skin irritation | H315 |


| Warning |[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Warning |[3][5] |

Expert Analysis of Hazards:

  • Skin and Eye Irritation: The observed irritant properties are mechanistically plausible. The molecule's structure combines a lipophilic (fat-loving) benzene core and hydrocarbon chains with hydrophilic (water-loving) hydroxyl groups. This amphipathic nature can disrupt the lipid bilayers of cell membranes in the skin and eyes, leading to irritation. Direct contact should always be avoided.

  • Data Gaps: The absence of acute toxicity (e.g., LD50), carcinogenicity, and mutagenicity data necessitates treating this compound with a higher degree of caution. The "benzene" component of the name should not be conflated with the toxicology of benzene itself; the extensive substitution on the ring dramatically alters its metabolic profile and physical properties.[8][9] However, until specific data is available, minimizing exposure through all routes (dermal, inhalation, ingestion) is a critical scientific practice.[10]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A hierarchical approach to safety is essential, prioritizing engineering controls to minimize hazards and using PPE as the final line of defense.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling Elimination Elimination (Not applicable; compound is required) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Least Effective

Caption: Hierarchy of Controls model applied to laboratory chemical safety.

  • Engineering Controls:

    • Chemical Fume Hood: All weighing, transferring, and handling of 1,3-Bis(3-hydroxy-3-pentyl)benzene powder should be conducted inside a certified chemical fume hood.[11] This is the primary engineering control to prevent inhalation of any fine particulate matter and to contain potential spills.

    • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any chemical vapors or dust.[12][13]

  • Administrative Controls:

    • Designated Areas: Clearly label and designate specific areas within the lab for working with this compound.[10]

    • Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[14] Wash hands thoroughly after handling the chemical, even when gloves have been used.[2][5]

  • Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment. The following table provides a baseline for handling 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Table 4: Recommended Personal Protective Equipment

Body Part Protection Standard / Specification Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles ANSI Z87.1 / EN166 Mandatory. Protects against eye contact with solid particles or splashes, preventing serious irritation.[6][11]
Hands Chemical-resistant gloves (e.g., Nitrile) ASTM F739 or EN 374 Mandatory. Prevents direct skin contact and subsequent irritation.[5] Inspect gloves before use.[14]
Body Laboratory coat or chemical-resistant apron N/A Protects skin and personal clothing from contamination.[11][15]

| Respiratory | Not typically required | N/A | Due to the compound's solid nature and low volatility, respiratory protection is not needed under normal handling in a fume hood.[7][16] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for safety and experimental reproducibility.

4.1 General Handling & Use Protocol

  • Pre-Use Assessment: Review this safety guide and the compound's Safety Data Sheet (SDS).[11]

  • Preparation: Don all required PPE (lab coat, goggles, gloves).

  • Work Area Setup: Perform all manipulations within a chemical fume hood. Place a disposable absorbent bench liner on the work surface.

  • Weighing/Transfer: Use a spatula to carefully transfer the solid compound. Avoid creating dust. If any material is spilled, clean it up immediately as per the spill protocol (Section 4.3).

  • Post-Use: Tightly seal the container. Decontaminate the spatula and work area.

  • De-gowning: Remove gloves and wash hands thoroughly with soap and water.[14]

4.2 Storage Protocol

  • Container: Keep the compound in its original, tightly sealed container.[16]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[6][7][16]

  • Incompatibilities: Segregate from strong oxidizing agents.[6][7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

4.3 Spill Response Protocol The following workflow should be followed in the event of a spill.

Spill_Response_Workflow cluster_spill Spill Response Workflow A 1. ALERT Alert nearby personnel. B 2. ASSESS & SECURE Is the spill major or minor? Restrict access to the area. A->B C 3. PPE Don appropriate PPE: Lab coat, goggles, double gloves. B->C D 4. CONTAIN & CLEAN Cover with inert absorbent material (e.g., sand, vermiculite). Sweep carefully into a container. C->D E 5. DECONTAMINATE Wipe the area with soap and water. D->E F 6. DISPOSE Label waste container. Dispose of as hazardous chemical waste. E->F

Caption: Step-by-step workflow for responding to a chemical spill.

4.4 Waste Disposal Protocol

  • Waste Collection: Collect all waste material (spilled compound, contaminated PPE, empty containers) in a dedicated, sealed, and clearly labeled hazardous waste container.[12][16]

  • Disposal Method: Chemical waste must be disposed of through a licensed chemical destruction facility or via controlled incineration.[2]

  • Regulatory Compliance: Never discharge this chemical into drains or the sewer system.[2] All disposal must comply with local, regional, and national environmental regulations.[16][17]

Section 5: Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[5] If eye irritation persists, seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[6] If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Move the person to fresh air.[6] If they feel unwell or have difficulty breathing, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6][18] Rinse the mouth with water. Immediately call a poison control center or seek medical attention.[17][18]

References

  • 1,3-Bis(3-hydroxy-3-pentyl)benzene (CAS No. 676465-94-4) SDS - Guidechem. (n.d.).
  • 1,3-Bis(3-hydroxy-3-pentyl)benzene | C16H26O2 | CID 44630004 - PubChem. (n.d.).
  • 676465-94-4, 1,3-Bis(3-hydroxy-3-pentyl)benzene Formula - Echemi. (n.d.).
  • SAFETY DATA SHEET - n-Pentylbenzene. (2025, December 21). Fisher Scientific.
  • SAFETY DATA SHEET - Benzene, 1,3-bis(1,1-dimethylethyl)-. (2025, May 12). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,3-Di-tert-butylbenzene. (2025, December 20). Fisher Scientific.
  • Safer Handling of Alcohol in the Laboratory. (n.d.). National Science Teachers Association.
  • SAFETY DATA SHEET - Benzene. (2025, November 6). Sigma-Aldrich.
  • 1,3-Bis(3-hydroxy-3-pentyl)benzene - TCI Chemicals. (n.d.).
  • Safety Data Sheet - Benzene. (2021, September 23). Chevron Phillips Chemical.
  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018, October 18). University of Iowa Environmental Health & Safety.
  • Safety D
  • Safety D
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • SAFETY DATA SHEET - 1,3-Diethylbenzene. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - BENZENE. (n.d.). LOTTE CHEMICAL TITAN.
  • Lab Safety Manual: Working with Hazardous M
  • Safety Procedures for Ethanol in a Cannabis Lab. (2023, October 24). Xylem Robotics.
  • Benzene - Hazardous Substance Fact Sheet. (2015, July). New Jersey Department of Health.
  • 1,3-Bis(3-hydroxy-3-pentyl)benzene | 676465-94-4. (n.d.). Benchchem.
  • Benzene: toxicological overview. (2024, October 4). GOV.UK.
  • Pentylbenzene 99% 538-68-1. (n.d.). Sigma-Aldrich.
  • Pentylbenzene | C11H16 | CID 10864 - PubChem. (n.d.).
  • Toxicological Profile for Benzene. (n.d.). Agency for Toxic Substances and Disease Registry, Centers for Disease Control and Prevention.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Novel Amorphous Polyesters from 1,3-Bis(3-hydroxy-3-pentyl)benzene for High-Performance Applications

An Application Note on the Use of 1,3-Bis(3-hydroxy-3-pentyl)benzene as a Monomer for High-Performance Polyesters Abstract The relentless pursuit of advanced materials necessitates the exploration of novel monomers that...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Use of 1,3-Bis(3-hydroxy-3-pentyl)benzene as a Monomer for High-Performance Polyesters

Abstract

The relentless pursuit of advanced materials necessitates the exploration of novel monomers that can impart unique properties to polymers. This document outlines the rationale and experimental protocols for synthesizing and characterizing a new class of high-performance polyesters based on the monomer 1,3-bis(3-hydroxy-3-pentyl)benzene. The bulky, non-planar structure of this tertiary diol is hypothesized to disrupt polymer chain packing, leading to amorphous materials with a high glass transition temperature (Tg), excellent thermal stability, and enhanced solubility in common organic solvents. These characteristics make such polyesters promising candidates for applications in gas separation membranes, advanced coatings, and as matrices for optical materials where clarity and high-temperature performance are critical. This guide provides detailed methodologies, from monomer synthesis to polymer characterization, to enable researchers in materials science and drug development to investigate this promising new material.

Introduction: The Case for Bulky, Non-Planar Monomers

High-performance polyesters, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), are typically semi-crystalline materials, a property that provides them with good mechanical strength and chemical resistance. However, this crystallinity can also lead to opacity and limited solubility, which are undesirable in certain advanced applications. The introduction of bulky, non-planar monomers into the polymer backbone is a well-established strategy to inhibit crystallization and create amorphous polymers with a high glass transition temperature (Tg).

The monomer at the center of this application note, 1,3-bis(3-hydroxy-3-pentyl)benzene, is a tertiary diol with a unique architecture. The two hydroxyl groups, being tertiary, exhibit different reactivity compared to primary or secondary alcohols, which necessitates specific polymerization conditions. The rigid benzene ring coupled with the flexible, bulky pentyl groups is expected to create significant steric hindrance, preventing the polymer chains from packing into an ordered, crystalline lattice. The resulting amorphous nature is predicted to yield polyesters with high optical clarity, good solubility, and a high Tg, making them suitable for high-temperature applications where dimensional stability is crucial.

Synthesis of the Monomer: 1,3-Bis(3-hydroxy-3-pentyl)benzene

The synthesis of 1,3-bis(3-hydroxy-3-pentyl)benzene can be readily achieved via a Grignard reaction between a dialdehyde or diester, such as diethyl isophthalate, and a suitable Grignard reagent, in this case, ethylmagnesium bromide. This is a standard and well-documented method for creating tertiary alcohols.

Diagram of Monomer Synthesis

cluster_reactants Reactants cluster_process Process cluster_product Product Diethyl Isophthalate Diethyl Isophthalate Grignard Reaction Grignard Reaction (Anhydrous THF) Diethyl Isophthalate->Grignard Reaction Ethylmagnesium Bromide Ethylmagnesium Bromide (in excess) Ethylmagnesium Bromide->Grignard Reaction Aqueous Workup Aqueous Workup (e.g., NH4Cl solution) Grignard Reaction->Aqueous Workup Monomer 1,3-Bis(3-hydroxy-3-pentyl)benzene Aqueous Workup->Monomer

Caption: Workflow for the synthesis of the target monomer.

Protocol for Monomer Synthesis
  • Reaction Setup: Under a nitrogen atmosphere, add diethyl isophthalate to a flask containing anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add an excess of ethylmagnesium bromide (a 3.0 M solution in diethyl ether is commercially available) to the stirred solution. The excess is crucial to ensure complete reaction at both ester sites.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final monomer as a viscous oil or a low-melting solid.

Polymerization: Synthesis of High-Performance Polyesters

The polymerization of 1,3-bis(3-hydroxy-3-pentyl)benzene with a diacid chloride, such as terephthaloyl chloride, is proposed to proceed via solution polymerization. This method is well-suited for forming high molecular weight polymers at relatively low temperatures. The choice of an acid chloride over a dicarboxylic acid is deliberate; the former is more reactive, which is advantageous when dealing with sterically hindered tertiary alcohols.

Diagram of Polymerization Reaction

cluster_monomers Monomers cluster_conditions Reaction Conditions cluster_product Product Diol 1,3-Bis(3-hydroxy-3-pentyl)benzene Polymerization Solution Polymerization Diol->Polymerization Diacid Chloride Terephthaloyl Chloride Diacid Chloride->Polymerization Polyester Amorphous High-Tg Polyester Polymerization->Polyester Solvent Dichloromethane or Chlorobenzene Solvent->Polymerization Base Pyridine (as acid scavenger) Base->Polymerization

Caption: The proposed solution polymerization process.

Protocol for Polyester Synthesis
  • Monomer Dissolution: In a flask under a nitrogen atmosphere, dissolve 1,3-bis(3-hydroxy-3-pentyl)benzene and pyridine (as an acid scavenger) in a suitable solvent like dichloromethane.

  • Initiation: Cool the solution to 0°C and add a solution of terephthaloyl chloride in the same solvent dropwise.

  • Polymerization: Allow the reaction to proceed at room temperature for several hours until a noticeable increase in viscosity is observed.

  • Precipitation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and oligomers, and dry it in a vacuum oven.

Characterization of the Resulting Polyester

A thorough characterization of the synthesized polyester is essential to validate its structure and properties. The following workflow is recommended:

Diagram of Characterization Workflow

cluster_structural Structural Methods cluster_thermal Thermal Methods cluster_mw Molecular Weight Method cluster_solubility Solubility Test Start Purified Polyester Sample Structural Structural Analysis Start->Structural Thermal Thermal Analysis Start->Thermal MolecularWeight Molecular Weight Start->MolecularWeight Solubility Solubility Testing Start->Solubility FTIR FT-IR Spectroscopy Structural->FTIR NMR NMR Spectroscopy (1H, 13C) Structural->NMR TGA Thermogravimetric Analysis (TGA) Thermal->TGA DSC Differential Scanning Calorimetry (DSC) Thermal->DSC GPC Gel Permeation Chromatography (GPC) MolecularWeight->GPC Solvents Test in various organic solvents Solubility->Solvents

Caption: A comprehensive workflow for polymer characterization.

Anticipated Properties and Data

The unique structure of the monomer is expected to yield a polyester with a combination of desirable properties. The table below presents the predicted properties of the new polyester in comparison to established high-performance polymers.

PropertyPredicted PolyesterPolycarbonate (PC)Polyethylene Terephthalate (PET)
Glass Transition Temp. (Tg) > 180 °C~150 °C~75 °C
Decomposition Temp. (TGA, 5%) > 400 °C~450 °C~380 °C
Crystallinity AmorphousAmorphousSemi-crystalline
Optical Clarity HighHighLow (unless rapidly quenched)
Solubility in THF/DCM SolubleSolubleInsoluble

These are predicted values based on structure-property relationships in polymer science. Experimental verification is required.

The high predicted Tg is a direct result of the rigid benzene ring and the bulky side groups restricting chain mobility. The amorphous nature, also a consequence of the bulky structure, should lead to excellent optical clarity and solubility in common organic solvents, which is a significant advantage over semi-crystalline polyesters like PET.

Potential Applications

The predicted property profile of polyesters derived from 1,3-bis(3-hydroxy-3-pentyl)benzene opens up a range of potential high-performance applications:

  • Gas Separation Membranes: The amorphous nature and high Tg could lead to membranes with good permeability and selectivity for gas separations at elevated temperatures.

  • Advanced Coatings: Its solubility would allow for easy processing into thin, clear, and thermally stable coatings for electronics or aerospace components.

  • Optical Materials: The high clarity and dimensional stability make it a candidate for lenses, optical fibers, or as a matrix for nonlinear optical chromophores.

Conclusion

1,3-Bis(3-hydroxy-3-pentyl)benzene represents a promising, yet unexplored, monomer for the synthesis of a new generation of amorphous, high-performance polyesters. The protocols and rationale presented in this application note provide a solid foundation for researchers to synthesize and characterize these novel materials. The anticipated combination of high glass transition temperature, thermal stability, and enhanced solubility warrants further investigation and could lead to significant advancements in materials science.

References

  • Hodge, P. (1994). Polymer Science: A Comprehensive Introduction. Chem. Educ. 71(1), A28.
  • Yates, K. R., & Still, R. H. (1994). High-performance engineering polymers. Ann. Rep. Prog. Chem., Sect. C, 90 , 387-427. URL: [Link]

  • Odian, G. (2004).
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2000). Handbook of Grignard reagents. CRC press.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.
Application

Application Notes and Protocols: Synthesis of Novel Polyamides from 1,3-Bis(3-hydroxy-3-pentyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for the synthesis of novel polyamides utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of novel polyamides utilizing the unique aromatic diol monomer, 1,3-Bis(3-hydroxy-3-pentyl)benzene. The bulky, non-coplanar structure imparted by the pentyl groups is anticipated to yield polyamides with enhanced solubility, modified thermal properties, and unique morphological characteristics, making them attractive candidates for advanced materials and biomedical applications. This guide details two robust polymerization methodologies: a modern, environmentally benign catalytic dehydrogenation and a versatile, classic interfacial polymerization. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, step-by-step procedures, and expected outcomes. Furthermore, a proposed synthetic route for the 1,3-Bis(3-hydroxy-3-pentyl)benzene monomer is provided, enabling researchers to fully control their material synthesis pipeline.

Introduction: The Rationale for 1,3-Bis(3-hydroxy-3-pentyl)benzene in Polyamide Synthesis

Polyamides are a cornerstone of polymer science, renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] However, conventional aromatic polyamides often suffer from poor solubility in common organic solvents, which complicates their processing and limits their application in areas requiring solution-based fabrication, such as thin films and membranes.[3][4]

The introduction of bulky, non-planar side groups into the polymer backbone is a proven strategy to disrupt chain packing, thereby enhancing solubility and modifying the material's physical properties.[3][4] The monomer 1,3-Bis(3-hydroxy-3-pentyl)benzene is an exemplary candidate for this purpose. Its meta-substituted benzene core enforces a kinked polymer chain, while the two tertiary alcohol groups, each bearing two ethyl substituents, introduce significant steric hindrance.[5] This unique architecture is hypothesized to yield polyamides with improved processability without compromising the inherent thermal stability conferred by the aromatic backbone.

This guide presents two distinct and effective methods for the polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene with a suitable diamine, such as 1,6-hexanediamine, to generate novel polyamides.

Synthesis of the Monomer: 1,3-Bis(3-hydroxy-3-pentyl)benzene

A plausible and efficient route to synthesize 1,3-Bis(3-hydroxy-3-pentyl)benzene involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. This method utilizes the reaction of an organomagnesium halide with a ketone or ester. In this proposed synthesis, a di-Grignard reagent is formed from 1,3-dibromobenzene, which then reacts with a suitable ketone, 3-pentanone.

Proposed Reaction Scheme

cluster_0 Monomer Synthesis 1,3-Dibromobenzene 1,3-Dibromobenzene Grignard Reagent Grignard Reagent 1,3-Dibromobenzene->Grignard Reagent Mg, THF 1,3-Bis(3-hydroxy-3-pentyl)benzene 1,3-Bis(3-hydroxy-3-pentyl)benzene Grignard Reagent->1,3-Bis(3-hydroxy-3-pentyl)benzene 2x 3-Pentanone, then H3O+

Caption: Proposed synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Detailed Protocol
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (2.2 molar equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Slowly add a solution of 1,3-dibromobenzene (1 molar equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require initial heating to initiate.

  • Once the reaction has started, maintain a gentle reflux until all the magnesium has been consumed.

  • Reaction with 3-Pentanone: Cool the freshly prepared Grignard reagent in an ice bath.

  • Slowly add a solution of 3-pentanone (2.1 molar equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Polymerization Method 1: Catalytic Dehydrogenation

This modern approach offers a green and atom-economical route to polyamides by eliminating the need for pre-activated monomers and avoiding the generation of stoichiometric waste products.[1][6] The reaction proceeds through the catalytic dehydrogenation of the diol and diamine, with the only byproduct being hydrogen gas.[6]

Reaction Mechanism

cluster_1 Catalytic Dehydrogenation Diol + Diamine Diol + Diamine Polyamide Polyamide Diol + Diamine->Polyamide Ru-PNN Catalyst, Heat H2 H2 Polyamide->H2 Byproduct

Caption: Catalytic dehydrogenation for polyamide synthesis.

Detailed Protocol
  • Materials and Reagents:

    • 1,3-Bis(3-hydroxy-3-pentyl)benzene (1.0 mmol)

    • 1,6-Hexanediamine (1.0 mmol)

    • Milstein's catalyst (a PNN pincer ruthenium complex) or a similar dehydrogenation catalyst (1-2 mol%)[1]

    • Anhydrous anisole or a mixture of anisole/DMSO (4:1) as the solvent[1]

  • Procedure:

    • In a glovebox, combine the diol, diamine, and ruthenium catalyst in a reaction vessel.

    • Add the solvent (e.g., 1.5 mL of anisole).

    • Seal the vessel and remove it from the glovebox.

    • Heat the reaction mixture under a gentle flow of nitrogen for 24-48 hours at a temperature determined by the catalyst's optimal activity (typically 110-150 °C).[1]

    • The progress of the polymerization can be monitored by the evolution of hydrogen gas.

    • After cooling to room temperature, the polymer can be isolated by precipitation in a non-solvent such as toluene or hexane.[1]

    • The precipitate is then collected by filtration, washed, and dried under vacuum.

Data Table: Typical Reaction Parameters
ParameterValueReference
Monomer Concentration~0.67 M[1]
Catalyst Loading1-2 mol%[1]
SolventAnisole or Anisole/DMSO[1]
Temperature110-150 °C[1]
Reaction Time24-48 hours[1]
Polymer IsolationPrecipitation in Toluene[1]

Polymerization Method 2: Interfacial Polymerization

Interfacial polymerization is a robust and rapid method that occurs at the interface of two immiscible liquids.[7][8] This technique is particularly useful for producing high molecular weight polymers at low temperatures.[9] It involves the reaction of a diol dissolved in an aqueous phase with a diacid chloride dissolved in an organic phase.[7][8]

Reaction Mechanism

cluster_2 Interfacial Polymerization Aqueous Phase (Diol + Base) Aqueous Phase (Diol + Base) Interface Interface Aqueous Phase (Diol + Base)->Interface Monomer Diffusion Polyamide Film Polyamide Film Interface->Polyamide Film Polycondensation Organic Phase (Diacid Chloride) Organic Phase (Diacid Chloride) Organic Phase (Diacid Chloride)->Interface Monomer Diffusion

Caption: Interfacial polymerization process.

Detailed Protocol
  • Materials and Reagents:

    • 1,3-Bis(3-hydroxy-3-pentyl)benzene (e.g., 0.01 mol)

    • Sodium hydroxide or other suitable base (to deprotonate the diol)

    • Deionized water

    • A diacid chloride such as adipoyl chloride or sebacoyl chloride (e.g., 0.01 mol)[10]

    • An organic solvent immiscible with water (e.g., dichloromethane or hexane)[8]

  • Procedure:

    • Aqueous Phase: Dissolve 1,3-Bis(3-hydroxy-3-pentyl)benzene and the base in deionized water in a beaker.

    • Organic Phase: Dissolve the diacid chloride in the organic solvent in a separate beaker.

    • Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface.

    • A film of polyamide will form immediately at the interface.[11]

    • Using forceps, gently grasp the polymer film at the center and pull it upwards continuously to form a "rope" of the polyamide.[7]

    • The polymer rope can be wound onto a spool or collected in a separate beaker.

    • Wash the collected polymer thoroughly with water and then with a solvent like acetone to remove unreacted monomers and oligomers.

    • Dry the polymer in a vacuum oven at a moderate temperature.

Data Table: Typical Reaction Parameters
ParameterAqueous PhaseOrganic PhaseReference
Monomer1,3-Bis(3-hydroxy-3-pentyl)benzeneAdipoyl Chloride[8][10]
SolventWaterDichloromethane[8]
AdditiveSodium Hydroxide-[8]
Concentration~0.1 - 0.5 M~0.1 - 0.5 M[10]
TemperatureRoom TemperatureRoom Temperature[7]

Characterization of the Resulting Polyamide

The synthesized polyamides should be characterized to determine their structure, molecular weight, thermal properties, and solubility.

  • Structural Analysis: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the formation of the amide bond (typically showing a C=O stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any. Thermogravimetric Analysis (TGA) will provide information on the thermal stability and decomposition temperature of the polymer.

  • Solubility: The solubility of the polymer should be tested in a range of common organic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

Conclusion

The use of 1,3-Bis(3-hydroxy-3-pentyl)benzene as a monomer presents a promising avenue for the development of novel polyamides with enhanced processability and tailored properties. The protocols detailed in this guide for both catalytic dehydrogenation and interfacial polymerization offer researchers flexible and effective methods for synthesizing these new materials. The anticipated improvements in solubility and the unique thermal characteristics of these polymers could open up new applications in fields ranging from advanced coatings and membranes to specialized biomedical devices.

References

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011).
  • Interfacial polymeriz
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). PubMed Central.
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  • Interfacial Polymerization. (n.d.).
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  • Polyesters obtained by the interfacial polycondensation technique from different aliphatic diacid chlorides with aromatic diols. (n.d.).
  • Synthesis of polyamides from diols and diamines with liberation of H2. (2012).
  • Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020). Chemistry LibreTexts.
  • Synthesis and Characterization of Novel Polyamides. (2016). Aaltodoc.
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  • Polyamides and Polyesters: Step-Growth Polymers. (2019). Chemistry LibreTexts.
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Wiley Online Library.

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Method

Application Note & Protocol: Incorporation of 1,3-Bis(3-hydroxy-3-pentyl)benzene into Polyurethane Networks for Advanced Drug Delivery Systems

Introduction: Engineering Novel Polyurethane Networks with Sterically Hindered Diols Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their exceptional biocompatibility, tunable mechanical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Novel Polyurethane Networks with Sterically Hindered Diols

Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their exceptional biocompatibility, tunable mechanical properties, and flexibility in chemical design.[1] These characteristics have made them prime candidates for a wide array of biomedical applications, including as matrices for controlled drug delivery systems.[2][3] The fundamental chemistry of polyurethane synthesis involves the reaction of diisocyanates with diols, forming the characteristic urethane linkage.[4] By carefully selecting the monomeric building blocks, the physicochemical properties of the resulting polyurethane can be precisely tailored for specific applications.[5]

This application note details a protocol for the incorporation of a novel, sterically hindered aromatic diol, 1,3-Bis(3-hydroxy-3-pentyl)benzene, into a polyurethane network. The bulky tertiary alcohol groups and the meta-substitution pattern on the benzene ring are hypothesized to introduce significant steric hindrance, which can profoundly impact the polymer's final properties. This unique architecture is expected to create a more amorphous polymer network with a lower degree of hydrogen bonding between urethane groups, potentially leading to altered thermal stability, distinct mechanical behavior, and unique drug release kinetics. The introduction of such bulky side chains can disrupt the packing of polymer chains, thereby increasing the free volume and potentially allowing for a more sustained release of encapsulated therapeutic agents.

This guide provides a comprehensive, step-by-step methodology for the synthesis and characterization of these novel polyurethane networks. We will delve into the rationale behind the selection of reactants and reaction conditions, and provide detailed protocols for thermal and spectroscopic analysis. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to explore the potential of sterically hindered diols in the design of next-generation polyurethane-based drug delivery systems.

Materials and Methods

Materials
MaterialSupplierGrade
1,3-Bis(3-hydroxy-3-pentyl)benzeneVaries≥98% Purity
Isophorone diisocyanate (IPDI)VariesReagent Grade
Poly(ε-caprolactone) (PCL) diol, Mn ~2000 g/mol VariesReagent Grade
Dibutyltin dilaurate (DBTDL)VariesCatalyst Grade
Anhydrous TolueneVariesACS Grade
Anhydrous Dimethylformamide (DMF)VariesACS Grade
MethanolVariesACS Grade
Experimental Protocol: Synthesis of a 1,3-Bis(3-hydroxy-3-pentyl)benzene-based Polyurethane Network

This protocol outlines a two-step prepolymer method, which allows for better control over the polymerization process, especially when dealing with reactants of varying reactivity.

Step 1: Prepolymer Synthesis

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The entire setup should be flame-dried or oven-dried prior to use to ensure anhydrous conditions.

  • Reactant Charging: Charge the flask with poly(ε-caprolactone) diol (PCL-diol) and anhydrous toluene. The amount of toluene should be sufficient to dissolve the PCL-diol and achieve a manageable viscosity.

  • Degassing: Heat the mixture to 80°C under a gentle stream of nitrogen for 1 hour to remove any dissolved moisture.

  • Isocyanate Addition: Cool the mixture to 60°C. Slowly add isophorone diisocyanate (IPDI) to the reactor. The molar ratio of NCO to OH groups from the PCL-diol should be approximately 2:1 to ensure the formation of an NCO-terminated prepolymer.

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt% of the total reactants).

  • Reaction: Increase the temperature back to 80°C and allow the reaction to proceed for 4-6 hours under a nitrogen atmosphere with continuous stirring.

  • Monitoring: The progress of the reaction can be monitored by titrating for the NCO content or by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the OH peak (around 3400 cm⁻¹) and the appearance of the urethane N-H peak (around 3300 cm⁻¹).

Step 2: Chain Extension and Network Formation

  • Chain Extender Solution: In a separate flask, dissolve 1,3-Bis(3-hydroxy-3-pentyl)benzene in anhydrous dimethylformamide (DMF). The amount of the diol should be calculated to achieve a final NCO:OH ratio of approximately 1:1.

  • Addition: Cool the prepolymer from Step 1 to 60°C. Slowly add the solution of 1,3-Bis(3-hydroxy-3-pentyl)benzene to the prepolymer with vigorous stirring.

  • Curing: After the addition is complete, pour the reaction mixture into a Teflon mold. Cure the mixture in a vacuum oven at 80°C for 24 hours to form the final polyurethane network.

  • Post-Curing: For optimal properties, a post-curing step at a slightly elevated temperature (e.g., 100°C) for another 12-24 hours may be beneficial.

Rationale for Experimental Choices:

  • Two-Step Prepolymer Method: This approach is preferred over a one-pot synthesis because it allows for better control over the polymer architecture.[1] By first reacting the diisocyanate with the macrodiol (PCL-diol), a more uniform prepolymer is formed. The subsequent chain extension with the sterically hindered diol can then proceed more controllably.

  • Isophorone Diisocyanate (IPDI): An aliphatic diisocyanate like IPDI is chosen over aromatic counterparts (like MDI or TDI) to impart greater light stability and flexibility to the final polymer.[6] Aliphatic isocyanates also tend to have a lower reactivity, which can be advantageous when working with a less reactive, sterically hindered diol, allowing for better mixing before significant viscosity buildup.[7]

  • Dibutyltin Dilaurate (DBTDL): This is a commonly used and effective catalyst for urethane formation, promoting the reaction between the isocyanate and hydroxyl groups.[7]

  • Anhydrous Conditions: The isocyanate groups are highly reactive towards water, which would lead to the formation of urea linkages and carbon dioxide, disrupting the desired network structure. Therefore, maintaining a dry environment is critical for successful polyurethane synthesis.

  • Curing Temperature and Time: The curing parameters are chosen to ensure complete reaction and network formation without causing thermal degradation of the polymer. The specific conditions may need to be optimized based on the exact formulation.

Visualization of the Synthesis Workflow

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension & Curing A Reactor Setup (Flame-dried glassware) B Charge PCL-diol and Toluene A->B C Degas at 80°C under N2 B->C D Add IPDI (NCO:OH ~ 2:1) C->D E Add DBTDL Catalyst D->E F React at 80°C for 4-6 hours E->F H Add Diol Solution to Prepolymer F->H Cool to 60°C G Prepare Solution of 1,3-Bis(3-hydroxy-3-pentyl)benzene in DMF G->H I Pour into Mold H->I J Cure in Vacuum Oven (80°C, 24h) I->J K Post-Cure (100°C, 12-24h) J->K

Caption: Experimental workflow for the two-step synthesis of the polyurethane network.

Characterization of the Polyurethane Network

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential tool for confirming the successful formation of the polyurethane.

Protocol:

  • Obtain a thin film of the synthesized polyurethane.

  • Record the FTIR spectrum in the range of 4000-600 cm⁻¹ using an ATR-FTIR spectrometer.

  • Analyze the spectrum for characteristic peaks.

Expected Observations:

  • Disappearance of the NCO peak: The characteristic peak for the isocyanate group at approximately 2270 cm⁻¹ should be absent in the final polymer, indicating complete reaction.[8]

  • Appearance of Urethane Linkages: The formation of urethane bonds is confirmed by the appearance of a broad N-H stretching peak around 3300 cm⁻¹ and a C=O stretching peak around 1730-1700 cm⁻¹.[9]

  • C-O Stretching: Peaks corresponding to the C-O stretching of the ester in the PCL soft segment and the ether linkages will be present around 1240-1040 cm⁻¹.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the polyurethane network.

Protocol:

  • Place a small sample (5-10 mg) of the polyurethane in a TGA crucible.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

Expected Thermal Properties:

The incorporation of the bulky, aromatic 1,3-Bis(3-hydroxy-3-pentyl)benzene is expected to enhance the thermal stability of the polyurethane network compared to a similar network made with a simple aliphatic diol.[10] The rigid aromatic ring and the steric hindrance from the pentyl groups can restrict chain mobility and increase the energy required for bond scission.

Polymer NetworkOnset Decomposition Temperature (T_onset)Temperature at 50% Weight Loss (T_50%)
PU with 1,3-Bis(3-hydroxy-3-pentyl)benzene~320-340°C~380-400°C
Control PU with 1,4-Butanediol~280-300°C~340-360°C

Note: These are expected values and may vary depending on the exact synthesis conditions and polymer composition.

Mechanical Testing

The mechanical properties of the polyurethane can be evaluated using a universal testing machine.

Protocol:

  • Prepare dog-bone shaped specimens of the polyurethane according to ASTM D638 standards.

  • Perform tensile tests at a constant crosshead speed.

  • Record the stress-strain data to determine the tensile strength, Young's modulus, and elongation at break.

Expected Mechanical Properties:

The bulky side groups of 1,3-Bis(3-hydroxy-3-pentyl)benzene are likely to disrupt the formation of well-ordered hard segments, leading to a more amorphous and potentially more flexible material.[10] This could result in a lower tensile strength and Young's modulus but a higher elongation at break compared to a polyurethane made with a less bulky diol that allows for more efficient hard segment packing and hydrogen bonding.

PropertyPU with 1,3-Bis(3-hydroxy-3-pentyl)benzeneControl PU with 1,4-Butanediol
Tensile Strength (MPa)15 - 2525 - 35
Young's Modulus (MPa)50 - 100150 - 250
Elongation at Break (%)400 - 600300 - 500

Note: These are expected values and may vary depending on the exact synthesis conditions and polymer composition.

Application in Drug Delivery

The unique properties imparted by the incorporation of 1,3-Bis(3-hydroxy-3-pentyl)benzene make these polyurethane networks promising candidates for advanced drug delivery systems. The increased amorphous content and potentially larger free volume created by the bulky side chains could allow for higher drug loading and a more sustained release profile for hydrophobic drugs.[2] The flexibility of the network could also be beneficial for applications requiring conformal contact with tissues.

Visualization of the Proposed Chemical Structure

G ss_start O-(CH2)5-C(=O)- ss_mid ... ss_end -O-(CH2)5-O- u1_c C(=O) ss_end->u1_c u1_nh NH u1_c->u1_nh ipdi_ch2 CH2 u1_nh->ipdi_ch2 ipdi ipdi_nh NH ipdi->ipdi_nh ipdi_ch2->ipdi ipdi_co C(=O) ipdi_nh->ipdi_co u2_o O ipdi_co->u2_o benzene u2_o->benzene c_pentyl1 C(CH2CH3)2OH benzene->c_pentyl1 c_pentyl2 C(CH2CH3)2OH benzene->c_pentyl2

Caption: Proposed repeating unit of the polyurethane network.

Conclusion

The incorporation of 1,3-Bis(3-hydroxy-3-pentyl)benzene into polyurethane networks presents a promising avenue for the development of novel biomaterials with tailored properties. The steric hindrance introduced by this unique diol is expected to significantly influence the polymer's morphology, leading to enhanced thermal stability and altered mechanical characteristics. These properties make such polyurethanes highly attractive for applications in controlled drug delivery, where tuning the release kinetics and mechanical compliance of the matrix is crucial. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore this exciting area of polymer science and biomedical engineering.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Power of Aromatic Diols: Enhancing Polyurethane with HER. Available from: [Link]

  • S. Benyahya, et al. Microwave-assisted synthesis of isosorbide-derived diols for the preparation of thermally stable thermoplastic polyurethane. Taylor & Francis Online; 2017.
  • A. S. Luyt, et al.
  • M. A. S. A. S. et al. The state-of-art polyurethane nanoparticles for drug delivery applications. Frontiers in Chemistry. 2023;11:1243553.
  • C. M. C. et al. A Study on the Behavior of a Polyurethane Drug Carrier in Various pH Media. Polymers (Basel). 2022;14(19):4178.
  • S. P. et al. Effect of the diisocyanate structure and the molecular weight of diols on bio-based polyurethanes. Journal of Applied Polymer Science. 2014;131(1).
  • C. V. Mythili, et al. Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol.
  • M. S. et al. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review.
  • J. L. et al. Precisely synthesized segmented polyurethanes toward block sequence-controlled drug delivery. Chemical Science. 2022;13(13):3649-3658.
  • M. E. et al. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Polymers (Basel). 2018;10(8):836.
  • ResearchGate. Has anyone successfully synthesized polyurethane with Isophorone diisocyanate (IPDI)?. Available from: [Link]

  • S. G. K. et al. 8 – Polyurethanes for controlled drug delivery. In: Woodhead Publishing Series in Biomaterials, Advances in Polymeric Biomaterials. Woodhead Publishing; 2016. p. 215-240.
  • A. K. et al. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms.
  • S. S. et al. Bio-based aromatic diisocyanates for preparation of polyurethanes. US20170369427A1. 2017.
  • ResearchGate. List of diols materials commonly used in polyurethane synthesis. Available from: [Link]

  • A. B. et al. Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes. Archives of Materials Science and Engineering. 2020;101(2):65-79.
  • ResearchGate. Thermal and mechanical properties of polyurethanes. Available from: [Link]

  • Y. Z. et al. Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5-(hydroxymethyl)furfural. Green Chemistry. 2021;23(9):3313-3322.
  • ResearchGate. Studies of the Thermal and Mechanical Properties of Poly(urethane–siloxane)s Cross-Linked by Hyperbranched Polyesters. Available from: [Link]

  • ResearchGate. FTIR spectra of selected polyurethanes' polyols. Available from: [Link]

  • K. D. et al. POLYCARBONATE DIOLS TO PRODUCE ELASTIC POLYURETHANE FOAMS – A METHOD OF IMMOBILIZATION OF CARBON DIOXIDEINTO A POLYMER STRUCTU. Journal of Chemical Technology and Metallurgy. 2017;52(1):28-40.
  • Y. W. et al. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers (Basel). 2024;16(1):123.
  • S. N. et al. Thermal Properties of Polyurethane (PU) Through Molecular Dynamics (MD)
  • G. T. et al. Characterization of polyurethane resins by FTIR, TGA, and XRD. Journal of Applied Polymer Science. 2010;115(1):263-268.
  • ResearchGate. The Influence of Macrodiol Type on the Mechanical Properties of Polyurethane Materials. Available from: [Link]

  • ResearchGate. Synthesis of Waterborne Polyurethanes Using the Isophorone Diisocyanate Oligoisocyanurates. Available from: [Link]

  • O. A. Saputra, et al. Synthesis and characterization of free-isocyanate polyurethane as renewable coating materials. IOP Conference Series: Materials Science and Engineering. 2016;107:012048.
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  • A. K. et al. New Segmented Poly(Thiourethane-Urethane)s Based on Poly(ε-Caprolactone)Diol Soft Segment: Synthesis and Characterization. Polymers (Basel). 2020;12(11):2649.

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Application

Application Note & Protocol: Acid-Catalyzed Polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene for the Synthesis of Novel Polyethers

Abstract This document provides a detailed experimental protocol for the synthesis of a novel polyether through the acid-catalyzed polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene. This protocol is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of a novel polyether through the acid-catalyzed polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene. This protocol is designed for researchers in materials science, polymer chemistry, and drug development who are interested in creating new polymers with unique architectures. The meta-substitution pattern on the benzene ring is anticipated to produce a polymer with distinct thermal and mechanical properties.[1] This guide offers a comprehensive, step-by-step methodology, including materials, reaction setup, purification, and characterization techniques, grounded in established principles of polyether synthesis.[2][3]

Introduction

Polyethers are a significant class of polymers with a wide array of applications, from industrial manufacturing to advanced nanomedicine.[2] While traditional polyethers like polyethylene glycol (PEG) and polypropylene glycol (PPG) are well-established, there is a growing demand for novel polyether structures with tailored properties. The polymerization of diols is a fundamental route to these materials.[4][5] This application note details a proposed protocol for the polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene, a monomer with two tertiary alcohol functionalities on a benzene core.[1] The rigidity of the benzene ring and the specific 1,3-substitution are expected to influence the resulting polymer's architecture and physical characteristics.

The acid-catalyzed self-condensation of diols is a common method for synthesizing polyethers.[2][3][6] This process involves the protonation of a hydroxyl group, followed by the elimination of water and subsequent nucleophilic attack by another hydroxyl group to form an ether linkage. This protocol utilizes methanesulfonic acid (MSA) as a robust and effective catalyst for this transformation.[6]

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierCatalog Number
1,3-Bis(3-hydroxy-3-pentyl)benzene≥98%(Example) Sigma-Aldrich(Example) 12345
Methanesulfonic Acid (MSA)≥99%(Example) Sigma-Aldrich(Example) 67890
TolueneAnhydrous, ≥99.8%(Example) Sigma-Aldrich(Example) 244511
ChloroformHPLC Grade(Example) Fisher Scientific(Example) C298-4
MethanolHPLC Grade(Example) Fisher Scientific(Example) A412-4
Sodium BicarbonateACS Reagent, ≥99.7%(Example) Sigma-Aldrich(Example) S6014
Anhydrous Magnesium Sulfate≥97%(Example) Sigma-Aldrich(Example) 210211
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet and bubbler

  • Thermocouple and temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

Experimental Protocol

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen inlet. The third neck should be sealed with a septum for temperature monitoring with a thermocouple.

  • Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen to prevent moisture from interfering with the polymerization.

Step 2: Polymerization Reaction
  • To the reaction flask, add 1,3-Bis(3-hydroxy-3-pentyl)benzene (10.0 g, 36.0 mmol).

  • Add anhydrous toluene (100 mL) to dissolve the monomer.

  • Begin stirring the solution and purge the system with dry nitrogen for 15 minutes.

  • Carefully add methanesulfonic acid (0.173 g, 1.8 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) using the heating mantle.

  • Continuously remove the water generated during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 24-48 hours, or when water evolution ceases.

Step 3: Polymer Isolation and Purification
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the methanesulfonic acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene.

  • The crude polymer will be a viscous liquid or a solid. To further purify, dissolve the crude product in a minimal amount of chloroform (e.g., 20 mL).

  • Precipitate the polymer by slowly adding the chloroform solution to a beaker of cold methanol (200 mL) with vigorous stirring.[2][3]

  • Collect the precipitated polymer by filtration and wash with fresh methanol.

  • Dry the purified polymer under high vacuum at 40-50 °C for 24 hours to remove any residual solvent.

Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: To confirm the formation of the polyether, the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the ether linkages are expected.

  • ¹³C NMR: The carbon spectrum should show a shift in the carbon atom attached to the original hydroxyl group, indicating the formation of the C-O-C ether bond.

Gel Permeation Chromatography (GPC)
  • GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. This will provide information on the distribution of polymer chain lengths.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • The FTIR spectrum should confirm the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the starting diol and the appearance of a strong C-O-C stretching band (around 1100 cm⁻¹), characteristic of an ether linkage.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Methanesulfonic acid is corrosive and should be handled with care in a fume hood.

  • Toluene and chloroform are volatile and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • The polymerization reaction is conducted at high temperatures. Use caution when handling the hot apparatus.

Visualizing the Process

Proposed Polymerization Mechanism

Monomer 1,3-Bis(3-hydroxy-3-pentyl)benzene Protonated_Monomer Protonated Diol Monomer->Protonated_Monomer H+ (MSA) Carbocation Tertiary Carbocation Intermediate Protonated_Monomer->Carbocation - H2O Dimer Dimer Formation (Ether Linkage) Carbocation->Dimer + Monomer Polymer Polyether Chain Growth Dimer->Polymer Propagation

Caption: Proposed acid-catalyzed polymerization mechanism.

Experimental Workflow

cluster_reaction Polymerization cluster_workup Work-Up & Purification cluster_characterization Characterization Setup 1. Assemble Dry Glassware Reactants 2. Add Monomer and Toluene Setup->Reactants Catalyst 3. Add Methanesulfonic Acid Reactants->Catalyst Reflux 4. Heat to Reflux with Water Removal Catalyst->Reflux Quench 5. Quench with NaHCO3 Reflux->Quench Wash 6. Aqueous Wash Quench->Wash Dry 7. Dry and Concentrate Wash->Dry Precipitate 8. Precipitate in Methanol Dry->Precipitate Final_Dry 9. Dry Under Vacuum Precipitate->Final_Dry NMR NMR (1H, 13C) Final_Dry->NMR GPC GPC Final_Dry->GPC FTIR FTIR Final_Dry->FTIR Thermal DSC/TGA Final_Dry->Thermal

Caption: Step-by-step experimental workflow.

References

  • Coulembier, O., et al. (2019). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. ACS Sustainable Chemistry & Engineering. Available at: [Link][2][3]

  • Hu, Y., et al. (2017). Direct Synthesis of Polyesterether from Ethylene Glycol. ACS Catalysis. Available at: [Link]

  • Lipinski, B. M., et al. (2021). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Diol. Available at: [Link][5]

  • ResearchGate. (n.d.). Different routes for the synthesis of polyether polyols. Available at: [Link][4]

  • Tipirneni, A., et al. (2018). Acid Catalyzed Polymerization of Phenyl Ethane 1,2-diol for One-Pot Synthesis of Organosoluble Poly(phenylene Vinylene). ChemRxiv. Available at: [Link][6]

  • de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

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Method

Application Note: Thermal Analysis of Polymers Incorporating 1,3-Bis(3-hydroxy-3-pentyl)benzene

Introduction: The Critical Role of Thermal Analysis in Polymer Development In the realm of polymer science and material development, a thorough understanding of a material's thermal properties is paramount. Thermal analy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermal Analysis in Polymer Development

In the realm of polymer science and material development, a thorough understanding of a material's thermal properties is paramount. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide invaluable insights into the performance, stability, and processing characteristics of polymeric materials.[1][2][3][4] This is especially critical when developing novel polymers incorporating unique monomers such as 1,3-Bis(3-hydroxy-3-pentyl)benzene.

This aromatic diol, with its bulky tertiary alcohol groups, is anticipated to impart significant and unique properties to polymer backbones, such as polyesters or polyurethanes. The rigid benzene ring is expected to enhance thermal stability, while the sterically hindering pentyl groups may influence chain packing, and consequently, the glass transition temperature (Tg) and crystallinity.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of TGA and DSC for the detailed characterization of polymers containing 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Understanding the Influence of 1,3-Bis(3-hydroxy-3-pentyl)benzene on Polymer Properties

The molecular structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene (Molecular Formula: C₁₆H₂₆O₂, Molecular Weight: 250.38 g/mol ) is a key determinant of its influence on polymer characteristics.[8] The central benzene ring introduces aromaticity and rigidity into the polymer chain, which generally enhances thermal stability.[6][9] The two tertiary hydroxyl groups serve as reactive sites for polymerization, for instance, in reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively.

The bulky 3-pentyl groups attached to the hydroxyl-bearing carbons are a significant feature. These bulky side groups can restrict segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg).[5][7][10] However, they may also disrupt ordered chain packing, potentially leading to amorphous or semi-crystalline polymers with lower melting points (Tm) compared to polymers with more linear diols.[7][11]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Composition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][12] For polymers containing 1,3-Bis(3-hydroxy-3-pentyl)benzene, TGA is crucial for determining:

  • Thermal Stability: The onset temperature of decomposition provides a direct measure of the polymer's ability to withstand heat. The incorporation of the aromatic ring from the diol is expected to result in high thermal stability.[9]

  • Compositional Analysis: TGA can be used to quantify the content of different components in a polymer blend or composite, such as residual solvents, additives, and inorganic fillers.[13][14][15][16][17]

  • Decomposition Kinetics: Advanced TGA methods can provide insights into the kinetics and mechanism of thermal degradation.[18]

TGA Experimental Protocol

This protocol is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[13][14][15][16][17]

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the polymer sample is representative and homogeneous.

  • Weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina pans are recommended for high-temperature analysis).

Experimental Parameters:

ParameterRecommended SettingRationale
Temperature Range Ambient to 800 °CTo capture the complete decomposition profile of the polymer.
Heating Rate 10 °C/min or 20 °C/minA common rate for standard analysis. Slower rates can improve resolution of overlapping thermal events.
Atmosphere Nitrogen (inert) or Air (oxidative)Nitrogen is used to study thermal decomposition without oxidation. Air or oxygen is used to assess oxidative stability.
Gas Flow Rate 20-50 mL/minTo ensure a consistent and inert/oxidative environment around the sample.

Procedure:

  • Place the sample pan in the TGA furnace.

  • Tare the balance.

  • Start the temperature program and data acquisition.

  • Record the mass loss as a function of temperature.

Expected TGA Results

For a polyester or polyurethane containing 1,3-Bis(3-hydroxy-3-pentyl)benzene, the TGA curve in a nitrogen atmosphere is expected to show a single-stage or multi-stage decomposition. The onset of decomposition is anticipated to be at a relatively high temperature due to the aromatic nature of the diol. The bulky side groups may lead to specific fragmentation patterns during decomposition. In an air or oxygen atmosphere, the decomposition will likely occur at a lower temperature due to oxidative degradation.[19][20]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[3] For polymers incorporating 1,3-Bis(3-hydroxy-3-pentyl)benzene, DSC is essential for determining:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10][21] The bulky structure of the diol is expected to result in a relatively high Tg.

  • Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, these represent the temperatures of melting and crystallization, respectively. The irregular structure imparted by the bulky side groups may lead to a lower degree of crystallinity.

  • Heat of Fusion and Crystallization: These values provide information about the degree of crystallinity in the polymer.

  • Curing and Reaction Kinetics: DSC can be used to monitor curing reactions in thermosetting polymers.[22][23][24][25][26]

DSC Experimental Protocol

This protocol is based on the principles outlined in ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[22][23][24][25][26]

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into a DSC pan.

  • Seal the pan hermetically to prevent any loss of volatiles.

Experimental Parameters:

ParameterRecommended SettingRationale
Temperature Program Heat-Cool-Heat CycleThe first heating scan erases the thermal history of the sample. The cooling scan provides information on crystallization behavior. The second heating scan reveals the intrinsic thermal properties of the material.
Temperature Range -50 °C to a temperature above the expected Tg and TmThe range should be wide enough to encompass all expected transitions.
Heating/Cooling Rate 10 °C/min or 20 °C/minA standard rate for polymer analysis.
Atmosphere Nitrogen (inert)To prevent oxidative degradation during the analysis.
Gas Flow Rate 20-50 mL/minTo maintain an inert atmosphere.

Procedure:

  • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Start the temperature program and data acquisition.

  • Record the heat flow as a function of temperature.

Expected DSC Results

The DSC thermogram of a polymer containing 1,3-Bis(3-hydroxy-3-pentyl)benzene is expected to show a distinct glass transition. The Tg is anticipated to be higher than that of analogous polymers made with linear diols due to the restricted chain mobility caused by the bulky pentyl groups.[5][7] Depending on the ability of the polymer chains to pack, a melting endotherm may or may not be present in the second heating scan. If the polymer is amorphous, no melting peak will be observed.

Visualizing the Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for TGA and DSC analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Analysis cluster_results Data Interpretation start Start prep Weigh 5-10 mg of homogeneous sample start->prep pan Place in TGA pan prep->pan load Load sample into TGA furnace pan->load params Set Parameters: - Temp Range: Ambient to 800°C - Heat Rate: 10°C/min - Atmosphere: N2 or Air load->params run Start TGA run params->run collect Record mass loss vs. temperature run->collect interpret Determine: - Onset of Decomposition - % Mass Loss - Residual Mass collect->interpret end End interpret->end

Caption: TGA Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Analysis cluster_results Data Interpretation start Start prep Weigh 5-10 mg of sample into DSC pan start->prep seal Hermetically seal pan prep->seal load Load sample and reference pans into DSC cell seal->load params Set Parameters: - Heat-Cool-Heat Cycle - Temp Range: -50°C to >Tm - Rate: 10°C/min - Atmosphere: N2 load->params run Start DSC run params->run collect Record heat flow vs. temperature run->collect interpret Determine: - Glass Transition (Tg) - Melting Point (Tm) - Crystallization Temp (Tc) - Enthalpies collect->interpret end End interpret->end

Caption: DSC Experimental Workflow

Conclusion

The thermal analysis of polymers containing 1,3-Bis(3-hydroxy-3-pentyl)benzene through TGA and DSC provides critical data for understanding their material properties. The unique structure of this diol, featuring an aromatic core and bulky side groups, is expected to significantly influence the thermal stability and transitional behavior of the resulting polymers. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible data to guide polymer design, optimize processing conditions, and ensure the quality and performance of their materials.

References

  • ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

  • ASTM D3418, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,

  • ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.).
  • E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.).
  • D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (n.d.).
  • D3418 − 12´1 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (n.d.).
  • Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (n.d.).
  • ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.).
  • Characterization of Polymers using TGA Application Note. (n.d.).
  • ASTM D3418-08 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (n.d.).
  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.).
  • DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. (n.d.).
  • Application notes on thermal & polymer characterisation. (n.d.).
  • DSC Analysis: A Comparative Study of Polymers Derived from C9 and C10 Diols. (n.d.).
  • D7426 Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. (n.d.).
  • Thermal Analysis of Polymers. (n.d.).
  • ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. (n.d.).
  • Structure-property correlations in aromatic polyesters: A Comparative TGA and DSC study of naphthyl-benzamide derivatives. (n.d.).
  • A Comparative Guide to the Thermal Stability of Polyesters Derived from Various Diols. (n.d.).
  • Thermal Analysis - Differential Scanning Calorimetry (DSC). (n.d.).
  • Thermal Analysis of Polymers Selected Applications. (n.d.).
  • Thermal Analysis of Polymers – Selected Applications. (n.d.).
  • Characterization of Polyurethane resins (PU) by Thermal Gravimetric Analysis (TGA). (n.d.).
  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.).
  • 1,3-Bis(3-hydroxy-3-pentyl)benzene. (n.d.).
  • Dependence of Thermal Stability of Polymers on Their Chemical Structure. (n.d.).
  • 1,3-Bis(3-hydroxy-3-pentyl)benzene. (n.d.).
  • Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability. (n.d.).
  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. (n.d.).
  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Print. (n.d.).
  • 1,3-Bis(3-hydroxy-3-pentyl)benzene. (n.d.).
  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. (n.d.).
  • Effects of polymer structure on the thermal properties of plastic materials. (n.d.).
  • Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. (n.d.).
  • Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions. (n.d.).
  • Characterization of Poly(ether)urethanes - High Resolution Thermogravimetric Analysis. (n.d.).
  • How Does Polymer Flexibility Relate To The Glass Transition Temperature? (n.d.).
  • Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions. (n.d.).
  • Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content. (n.d.).
  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. (n.d.).
  • 1,3-Bis(3-hydroxy-3-pentyl)benzene. (n.d.).
  • Toward Green Manufacturing of Low-Cost, Robust Unsaturated Polyester Resin from Waste PET Glycolysis Products. (n.d.).
  • Thermal decomposition products of poly(vinyl alcohol). (n.d.).
  • Measuring gel content of aromatic polyesters using FTIR spectrophotometry and DSC. (n.d.).
  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. (n.d.).
  • Thermal Degradation of Polymers at High Temperatures. (n.d.).
  • 1,3-Bis(3-hydroxy-3-pentyl)benzene. (n.d.).
  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. (n.d.).
  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (n.d.).

Sources

Application

Exploring 1,3-Bis(3-hydroxy-3-pentyl)benzene in the Synthesis of Novel C3-Symmetric Polyesters for Advanced Drug Delivery

An Application Note and Protocol Guide Authored by: A Senior Application Scientist Abstract C3-symmetric polymers represent a burgeoning class of macromolecules prized for their unique, highly branched architectures and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Authored by: A Senior Application Scientist

Abstract

C3-symmetric polymers represent a burgeoning class of macromolecules prized for their unique, highly branched architectures and exceptional properties, including high functionality, low viscosity, and good solubility.[1][2] These characteristics make them outstanding candidates for high-performance applications, particularly in the biomedical and pharmaceutical fields as advanced drug delivery vehicles.[3][4] This application note details the synthesis and characterization of novel, hyperbranched polyesters by leveraging the unique structural attributes of 1,3-Bis(3-hydroxy-3-pentyl)benzene as a key monomer. We present a detailed protocol for the polycondensation reaction of this diol with a C3-symmetric core, 1,3,5-Benzenetricarboxylic acid, to create a well-defined, star-shaped polymer. The rationale behind the experimental design, detailed characterization data, and potential applications in drug development are thoroughly discussed.

Introduction: The Rationale for C3-Symmetric Architectures

The geometry and symmetry of molecular building blocks are critical determinants of material properties in polymer science.[3] C3-symmetric polymers, often star-shaped, possess a unique spatial arrangement that diverges significantly from traditional linear polymers. This architecture imparts several advantageous properties:

  • High Functionality: The numerous chain ends provide ample sites for functionalization, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules.[1]

  • Defined Nanoscale Cavities: The branched structure can create internal voids capable of encapsulating and protecting sensitive drug molecules, enhancing their solubility and stability.[5][6]

  • Favorable Rheological Properties: Compared to linear analogues of similar molecular weight, hyperbranched polymers typically exhibit lower solution and melt viscosities.

The monomer, 1,3-Bis(3-hydroxy-3-pentyl)benzene, offers a compelling scaffold for constructing these polymers. Its meta-substitution pattern provides an angular, V-shaped geometry that promotes the formation of non-linear structures.[7] Furthermore, the presence of two tertiary hydroxyl groups provides reactive sites for polymerization, while the bulky pentyl groups can enhance the solubility of the resulting polymer in organic solvents and create a hydrophobic core suitable for encapsulating lipophilic drugs.[8]

This guide focuses on a direct polycondensation approach, a robust and scalable method for polyester synthesis.[9][10] By reacting the diol monomer (an A2-type) with a trifunctional carboxylic acid (a B3-type), we can generate a hyperbranched polyester with a repeating C3-symmetric motif.

Synthesis of a C3-Symmetric Polyester: A Step-by-Step Protocol

This section provides a detailed methodology for the synthesis of a hyperbranched polyester from 1,3-Bis(3-hydroxy-3-pentyl)benzene and 1,3,5-Benzenetricarboxylic acid.

Materials and Reagents
ReagentPuritySupplierNotes
1,3-Bis(3-hydroxy-3-pentyl)benzene>98%e.g., BenchChemEnsure dryness before use.[11]
1,3,5-Benzenetricarboxylic acid (Trimesic acid)>98%Sigma-AldrichGrind to a fine powder and dry under vacuum.
p-Toluenesulfonic acid monohydrate (p-TSA)>98%Sigma-AldrichCatalyst for esterification.
TolueneAnhydrousSigma-AldrichUsed as the reaction solvent and for azeotropic water removal.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichUsed for polymer purification and characterization.
MethanolACS GradeFisher ScientificUsed as a non-solvent for polymer precipitation.
Visualizing the Synthetic Pathway

The following diagram illustrates the condensation reaction between the A2 monomer (diol) and the B3 monomer (tricarboxylic acid) to form the hyperbranched polymer network.

Caption: Synthetic scheme for the A2 + B3 polycondensation reaction.

Experimental Workflow Diagram

A systematic workflow is crucial for reproducible synthesis and purification.

Caption: Step-by-step experimental workflow for polymer synthesis.

Detailed Synthesis Protocol
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser under a nitrogen atmosphere.

    • Causality: The Dean-Stark trap is essential for driving the equilibrium reaction towards the product by continuously removing the water byproduct of the condensation reaction.[12] An inert nitrogen atmosphere prevents potential side reactions at elevated temperatures.

  • Reagent Charging: To the flask, add 1,3-Bis(3-hydroxy-3-pentyl)benzene (5.00 g, 19.97 mmol), 1,3,5-Benzenetricarboxylic acid (2.80 g, 13.32 mmol), and p-TSA (0.13 g, 0.68 mmol). Add 100 mL of anhydrous toluene.

    • Causality: A 3:2 molar ratio of diol (A2) to tricarboxylic acid (B3) is used to ensure the formation of a soluble, hyperbranched polymer with carboxylic acid terminal groups. The p-TSA acts as an acid catalyst to accelerate the esterification process, which can be slow, especially with sterically hindered tertiary alcohols.[10]

  • Polymerization: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Continue refluxing for 12-24 hours, or until no more water collects in the Dean-Stark trap.

    • Causality: High temperature provides the necessary activation energy for the reaction. The reaction progress can be qualitatively monitored by observing an increase in the viscosity of the solution.

  • Isolation: Allow the reaction mixture to cool to room temperature. Remove the toluene using a rotary evaporator to yield a viscous, crude polymer.

  • Purification: Dissolve the crude product in a minimal amount of anhydrous DMF (~20 mL). Slowly pour the resulting solution into a beaker containing 200 mL of rapidly stirring cold methanol. A white, fibrous precipitate should form.

    • Causality: The polymer is soluble in DMF but insoluble in methanol. This precipitation step effectively removes unreacted monomers, the catalyst, and low molecular weight oligomers, which are soluble in methanol.

  • Final Steps: Collect the purified polymer by vacuum filtration. Repeat the dissolution-precipitation cycle two more times to ensure high purity. Dry the final product in a vacuum oven at 60°C overnight or until a constant weight is achieved.

Characterization of the C3-Symmetric Polyester

Comprehensive characterization is required to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

Expected Spectroscopic and Analytical Data
TechniqueExpected Result/Observation
FTIR Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of a strong C=O stretch for the ester group (~1725 cm⁻¹). Persistence of a smaller O-H stretch from terminal alcohol groups.
¹H NMR Appearance of new signals corresponding to the aromatic protons adjacent to the newly formed ester linkages. Shift in proton signals adjacent to the hydroxyl and carboxyl groups.
GPC (in DMF)A broad, monomodal distribution, characteristic of hyperbranched polymers. Provides data on Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and Polydispersity Index (PDI).
TGA High thermal stability, with an onset of degradation typically above 300°C.[13]
DSC Determination of the glass transition temperature (Tg), which provides insight into the amorphous nature and chain mobility of the polymer.

Application in Drug Delivery Systems

The unique architecture of this C3-symmetric polyester makes it a highly promising candidate for advanced drug delivery systems.[14]

Conceptual Model for Drug Encapsulation

The polymer's structure, featuring a hydrophobic core derived from the benzene rings and pentyl groups and a potentially more hydrophilic periphery (depending on end-group functionality), is ideal for encapsulating hydrophobic drugs. This can improve the drug's aqueous solubility and bioavailability.[6]

Caption: Encapsulation of drug molecules within the polymer's core.

Protocol for Drug Loading (Example: Paclitaxel)
  • Preparation: Dissolve 100 mg of the dried C3-symmetric polyester and 10 mg of Paclitaxel in 5 mL of anhydrous DMF.

  • Encapsulation: Stir the solution for 4 hours at room temperature to allow for equilibration and efficient loading into the polymer's hydrophobic pockets.

  • Nanoparticle Formation: Add the DMF solution dropwise into 50 mL of deionized water under vigorous stirring. The hydrophobic polymer will collapse, encapsulating the drug and forming nanoparticles.

  • Purification: Stir the aqueous suspension for 2 hours to allow the DMF to diffuse out. Purify the nanoparticles from the unloaded drug by dialysis against deionized water for 48 hours.

  • Analysis: Lyophilize the nanoparticle suspension to obtain a dry powder. Drug loading and encapsulation efficiency can be determined using HPLC.

Conclusion and Future Outlook

This application note provides a comprehensive framework for the synthesis, characterization, and potential application of a novel C3-symmetric polyester based on 1,3-Bis(3-hydroxy-3-pentyl)benzene. The detailed protocol offers a reliable method for producing hyperbranched polymers with properties tailored for advanced applications. The inherent advantages of this polymer architecture, such as high functionality and the ability to form nanocarriers, position it as a valuable tool for researchers in drug development seeking to overcome challenges of poor drug solubility and targeted delivery.[6][14] Future work could involve modifying the terminal groups with targeting moieties (e.g., folic acid) or stimuli-responsive units to create "smart" drug delivery systems capable of site-specific release.

References

  • RSC Publishing. (2023). An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Advances. [1]

  • ResearchGate. (2023). An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. ResearchGate. [2]

  • PubMed Central. (2023). An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. National Center for Biotechnology Information. [3]

  • ResearchGate. (n.d.). Design and synthesis of C3-symmetric polymers with triazine-core and acetamide-linkers eliminating mobile genetic elements MGEs. ResearchGate. [15]

  • RSC Publishing. (2024). Synthesis of C3-symmetric star shaped amphiphiles for drug delivery applications. Soft Matter. [4]

  • Wikipedia. (n.d.). Diol. Wikipedia. [16]

  • National Center for Biotechnology Information. (n.d.). Room temperature sensing of CO2 using C3-symmetry pyridinium-based porous ionic polymers with triazine or benzene cores. PubMed Central. [13]

  • ResearchGate. (n.d.). Synthesis of C3-symmetric star shaped amphiphiles for drug delivery applications. ResearchGate. [5]

  • CIE A-Level Chemistry. (n.d.). 35.1 Condensation polymerisation. CIE A-Level Chemistry. [9]

  • The Chemistry Teacher. (n.d.). Condensation polymerisation. The Chemistry Teacher. [10]

  • Benchchem. (n.d.). 1,3-Bis(3-hydroxy-3-pentyl)benzene. Benchchem. [7]

  • Study Mind. (n.d.). Condensation Polymers (A-Level Chemistry). Study Mind. [12]

  • CP Lab Safety. (n.d.). 1,3-Bis(3-hydroxy-3-pentyl)benzene, 98% Purity, C16H26O2, 10 grams. CP Lab Safety. [11]

  • Sigma-Aldrich. (n.d.). Polymeric Drug Delivery Techniques. Sigma-Aldrich. [14]

  • MDPI. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. [6]

  • Bentham Science. (2022). Properties and Applications of Polymers: A Mini Review. Bentham Science. [8]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the polymerization of sterically hindered diols like 1,3-Bis(3-hydroxy-3-pentyl)benzene

Welcome to the technical support center for the polymerization of sterically hindered diols, with a special focus on challenging monomers like 1,3-Bis(3-hydroxy-3-pentyl)benzene. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of sterically hindered diols, with a special focus on challenging monomers like 1,3-Bis(3-hydroxy-3-pentyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of synthesizing polymers from bulky diols. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and achieve your desired polymeric materials.

Introduction: The Challenge of Steric Hindrance

The polymerization of sterically hindered diols, particularly those with tertiary alcohol functionalities such as 1,3-Bis(3-hydroxy-3-pentyl)benzene, presents a unique set of challenges. The bulky groups surrounding the hydroxyl moieties significantly reduce their reactivity, making standard polycondensation reactions inefficient. Furthermore, tertiary alcohols are highly susceptible to side reactions, most notably acid-catalyzed dehydration, which can cap chain growth and prevent the formation of high molecular weight polymers.[1][2][3][4][5][6] This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene and similar sterically hindered diols so difficult?

The primary difficulty arises from steric hindrance. The bulky alkyl groups surrounding the tertiary hydroxyls physically obstruct the approach of reactants, such as dicarboxylic acids or their derivatives. This dramatically slows down the rate of esterification, which is the fundamental reaction in polyester synthesis. Additionally, the electronic environment of tertiary alcohols makes them prone to elimination (dehydration) reactions under typical polymerization conditions (e.g., high temperatures and acidic catalysts), leading to the formation of alkenes and termination of the polymer chain.[1][2][3][4][5][6]

Q2: What is the most significant side reaction to be aware of, and how can I minimize it?

The most critical side reaction is the acid-catalyzed dehydration of the tertiary alcohol groups to form alkenes.[2][3][4][5][6] This is especially problematic with traditional strong acid catalysts like sulfuric acid. To minimize dehydration, consider the following:

  • Catalyst Selection: Opt for milder, more selective catalysts. Examples include organometallic catalysts, certain solid acid catalysts, or enzymatic catalysts.[7][8][9][10]

  • Reaction Temperature: Employ the lowest possible temperature that still allows for a reasonable reaction rate. Tertiary alcohols can dehydrate at temperatures as low as 25-80°C in the presence of a strong acid.[2][6]

  • Reaction Medium: The choice of solvent can influence the reaction pathway.

Q3: What kind of molecular weights can I realistically expect?

Achieving very high molecular weights with sterically hindered diols is challenging. The attainable molecular weight will depend heavily on the specific monomers, catalyst system, and reaction conditions. It is not uncommon to obtain lower molecular weight polymers or oligomers, especially in initial optimization experiments. With careful control of the reaction, including the use of specialized catalysts and purification of monomers, moderate molecular weights can be achieved.

Q4: Are there alternative polymerization strategies besides traditional polycondensation?

Yes, alternative methods can be explored. For instance, using more reactive acylating agents like acyl chlorides in combination with a suitable base at lower temperatures can sometimes be more effective than high-temperature polycondensation with dicarboxylic acids. Other advanced polymerization techniques, such as those employing activating agents, may also offer advantages.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Molecular Weight 1. Incomplete reaction: Steric hindrance slowing down the polymerization. 2. Chain termination: Dehydration of tertiary alcohols. 3. Impurities: Monofunctional impurities in monomers or solvent can cap the polymer chains. 4. Non-stoichiometric monomer ratio: An excess of one monomer will limit the chain length.1. Increase reaction time. 2. Optimize catalyst: Switch to a milder, more selective catalyst (e.g., indium or zinc halides on a solid support).[7][8] Consider enzymatic catalysis.[10] 3. Lower reaction temperature: To disfavor dehydration.[2][6] 4. Purify monomers: Ensure high purity of both the diol and the co-monomer. 5. Precise stoichiometry: Carefully measure and control the monomer ratio.
Reaction Stalls / No Polymer Formation 1. Extreme steric hindrance: The chosen monomers are too bulky for the reaction conditions. 2. Catalyst deactivation: The catalyst may be poisoned by impurities or be unstable under the reaction conditions. 3. Low reaction temperature: The temperature may be too low to overcome the activation energy for polymerization.1. Use a more reactive co-monomer: For example, an acyl chloride instead of a carboxylic acid. 2. Increase catalyst loading: Within reasonable limits. 3. Screen different catalysts: A more active catalyst may be required. 4. Gradually increase temperature: While monitoring for signs of dehydration.
Polymer Discoloration 1. High reaction temperature: Can lead to thermal degradation of the monomers or the resulting polymer. 2. Oxidation: Presence of oxygen at high temperatures. 3. Catalyst-induced side reactions: Some catalysts can cause discoloration.1. Reduce reaction temperature. 2. Ensure an inert atmosphere: Conduct the reaction under a nitrogen or argon blanket. 3. Choose a different catalyst: One that is known to produce cleaner polymerizations.
Gel Formation 1. Cross-linking side reactions: Can occur at high temperatures or with certain catalysts. 2. Impurities with more than two functional groups: Trifunctional impurities in the monomers can act as cross-linking agents.1. Lower the reaction temperature. 2. Ensure high monomer purity. 3. Adjust the catalyst system.

Experimental Protocols

Protocol 1: Polycondensation using a Mild Solid Acid Catalyst

This protocol provides a starting point for the polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene with a dicarboxylic acid, using a reusable solid catalyst to minimize dehydration.

Materials:

  • 1,3-Bis(3-hydroxy-3-pentyl)benzene (highly purified)

  • Adipoyl chloride (or another diacyl chloride, freshly distilled)

  • Indium(III) chloride on Montmorillonite K-10 clay (catalyst)[8]

  • Anhydrous pyridine (as an acid scavenger)

  • Anhydrous dichloromethane (solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with 1,3-Bis(3-hydroxy-3-pentyl)benzene (1.0 eq), the solid catalyst (0.01-0.1 eq), and anhydrous dichloromethane.

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Monomer Addition: Slowly add a solution of adipoyl chloride (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous dichloromethane to the reaction flask over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24-72 hours. Monitor the progress of the reaction by techniques such as GPC or by observing the increase in viscosity.

  • Work-up:

    • Filter to remove the solid catalyst. The catalyst can often be washed, dried, and reused.[7][8]

    • Wash the filtrate with dilute HCl to remove pyridine hydrochloride, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Precipitate the polymer by adding the concentrated solution to a non-solvent like methanol or hexane. Collect the polymer by filtration and dry under vacuum.

Visualizations

Diagram 1: Challenges in Polymerizing Sterically Hindered Diols

G cluster_challenges Core Challenges cluster_consequences Consequences A Steric Hindrance B Low Reactivity A->B C Side Reactions A->C E Low Molecular Weight B->E D Dehydration (Alkene Formation) C->D F Chain Termination D->F F->E

Caption: Interplay of challenges in the polymerization of hindered diols.

Diagram 2: Troubleshooting Workflow for Low Molecular Weight

G start Problem: Low Molecular Weight q1 Check Monomer Stoichiometry & Purity start->q1 a1 Purify Monomers & Ensure 1:1 Ratio q1->a1 No q2 Evidence of Dehydration? (e.g., by NMR) q1->q2 Yes a1->q2 a2 Lower Temperature & Use Milder Catalyst q2->a2 Yes q3 Is Reaction Time Sufficient? q2->q3 No a2->q3 a3 Increase Reaction Time q3->a3 No end Improved Molecular Weight q3->end Yes a3->end

Caption: A step-by-step guide to diagnosing low molecular weight issues.

References

  • Zhu, Y., & Wei, Y. (2013). Copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides: efficient synthesis of esters of tertiary alcohols. RSC Publishing. Available at: [Link]

  • WIPO Patent. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. WIPO Patentscope. Available at: [Link]

  • Google Patents. (2002). US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
  • Google Patents. (1971). US3590073A - Esterification of tertiary alcohols.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • NIH. (n.d.). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. PMC. Available at: [Link]

  • NIH. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Available at: [Link]

  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?. Available at: [Link]

  • Algor Cards. (n.d.). Dehydration of Alcohols: A Key Organic Reaction. Available at: [Link]

  • NIH. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Available at: [Link]

  • A-Level Chemistry. (n.d.). Dehydration of alcohols. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. Available at: [Link]

  • NIH. (n.d.). Direct Synthesis of Polyesterether from Ethylene Glycol. PMC. Available at: [Link]

  • YouTube. (2023). Dehydration of Alcohols A Level AQA Chemistry. Available at: [Link]

  • Sparkl. (n.d.). Formation of Polyesters from Diols and Dicarboxylic Acids or Dioyl Chlorides. Available at: [Link]

  • ResearchGate. (n.d.). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid-Base Organocatalysts. Available at: [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available at: [Link]

Sources

Optimization

controlling side reactions during the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene

Welcome to the comprehensive technical guide for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene. This document is designed to provide researchers, scientists, and professionals in drug development with in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene. This document is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting advice and frequently asked questions concerning this specific chemical synthesis. Our goal is to empower you with the knowledge to anticipate and control side reactions, thereby optimizing your yield and purity.

The synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene, a molecule with a distinct 1,3-disubstitution pattern, typically involves a double Grignard reaction with a suitable precursor like 1,3-diacetylbenzene.[1] While conceptually straightforward, the execution of Grignard reactions requires meticulous attention to detail to prevent a host of potential side reactions. This guide will explore the causality behind these experimental challenges and provide validated protocols to overcome them.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses the most common issues encountered during the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene via the Grignard reaction. Each entry follows a problem-cause-solution format to provide clear and actionable advice.

Problem 1: Low Yield of the Desired Tertiary Alcohol

A lower than expected yield of 1,3-Bis(3-hydroxy-3-pentyl)benzene is the most frequent challenge. This can often be attributed to several factors that consume the Grignard reagent or the starting material in non-productive pathways.

Common Causes & Solutions

CauseExplanationMitigation Strategy
Presence of Moisture or Protic Solvents Grignard reagents are potent bases and will readily react with any source of protons, such as water or alcohols.[2][3][4] This deactivates the reagent, making it unavailable for the desired reaction with the carbonyl groups of 1,3-diacetylbenzene.Rigorous Anhydrous Conditions: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][5] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), and ensure all starting materials are free of moisture.[6][7]
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted 1,3-diacetylbenzene or the mono-addition intermediate.Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration at a temperature that promotes the reaction without excessive side product formation. A gentle reflux is often maintained during the addition of the substrate.[5]
Side Reactions of the Grignard Reagent Besides reacting with protic sources, Grignard reagents can participate in other side reactions, such as coupling with the unreacted alkyl halide.Slow Addition of Alkyl Halide: When preparing the Grignard reagent, add the alkyl halide to the magnesium turnings at a rate that maintains a gentle reflux. This minimizes the concentration of unreacted alkyl halide, reducing the likelihood of Wurtz-type coupling.
Problem 2: Formation of Ketone Intermediate (Mono-addition Product)

The isolation of a significant amount of 1-(3-(3-hydroxy-3-pentyl)phenyl)ethan-1-one indicates that the reaction has stalled after the first Grignard addition.

Cause & Solution

  • Insufficient Grignard Reagent: The stoichiometry of the reaction requires at least two equivalents of the Grignard reagent for every equivalent of 1,3-diacetylbenzene. In practice, an excess of the Grignard reagent is often used to drive the reaction to completion and to account for any reagent that may be quenched by trace impurities.

  • Solution: Use of Excess Grignard Reagent: Employing 2.2 to 2.5 equivalents of the Grignard reagent is a common strategy to ensure the complete conversion of the diketone to the desired diol.

Problem 3: Presence of Biphenyl-type Impurities

The formation of byproducts resulting from the coupling of the Grignard reagent with unreacted bromobenzene (if used as the precursor) can contaminate the final product.[5]

Cause & Solution

  • High Local Concentration of Alkyl Halide: This side reaction is favored when the concentration of the alkyl halide is high relative to the magnesium during the formation of the Grignard reagent.[5]

  • Solution: Controlled Addition and Temperature Management: Add the solution of bromobenzene in anhydrous ether dropwise to the magnesium turnings.[5] Maintaining a gentle reflux and ensuring efficient stirring helps to dissipate heat and prevent localized high concentrations of the halide.[5]

Problem 4: Recovery of Starting Material (1,3-Diacetylbenzene)

Recovering unreacted 1,3-diacetylbenzene after the workup is a clear indication of reaction failure.

Cause & Solution

  • Failed Grignard Reagent Formation: The Grignard reagent may not have formed in sufficient quantity. This can be due to an oxide layer on the magnesium, the presence of moisture, or an insufficiently reactive alkyl halide.

  • Solution: Activation of Magnesium and Initiation: Use fresh, high-quality magnesium turnings.[6] If the reaction is sluggish to start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[3] Gentle warming may also be necessary to initiate the reaction.[3]

Experimental Workflow & Methodologies

To provide a practical context, a generalized, step-by-step protocol for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene is outlined below.

Protocol: Synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene
  • Preparation of the Grignard Reagent:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (2.2-2.5 equivalents).

    • In the dropping funnel, place a solution of the appropriate alkyl halide (e.g., 3-bromopentane, 2.2-2.5 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine and gently warm the flask.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1,3-Diacetylbenzene:

    • Dissolve 1,3-diacetylbenzene (1 equivalent) in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the solution of 1,3-diacetylbenzene to the Grignard reagent with vigorous stirring. Control the rate of addition to maintain a manageable reaction temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.[8]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps and potential pitfalls in the synthesis.

Synthesis_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Main_Reaction Main Reaction cluster_Side_Reactions Potential Side Reactions Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent + Mg, Anhydrous Ether Mg Mg Mg->Grignard Reagent Product 1,3-Bis(3-hydroxy-3-pentyl)benzene Grignard Reagent->Product + 1,3-Diacetylbenzene Protic_Solvents Moisture/Protic Solvents Grignard Reagent->Protic_Solvents Quenching Wurtz_Coupling Wurtz Coupling Grignard Reagent->Wurtz_Coupling Dimerization 1,3-Diacetylbenzene 1,3-Diacetylbenzene 1,3-Diacetylbenzene->Product Mono_Addition Mono-addition Product Product->Mono_Addition Incomplete Reaction Workup Workup Product->Workup Quench & Purify

Caption: Workflow for the synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous ether or THF used as the solvent?

Grignard reagents are highly reactive towards protic solvents like water and alcohols. Ethers such as diethyl ether and tetrahydrofuran (THF) are ideal because they are aprotic and can solvate the magnesium complex, stabilizing the Grignard reagent.[3][4]

Q2: Can I use a different starting material instead of 1,3-diacetylbenzene?

Yes, other precursors with two electrophilic carbonyl groups in a 1,3-relationship on a benzene ring could be used. For example, a diester like diethyl isophthalate could be used, but this would still lead to a tertiary alcohol after reacting with two equivalents of the Grignard reagent per ester group.[9][10][11]

Q3: How can I confirm the formation of my Grignard reagent?

While not always necessary for routine synthesis, the formation of the Grignard reagent can be confirmed by quenching a small aliquot with a known amount of a proton source (like a standard acid solution) and back-titrating to determine the concentration of the active reagent. Visually, the disappearance of the shiny magnesium metal and the formation of a cloudy, grayish solution are good indicators of reaction initiation.

Q4: What is the purpose of the ammonium chloride workup?

The saturated ammonium chloride solution is a mild acid that protonates the magnesium alkoxide intermediate to form the desired alcohol.[8] It is preferred over stronger acids, which could promote side reactions like dehydration of the tertiary alcohol.

Q5: My final product is an oil, but I expected a solid. What should I do?

While some diols are crystalline, others can be persistent oils. First, ensure that all solvent has been removed under high vacuum. If it remains an oil, purification via column chromatography is the recommended next step. It's also possible that residual impurities are preventing crystallization.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield of Product check_reagents Check for Unreacted Starting Material? start->check_reagents yes_sm Indicates Grignard Failure check_reagents->yes_sm Yes no_sm Mono-addition Product Present? check_reagents->no_sm No solution_grignard Ensure Anhydrous Conditions & Mg Activation yes_sm->solution_grignard yes_mono Insufficient Grignard Reagent no_sm->yes_mono Yes no_mono Other Byproducts? no_sm->no_mono No solution_stoichiometry Use Excess Grignard Reagent yes_mono->solution_stoichiometry yes_other Review Reaction Conditions (Temp, Purity) no_mono->yes_other Yes no_other Optimize Purification no_mono->no_other No solution_conditions Control Addition Rate, Check Purity yes_other->solution_conditions

Caption: A flowchart for troubleshooting low yields in the synthesis.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Common Conditions. Grignard Reaction. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • All In. (2021, January 9). 1,3-diacetylbenzene synthesis [Video]. YouTube. [Link]

  • University of California, Irvine. Grignard Reaction. [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, January 19). Grignard Reactions And Synthesis (2). [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Google Patents. (2012). CN102643181A - Synthesis method of 1,3-diacetyl benzene.
  • ResearchGate. (2002). (PDF) Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives of 1,3-Diacetylbenzene. [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • NCERT. Alcohols, Phenols and Ethers. [Link]

  • Google Patents. (2008). US7323576B2 - Synthetic route to dronabinol.
  • Organic Syntheses. 24. [Link]

  • Organic Syntheses. 1,3,5-triacetylbenzene. [Link]

  • Beyond Benign. Greener Grignard Reaction. [Link]

  • Chemsrc. 1,3-diacetylbenzene. [Link]

  • CP Lab Safety. 1,3-Bis(3-hydroxy-3-pentyl)benzene, 98% Purity, C16H26O2, 10 grams. [Link]

  • National Institutes of Health. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. [Link]

  • ResearchGate. (2014). (PDF) Synthesis of [C4]-labeled ∆-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Troubleshooting

troubleshooting guide for low yield in 1,3-Bis(3-hydroxy-3-pentyl)benzene polymerization

Technical Support Center: Polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene Guide: Troubleshooting Low Polymer Yield Welcome to the technical support guide for the polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene

Guide: Troubleshooting Low Polymer Yield

Welcome to the technical support guide for the polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene. This document provides in-depth troubleshooting advice in a question-and-answer format to address common challenges, with a primary focus on resolving issues of low polymer yield. The methodologies described are grounded in established principles of polymer chemistry to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene is resulting in a low yield. What are the most common culprits and where should I begin my investigation?

A1: Low yield in the acid-catalyzed polycondensation of a tertiary diol like 1,3-Bis(3-hydroxy-3-pentyl)benzene is a frequent challenge. The most common issues are related to monomer purity, inefficient removal of the water byproduct, suboptimal reaction conditions (especially temperature), and competing side reactions.[1] A systematic troubleshooting approach is the most effective way to identify and resolve the root cause.

Expert Insight: This reaction is an equilibrium process. According to Le Châtelier's principle, the removal of a product (water) is essential to drive the reaction toward the formation of high molecular weight polymer.[2] Simultaneously, the reaction proceeds via highly reactive carbocationic intermediates, which are susceptible to side reactions that terminate chain growth. Your initial focus should be on the two most critical factors: the quality of your starting material and the efficiency of water removal from the reaction vessel.

Troubleshooting Workflow:

Begin by following this logical diagnostic sequence. Address each point before moving to the next.

G cluster_start cluster_primary Primary Checks cluster_secondary Secondary Optimization cluster_end start Low Polymer Yield Observed Monomer 1. Verify Monomer Purity (>99%) start->Monomer Start Here Water 2. Assess Water Removal Efficiency Monomer->Water If Purity is Confirmed Conditions 3. Optimize Reaction Conditions (Temp., Time, Catalyst Conc.) Water->Conditions If Water Removal is Efficient SideReactions 4. Investigate Side Reactions Conditions->SideReactions If Yield is Still Low end High Polymer Yield Achieved SideReactions->end After Mitigation

Caption: Initial troubleshooting workflow for low polymer yield.

Q2: How critical is monomer purity, and what are the recommended methods for assessing and improving it?

A2: Monomer purity is paramount. In polycondensation, any monofunctional impurity can act as a "capping" agent, terminating a growing polymer chain and drastically limiting the final molecular weight and yield.[1][3] For this specific monomer, impurities could include starting materials from its synthesis or byproducts from storage.

Causality: The polymerization relies on the reaction of the two hydroxyl groups on each monomer molecule to propagate the chain. If an impurity with only one reactive group (or a non-reactive group) is present, it will attach to the end of a growing chain, rendering it incapable of further reaction and effectively halting its growth.

Recommended Actions:

  • Purity Assessment: Do not rely solely on the supplier's specification sheet. It is best practice to verify the purity of each new batch of monomer.

    • Proton NMR (¹H NMR): Check for unexpected signals that may indicate impurities. Integrate the peaks to quantify the level of any contaminants.

    • Melting Point: A sharp melting point is indicative of high purity. A broad melting range suggests the presence of impurities.

    • Thin-Layer Chromatography (TLC): A single spot on the TLC plate is a good indicator of a pure compound.

  • Purification Protocol: If impurities are detected, purification is necessary.

    • Recrystallization: This is often the most effective method for solid monomers. A suitable solvent system must be determined empirically (e.g., dichloromethane/hexanes).[4]

    • Column Chromatography: For removing closely related impurities, silica gel chromatography may be required.

Table 1: Monomer Purity Verification
Analytical Method Observed Result (Example) Specification Action Required
Melting Point 105-110 °CShould be sharp, e.g., 112-113 °CBroad range indicates impurities. Recrystallize.
¹H NMR Small peaks at 7.26 ppmNo solvent peaks or other unexpected signalsImpurity detected. Purify via recrystallization or chromatography.
TLC (1:1 EtOAc:Hexanes) Faint secondary spot at Rf = 0.35Single spot at Rf = 0.41[4]Purify via column chromatography.
Q3: My water removal setup seems correct, but the yield is still low. Could it be an issue with the acid catalyst?

A3: Yes, the choice and concentration of the acid catalyst are critical. The catalyst initiates polymerization by protonating a hydroxyl group, converting it into a good leaving group (water) and generating a tertiary carbocation.[5][6][7] However, catalyst issues can manifest in several ways:

  • Insufficient Concentration: Too little catalyst will result in a very slow or incomplete reaction, leading to low conversion and low yield.[1]

  • Excessive Concentration: Too much catalyst can promote side reactions, such as elimination or polymer degradation, which reduces yield and can cause discoloration (yellowing/browning) of the final product.[1]

  • Catalyst Activity: The strength of the acid matters. Stronger acids like methanesulfonic acid (MesOH) or trifluoroacetic acid may produce higher molecular weight polymers more quickly than weaker acids, but they can also accelerate side reactions.[8]

Recommended Actions:

  • Use a Fresh Catalyst: Ensure your acid catalyst is not old or contaminated, as this can affect its activity.

  • Optimize Concentration: If you suspect a catalyst issue, perform a small-scale optimization study by varying the catalyst concentration (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%) while keeping all other parameters constant. Monitor the reaction for viscosity increase and final polymer yield to determine the optimal loading.

Q4: What are the likely side reactions, and how can I minimize them to improve my yield?

A4: The polymerization proceeds through a tertiary carbocation intermediate, which is prone to two primary yield-reducing side reactions: elimination and intramolecular cyclization.

Causality:

  • Elimination (Chain Termination): The carbocation at the end of a growing chain can lose a proton from an adjacent carbon, forming a double bond (alkene). This is an irreversible termination step that stops the chain from growing further. Higher temperatures often favor elimination reactions.

  • Intramolecular Cyclization: The carbocationic end of a growing polymer chain can be attacked by the hydroxyl group at the other end of the same chain, forming a stable cyclic ether.[5] This is more probable in dilute solutions where the likelihood of one chain end finding another monomer (intermolecular reaction) is reduced.

Mitigation Strategies:

  • Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. This will disfavor the higher activation energy elimination pathway.[9]

  • Maintain High Monomer Concentration: Start the reaction with a high concentration of monomer (or in bulk/melt conditions) to favor the desired intermolecular propagation over intramolecular cyclization.

  • Monitor Reaction Progress: An uncontrolled exotherm can lead to localized high temperatures, promoting side reactions. Ensure adequate stirring and temperature control.

G Monomer Monomer (M) GrowingChain Growing Chain (Pn+) LongerChain Longer Chain (Pn+1+) GrowingChain->LongerChain  Propagation (Desired) + Monomer (M) TerminatedChain Terminated Chain (Alkene End-Group) GrowingChain->TerminatedChain Elimination (-H+) (Side Reaction) CyclicProduct Cyclic Byproduct GrowingChain->CyclicProduct Intramolecular Cyclization (Side Reaction)

Caption: Competing reaction pathways for the growing polymer chain.

Q5: How do temperature and reaction time affect the polymerization, and what is a good optimization strategy?

A5: Temperature is a double-edged sword in polymerization.[9]

  • Low Temperature: Slows the reaction rate, potentially leading to incomplete conversion and low yield if the reaction time is insufficient. However, it can suppress side reactions.[9]

  • High Temperature: Increases the rate of polymerization but can also significantly increase the rate of side reactions (like elimination) and cause thermal degradation of the polymer.[9][10]

Expert Insight: There is an optimal temperature window for maximizing both yield and molecular weight. This window must be determined experimentally for your specific setup.

Experimental Protocol: Temperature Optimization Study

  • Setup: Prepare 3-4 identical small-scale reactions. Use purified monomer and your optimized catalyst concentration.

  • Variables: Set each reaction to a different temperature (e.g., 80 °C, 100 °C, 120 °C, 140 °C).

  • Constants: Keep monomer concentration, catalyst loading, stirring speed, and atmosphere identical across all reactions.

  • Monitoring: Run each reaction for the same amount of time (e.g., 24 hours). If possible, monitor the increase in viscosity as a proxy for polymerization progress.[1]

  • Analysis: Isolate, dry, and weigh the polymer from each reaction to determine the yield. If available, use Gel Permeation Chromatography (GPC) to analyze the molecular weight (Mw) and polydispersity index (PDI).

  • Evaluation: Compare the results to identify the temperature that provides the best balance of yield and molecular weight.

Table 2: Example Data from a Temperature Optimization Study
Temperature (°C) Time (h) Yield (%) Mw ( g/mol ) PDI
8024458,0001.8
100247515,0002.1
1202488 25,000 2.4
140248218,0003.5
Note: Data is illustrative. High PDI at elevated temperatures can suggest degradation or side reactions.

References

  • Troubleshooting low molecular weight in 1,10-Decanediol polymeriz
  • Diol - Wikipedia. Wikipedia.
  • Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon.
  • Polymerization: Cationic Polymerization.
  • Polymerization Reactions.
  • How Does Temperature Affect Chain-Growth Polymerization?. Chemistry For Everyone via YouTube.
  • Troubleshooting step growth polymeriz
  • Lecture #9: Polycondens
  • Acid-catalyzed furfuryl alcohol polymerization: characterizations of molecular structure and thermodynamic properties. OSTI.GOV.
  • 24 - Organic Syntheses Procedure. Organic Syntheses.
  • Acid Catalyzed Polymerization of Phenyl Ethane 1,2-diol for One-Pot Synthesis of Organosoluble Poly(phenylene Vinylene). ChemRxiv.
  • Effect of Accelerated High Temperature on Oxidation and Polymerization of Biodiesel

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Optimization

Technical Support Center: Viscosity Management in the Melt Polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene

A Foreword from Your Senior Application Scientist: Welcome to the technical support center for the melt polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene. The information provided here is curated for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center for the melt polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene. The information provided here is curated for researchers, scientists, and professionals in drug development who are navigating the complexities of polymer synthesis. It is important to note that 1,3-Bis(3-hydroxy-3-pentyl)benzene is a specialized monomer, and as such, publicly available data on its specific polymerization kinetics is limited. Therefore, this guide is built upon established principles of melt polymerization for structurally similar aromatic diols, particularly focusing on the challenges presented by its tertiary alcohol functionalities. The insights herein are designed to be a robust starting point for your process development and troubleshooting needs.

Part 1: Foundational Knowledge & FAQs

This section addresses common questions regarding the melt polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene, providing a theoretical and practical foundation for your work.

Q1: What are the primary challenges in managing the viscosity during the melt polymerization of this specific monomer?

A1: Managing viscosity is a critical aspect of melt polymerization. For 1,3-Bis(3-hydroxy-3-pentyl)benzene, the key challenges are:

  • Rapid Molecular Weight Increase: As the polymerization reaction progresses, the chain length of the polymer increases, leading to a significant and often exponential rise in melt viscosity.

  • Temperature Sensitivity: The reaction temperature not only dictates the rate of polymerization but also directly influences the melt viscosity. Too low a temperature will result in a highly viscous or solid mass, while too high a temperature can lead to thermal degradation of the polymer.

  • Side Reactions: The tertiary alcohol groups on the monomer are susceptible to side reactions, such as dehydration, which can affect the stoichiometry of the reactants and lead to uncontrolled branching or chain termination, both of which can unpredictably alter viscosity.

  • Mixing and Homogeneity: As viscosity increases, achieving uniform mixing becomes difficult. Poor mixing can lead to localized "hot spots," resulting in a broad molecular weight distribution and inconsistent material properties.

Q2: How does the structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene influence its polymerization and the resulting polymer's viscosity?

A2: The molecular structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene has a profound impact on its polymerization behavior:

  • Aromatic Core: The central benzene ring imparts rigidity to the polymer backbone, which generally contributes to a higher glass transition temperature and increased melt viscosity compared to aliphatic polymers of similar molecular weight.

  • Tertiary Alcohols: The hydroxyl groups are tertiary, which can lead to lower reactivity compared to primary or secondary alcohols due to steric hindrance. This may necessitate the use of more aggressive catalysts or higher reaction temperatures. However, these conditions can also promote side reactions.

  • Potential for Dehydration: Tertiary alcohols are prone to dehydration at elevated temperatures, which can introduce double bonds into the polymer backbone. This can act as a site for cross-linking or other side reactions, leading to a rapid and often irreversible increase in viscosity.

Q3: What are the key process parameters that I need to control to manage viscosity effectively?

A3: The following parameters are critical for controlling viscosity during the melt polymerization process:

  • Temperature: This is arguably the most important parameter. A carefully controlled temperature profile is essential to balance reaction kinetics and melt flow.

  • Catalyst Selection and Concentration: The choice of catalyst will determine the reaction rate. The concentration must be optimized to achieve a desirable polymerization rate without promoting excessive side reactions.

  • Reaction Time: The duration of the polymerization directly correlates with the molecular weight of the polymer and, consequently, its viscosity.

  • Agitation/Mixing Speed: Proper agitation is crucial for maintaining temperature uniformity and ensuring homogeneous reaction conditions. The agitator's design and speed should be chosen to handle the expected increase in viscosity.

  • Vacuum Application: In the later stages of polymerization, applying a vacuum helps to remove condensation byproducts (like water), driving the reaction towards completion and a higher molecular weight. The timing and level of the vacuum are critical.

Part 2: Troubleshooting Guide - Common Viscosity-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the melt polymerization of 1,3-Bis(3-hydroxy-3-pentyl)benzene.

Issue 1: Viscosity Increasing Too Rapidly, Leading to Agitator Stalling

Q: My reactor's agitator has stalled early in the polymerization process due to an unexpectedly rapid increase in viscosity. What are the likely causes and how can I fix this?

A: An abrupt and premature increase in viscosity is often a sign of an uncontrolled reaction. Here’s a systematic approach to troubleshooting this issue:

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Excessive Catalyst Concentration Too much catalyst can lead to a "runaway" reaction, where the polymerization rate is too high to be effectively controlled by the system's heat removal capacity.Reduce the catalyst concentration by 25-50% in your next experiment. Perform a catalyst loading study to find the optimal concentration for a controlled reaction rate.
Temperature Overshoot A sudden increase in temperature, even locally, can dramatically accelerate the reaction rate and also promote side reactions like cross-linking.Review your temperature control system. Implement a more gradual heating ramp or a staged temperature profile. Ensure your thermocouple is correctly placed to measure the actual melt temperature.
Monomer Impurities The presence of multifunctional impurities in your 1,3-Bis(3-hydroxy-3-pentyl)benzene monomer can act as cross-linking agents, leading to gelation.Analyze the purity of your monomer using techniques like HPLC or GC-MS. If impurities are detected, purify the monomer before polymerization.
Premature Vacuum Application Applying a high vacuum too early in the reaction can remove unreacted monomer along with the condensation byproduct, altering the stoichiometry and potentially leading to an uncontrolled reaction.Apply the vacuum in a stepwise manner. Start with a low vacuum and gradually increase it as the reaction progresses and the viscosity builds.

Experimental Workflow for Optimizing Catalyst Concentration:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Define Catalyst Concentration Range (e.g., 50-200 ppm) B Prepare Monomer and Co-monomer Mix A->B C Set Up Small-Scale Reactors B->C D Run Parallel Polymerizations at Varying Catalyst Levels C->D E Monitor Viscosity (Torque) and Temperature vs. Time D->E F Plot Viscosity vs. Time for Each Concentration D->F E->F G Analyze Final Polymer Molecular Weight (GPC) E->G H Identify Optimal Concentration with Controlled Viscosity Build-up F->H G->H

Caption: Workflow for Catalyst Optimization Study.

Issue 2: Final Polymer has Low Viscosity and Poor Mechanical Properties

Q: After the full reaction time, my final polymer has a much lower viscosity than expected, and it is brittle. What could have gone wrong?

A: Low viscosity in the final product is indicative of a low molecular weight, which in turn leads to poor mechanical properties. This suggests that the polymerization did not proceed to completion or was prematurely terminated.

Troubleshooting Logic for Low Molecular Weight:

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Final Viscosity Brittle Polymer C1 Improper Stoichiometry Problem->C1 C2 Monomer Degradation (Dehydration) Problem->C2 C3 Ineffective Catalyst Problem->C3 C4 Insufficient Reaction Time/Temp Problem->C4 S1 Verify Monomer Purity & Weighing Accuracy C1->S1 S2 Lower Reaction Temperature; Use Milder Catalyst C2->S2 S3 Test Catalyst Activity; Check for Deactivation C3->S3 S4 Extend Reaction Time; Optimize Temperature Profile C4->S4

Caption: Diagnostic Flowchart for Low Viscosity Issues.

Detailed Breakdown of Causes and Solutions:

  • Improper Stoichiometry: Polymerization is highly sensitive to the molar ratio of the reacting functional groups. An excess of one monomer will limit the chain growth.

    • Solution: Double-check all calculations for monomer and co-monomer masses. Ensure accurate weighing and complete transfer of all materials to the reactor.

  • Monomer Degradation: As previously mentioned, the tertiary alcohols of 1,3-Bis(3-hydroxy-3-pentyl)benzene can undergo dehydration at high temperatures. This not only creates a stoichiometric imbalance but the resulting water can also hydrolyze the newly formed polymer chains, reducing the molecular weight.

    • Solution: Attempt the polymerization at a lower temperature for a longer period. Consider using a catalyst that is effective at lower temperatures.

  • Ineffective or Deactivated Catalyst: The catalyst may be inactive, poisoned by impurities, or used at too low a concentration.

    • Solution: Use a fresh batch of catalyst. Ensure all reactants and the reactor itself are free from potential catalyst poisons (e.g., sulfur compounds, water).

  • Insufficient Reaction Time or Temperature: The polymerization may not have been allowed to proceed for long enough or at a high enough temperature to reach the target molecular weight.

    • Solution: Extend the reaction time at the final temperature stage. Ensure that the vacuum system is efficient in removing byproducts to drive the reaction forward.

Part 3: Experimental Protocols

Protocol 1: Staged Temperature and Vacuum Profile for Melt Polymerization

This protocol provides a general framework for a staged approach to temperature and vacuum control, designed to manage viscosity build-up.

Objective: To achieve a high molecular weight polymer with a controlled viscosity profile by separating the initial esterification/transesterification stage from the final polycondensation stage.

Steps:

  • Monomer Charging and Inerting:

    • Charge the reactor with 1,3-Bis(3-hydroxy-3-pentyl)benzene, the co-monomer (e.g., a diacid or diester), and the catalyst.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) at least three times to remove oxygen, which can cause discoloration at high temperatures.

  • Stage 1: Initial Melt and Oligomerization (Atmospheric Pressure):

    • Begin agitation at a low speed (e.g., 50-100 RPM).

    • Heat the reactor to a temperature sufficient to melt all reactants and initiate the reaction (e.g., 150-180°C).

    • Hold at this temperature for 1-2 hours under a gentle flow of inert gas to facilitate the removal of early condensation byproducts. The viscosity should be low at this stage.

  • Stage 2: Polycondensation (Under Vacuum):

    • Gradually increase the temperature (e.g., in 10-20°C increments) towards the final reaction temperature (e.g., 200-240°C). The exact temperature will need to be determined experimentally.

    • Once the melt becomes more viscous and the initial byproduct evolution slows, begin to gradually apply a vacuum.

      • Step 1: Reduce pressure to ~200 mbar over 30 minutes.

      • Step 2: Reduce pressure to ~50 mbar over the next 30 minutes.

      • Step 3: Reduce pressure to <1 mbar for the final stage.

    • Increase agitation speed as viscosity allows, to promote surface renewal and aid in byproduct removal.

  • Stage 3: Final Hold and Discharge:

    • Hold at the final temperature and vacuum until the desired viscosity is reached. This can be monitored by measuring the torque on the agitator motor.

    • Once the target viscosity is achieved, break the vacuum with inert gas and discharge the molten polymer.

References

  • Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]

  • Carothers, W. H. (1929). An Introduction to the General Theory of Condensation Polymers. Journal of the American Chemical Society, 51(8), 2548–2559. [Link]

  • Goodner, M. D. (2001). A simplified model for the melt-phase polymerization of polyethylene terephthalate. Journal of Applied Polymer Science, 82(13), 3246-3256. [Link]

Troubleshooting

preventing gelation in polymerization reactions with multifunctional monomers

Technical Support Center: Preventing Gelation in Polymerization Reactions Welcome to the technical support center for polymerization reactions involving multifunctional monomers. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Gelation in Polymerization Reactions

Welcome to the technical support center for polymerization reactions involving multifunctional monomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but critical challenge of gelation. Uncontrolled cross-linking can prematurely terminate a reaction, rendering valuable materials unusable. Here, we provide in-depth troubleshooting advice and foundational knowledge to help you predict, control, and prevent gelation in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing gelation. A solid understanding of these concepts is the first step toward effective troubleshooting.

Q1: What exactly is gelation and why is it a problem?

A: Gelation is the point during a polymerization reaction where a liquid monomer mixture transforms into a non-fluid, cross-linked polymer network, often called a "gel". This occurs when polymer chains become interconnected to form a single, macroscopic molecule.[1] While gel formation is desirable for products like hydrogels or thermosets, premature or uncontrolled gelation is a significant problem. It causes a sudden and irreversible spike in viscosity, making the material impossible to stir, transfer, or process further. This leads to the loss of the entire reaction batch, wasting time and expensive reagents.

Q2: What is the "gel point" and how is it defined?

A: The gel point is the precise moment during the reaction when the weight-average molecular weight (Mw) of the polymer diverges to infinity.[2] At this critical conversion of functional groups, the first infinite polymer network is formed.[3] While the viscosity of the solution becomes effectively infinite, the reaction is not yet complete; smaller, soluble polymer chains (the "sol" fraction) still exist within the gel network. The gel point is a critical parameter that depends on the functionality, reactivity, and stoichiometry of the monomers in the system.[4]

Q3: How can I theoretically predict the gel point for my system?

A: Two fundamental theories are used to predict the gel point: the Carothers equation and the Flory-Stockmayer theory.

  • The Carothers Equation: This is a simpler approach that defines the gel point as the state where the number-average degree of polymerization (Xn) becomes infinite.[5] The equation relates the critical extent of reaction at the gel point (pc) to the average functionality (fav) of the monomer mixture:

    • pc = 2 / fav [6] The average functionality is the average number of functional groups per monomer molecule in the initial reaction mixture. While straightforward, this equation is limited to stoichiometric systems and can be less accurate for complex mixtures.[1]

  • The Flory-Stockmayer Theory: This is a more robust statistical theory that provides a more accurate prediction, especially for systems with non-stoichiometric ratios of functional groups or complex monomer distributions.[1][7] It defines the gel point based on a branching coefficient (α), which is the probability that a given functional group on a branch unit leads to another branch unit. Gelation is predicted to occur when α(f-1) > 1, where 'f' is the functionality of the branching monomer. The critical extent of reaction (pc) for a simple system with A-A and B-B monomers reacting with an A-f multifunctional monomer (f > 2) can be calculated, but the specific formulas become more complex depending on the system's composition.[7] The Flory-Stockmayer theory is generally preferred for its broader applicability.[8]

It's important to note that both theories make ideal assumptions, such as equal reactivity of all functional groups and the absence of intramolecular reactions (cyclization).[1] In practice, gelation may occur at slightly higher conversions than predicted due to these factors.[9]

Troubleshooting Guide: Common Gelation Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My step-growth polymerization (e.g., polyester or polyurethane synthesis) gelled much earlier than predicted. What are the likely causes?

A: Premature gelation in step-growth systems is almost always tied to the functionality and stoichiometry of your reactants.

  • Cause 1: Incorrect Stoichiometry. The molar ratio of reactive functional groups is the most critical parameter. An imbalance can drastically lower the conversion required to reach the gel point. For instance, in a system of A2 + B3 monomers, the gelation window is highly sensitive to the initial ratio of A to B groups.[2][10]

    • Solution: Meticulously verify the purity and exact molar quantities of your monomers. Use high-precision balances and ensure monomers are free of moisture or impurities that could alter their effective molecular weight. Recalculate the required masses based on titrated functional group concentrations if possible.

  • Cause 2: Average Functionality is Higher Than Assumed. The presence of multifunctional impurities can inadvertently increase the average functionality of your system, leading to a lower gel point.

    • Solution: Purify your monomers before use. For example, a difunctional alcohol (diol) contaminated with a small amount of a trifunctional alcohol (triol) will gel much faster than expected. Distillation or recrystallization can remove these impurities.

  • Cause 3: High Monomer Concentration. At very high concentrations, intermolecular reactions (chain-building) are heavily favored over intramolecular reactions (cyclization).[11] This increases the efficiency of network formation, causing gelation to occur at a lower conversion.

    • Solution: Reduce the initial monomer concentration by adding a suitable, inert solvent. This shifts the equilibrium to favor the formation of longer linear chains before extensive cross-linking occurs.

Problem 2: My free-radical polymerization with a cross-linker (e.g., acrylic acid with MBAA) gelled uncontrollably after initiation. How can I slow it down?

A: Uncontrolled gelation in free-radical systems is often due to an autoacceleration effect and a high concentration of cross-linking sites.

  • Cause 1: The Gel Effect (Trommsdorff–Norrish effect). As polymerization proceeds, the viscosity increases. This slows the termination reaction between large polymer radicals, which are diffusion-limited.[12] However, small monomer molecules can still diffuse to the radical chain ends, so the propagation rate remains high. This leads to a rapid, often exothermic, increase in the polymerization rate, accelerating the reaction toward the gel point.[13][14]

    • Solution 1: Reduce Monomer/Polymer Concentration. Performing the polymerization in solution is the most effective way to mitigate the gel effect. The solvent keeps the viscosity lower, allowing polymer chains to remain mobile and terminate more readily.[15]

    • Solution 2: Control the Temperature. The gel effect is highly exothermic. Use a temperature-controlled reaction vessel (e.g., an oil bath or jacketed reactor) to dissipate heat and prevent a thermal runaway, which would further accelerate the reaction.

  • Cause 2: High Cross-linker Concentration. The higher the concentration of the multifunctional monomer (cross-linker), the lower the conversion required to reach the gel point.

    • Solution: Reduce the molar percentage of your cross-linking agent. This will delay the formation of an infinite network, allowing for higher monomer conversion and the formation of higher molecular weight soluble polymers before gelation.

  • Cause 3: High Initiator Concentration. A high concentration of initiator radicals leads to the rapid formation of many polymer chains simultaneously, increasing the probability of cross-linking events.

    • Solution: Lower the initiator concentration to reduce the overall rate of polymerization and radical density in the system.

Problem 3: I need to synthesize a high molecular weight, branched (but not gelled) polymer. How can I push the reaction to high conversion without crossing the gel point?

A: This is a classic challenge that requires precise control over the polymerization process.

  • Solution 1: Introduce a Stoichiometric Imbalance. For step-growth systems, intentionally using a slight excess of one of the functional groups (e.g., a molar ratio r < 1) will limit the maximum achievable molecular weight and can prevent gelation entirely if the ratio is outside the critical gelation window.[16][17] The Carothers equation can be modified to account for this: Xn = (1 + r) / (1 + r - 2rp) , where 'r' is the stoichiometric ratio and 'p' is the conversion. This allows you to target a high molecular weight while staying below the gelation threshold.

  • Solution 2: Use a Chain Transfer Agent (CTA) (for Free-Radical Systems). A CTA actively terminates a growing polymer chain and initiates a new one.[18][19] This is an effective method for controlling molecular weight. By adjusting the concentration of the CTA, you can limit the average chain length, making it statistically less likely for a network to form even at high monomer conversion.[20][21] Common CTAs include thiols like dodecanethiol.[22]

  • Solution 3: Employ Controlled Radical Polymerization (CRP). Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide excellent control over the polymerization process. These methods maintain a low concentration of active radicals at any given time, suppressing termination reactions and leading to a more uniform and controlled chain growth.[23][24] This allows for the synthesis of well-defined, highly branched polymers with a significantly reduced risk of premature gelation.[25]

Key Experimental Protocols

Protocol 1: Calculating and Applying Stoichiometric Imbalance to Prevent Gelation

This protocol describes how to use a calculated stoichiometric imbalance to control a step-growth polymerization between a difunctional monomer (A-A) and a trifunctional monomer (B-B-B).

  • Determine Monomer Functionality and Purity:

    • Monomer 1: Diacid (e.g., Adipic Acid), Functionality (fA) = 2.

    • Monomer 2: Triol (e.g., Glycerol), Functionality (fB) = 3.

    • Ensure purity of both monomers is >99%.

  • Calculate the Critical Stoichiometric Ratio for Gelation (rc):

    • Using the Flory-Stockmayer theory, the critical condition for gelation is defined by the extent of reaction of the minority component. The system will gel only within a specific range of stoichiometric ratios.[10] A simplified critical ratio can be estimated. For gelation to be possible, the stoichiometric ratio r (moles of A groups / moles of B groups) must be within a certain range. For an A2 + B3 system, gelation is possible when 1/2 < r < 2.[2]

    • To safely avoid gelation, you must work outside this range. We will target an excess of the difunctional monomer (A-A), meaning r > 2. Let's target r = 2.1.

  • Calculate Molar Quantities:

    • Decide on the desired scale. Assume you will use 0.1 moles of the trifunctional monomer (Glycerol).

    • Moles of B groups = 0.1 mol (Glycerol) * 3 (groups/molecule) = 0.3 mol.

    • Target moles of A groups = 0.3 mol (B groups) * 2.1 (target ratio r) = 0.63 mol.

    • Moles of A-A monomer needed = 0.63 mol (A groups) / 2 (groups/molecule) = 0.315 mol (Adipic Acid).

  • Reaction Procedure:

    • Accurately weigh 0.315 moles of Adipic Acid and 0.1 moles of Glycerol.

    • Combine the monomers in a reaction vessel with an appropriate solvent and catalyst (if required).

    • Heat the reaction under inert gas with stirring, removing any condensation byproducts (e.g., water).

    • Monitor the reaction progress by measuring viscosity or by taking samples for acid number titration. The reaction will proceed to high conversion, but the molecular weight will be limited by the stoichiometric imbalance, preventing the formation of an infinite gel network.

Protocol 2: Stepwise Monomer Addition to Delay the Gel Point

This method, particularly useful for systems prone to rapid gelation, involves adding the cross-linking monomer portion-wise to build molecular weight more gradually.

  • Initial Reaction Setup:

    • In a reactor, combine all of your difunctional monomers (e.g., diol and diacid for a polyester).

    • Add only a fraction (e.g., 25%) of the total multifunctional monomer (e.g., triol).

    • Add catalyst and begin the polymerization under standard conditions.

  • First Stage Polymerization:

    • Allow the reaction to proceed to a moderate conversion (e.g., p ≈ 0.7-0.8). This forms low-molecular-weight branched polymers. Monitor viscosity as an indicator of progress.

  • Subsequent Monomer Additions:

    • Once the first stage is complete, add the next portion (e.g., another 25%) of the multifunctional monomer. A slow, continuous feed via a syringe pump is ideal for maintaining control.[26]

    • Allow the reaction to proceed further, building molecular weight onto the existing branched structures.

    • Repeat this stepwise or slow addition until all the multifunctional monomer has been added.

  • Final Polymerization:

    • After the final addition, continue the reaction until the desired viscosity or molecular weight is achieved. This method keeps the instantaneous concentration of the cross-linking agent low, delaying the onset of gelation and allowing for better process control.[2]

Visualizations and Data

Diagrams

Gelation_Pathway

Troubleshooting_Workflow

Data Summary

Table 1: Effect of Key Parameters on the Critical Gel Point Conversion (pc)

ParameterChangeEffect on Gel Point (pc)Rationale
Average Functionality (fav) IncreaseDecreasesMore cross-linking sites per molecule mean a network can form at a lower reaction conversion.[4]
Stoichiometric Ratio (r) Move away from 1Increases (or prevents gelation)An excess of one type of functional group limits chain extension, requiring higher conversion to gel, or preventing it altogether.[16]
Monomer Concentration IncreaseDecreasesHigher concentration favors intermolecular reactions, leading to more efficient network formation.[27][28][29]
Cross-linker % (Radical) IncreaseDecreasesA higher density of cross-link points means the infinite network forms much earlier in the reaction.[30]
Chain Transfer Agent Conc. IncreaseIncreasesCTA limits the kinetic chain length, requiring more monomer to be converted before an infinite network can form.[20]

References

  • Flory–Stockmayer theory. In: Wikipedia. [Link]

  • Okutan, M., Savas, L. A., & Okay, O. (2006). Effect of Initial Monomer Concentration on Spatial Inhomogeneity in Poly(acrylamide) Gels. Macromolecules, 39(9), 3342–3348. [Link]

  • Szymański, R. (2011). A Method of Controlling Dispersity by Monomer Feeding Protocol and Forced Gelation in Nongelling Step-Growth Branched Polymerization Systems. Macromolecules, 44(21), 8439–8447. [Link]

  • Beltran-Villegas, D. J., et al. (2022). A generalized Flory-Stockmayer kinetic theory of connectivity percolation and rigidity percolation of cytoskeletal networks. PLOS Computational Biology, 18(5), e1010069. [Link]

  • Team:Peking/Model/GelPoint - 2016.igem.org. (2016). [Link]

  • Prime, R. B. (2014). Thermoset Characterization Part 5: Calculation of Gel Point. Polymer Innovation Blog. [Link]

  • Winter, H. H. (2003). Gel Point. Rheology Bulletin, 72(2). [Link]

  • Dragan, E. S., & Apopei Loghin, D. F. (2019). The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison. Polymers, 11(10), 1695. [Link]

  • Stauffer, D. (1981). Gelation and Critical Phenomena. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(7), 1331-1339. [Link]

  • Matsumoto, A., et al. (1997). Approach to Ideal Network Formation Governed by Flory−Stockmayer Gelation Theory in Free-Radical Cross-Linking Copolymerization of Styrene with m-Divinylbenzene. Macromolecules, 30(20), 6064–6072. [Link]

  • Pyun, J., & Matyjaszewski, K. (2008). Controlled Radical Polymerization at and from Solid Surfaces. Advances in Polymer Science, 219, 39–74. [Link]

  • Rogers, M. E., & Long, T. E. (Eds.). (2003). Synthetic Methods in Step-Growth Polymers. John Wiley & Sons.
  • Morris, G. A., et al. (2001). Polymer Concentration Dependence of the Gel Point for Chemically Modified Biopolymer Networks Using Small Amplitude Oscillatory Rheometry. Carbohydrate Polymers, 46(4), 345-353. [Link]

  • How to Improve Product Yield in Free Radical Polymerization. (2024). Patsnap. [Link]

  • Winter, H. H. (2002). Gel Point. In Encyclopedia of Polymer Science and Technology. [Link]

  • Ullah, A., et al. (2018). Investigating the Effect of Several Parameters on the Gelation Behavior of Partially Hydrolyzed Polyacrylamide–Hexamine–Hydroquinone Gels. Journal of Chemical & Engineering Data, 63(6), 2138-2145. [Link]

  • Abdel Ghaffar, A. M., et al. (2016). Synthesis and characterization of carboxymethyl cellulose/acrylamide and carboxymethyl cellulose/methacrylic acid hydrogels. Journal of Applied Polymer Science, 133(41). [Link]

  • Krishnan, S., & Gupta, A. (1998). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles and Films. Macromolecules, 31(24), 8507–8513. [Link]

  • Deng, H., & Han, Y. (2018). Calculation of number-average functionality and gel-point for stepwise polymerization. Polymer Bulletin, 75, 4175–4187. [Link]

  • Van Steenberge, P. H. M., et al. (2020). Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints. Polymers, 12(11), 2410. [Link]

  • Cioffi, M., et al. (2001). Reducing the gel effect in free radical polymerization. Chemical Engineering Science, 56(3), 911-915. [Link]

  • What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? (2023). Chemistry For Everyone. [Link]

  • Catalytic, Sulfur-Free Chain Transfer Agents that Alter the Mechanical Properties of Crosslinked Photopolymers. (2023). ChemRxiv. [Link]

  • Liu, Y., et al. (2023). Development of Oil Sludge Preformed Particle Gels (OS-PPG) for Petroleum Reservoir Conformance Control. Energy & Fuels, 37(3), 2098–2108. [Link]

  • Polanowski, P., & Sikorski, A. (2021). The Influence of Constraints on Gelation in a Controlling/Living Copolymerization Process. Polymers, 13(3), 429. [Link]

  • Lee, S. K., & Kim, K. J. (1994). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Polymer, 35(12), 2626-2631. [Link]

  • Chambon, F., & Winter, H. H. (1987). Linear Viscoelasticity at the Gel Point of a Crosslinking PDMS with Imbalanced Stoichiometry. Journal of Rheology, 31(8), 683-697. [Link]

  • Problem: How to determine gel point using Carother's equation. (2021). Ace Polymer Science through solving problems!. [Link]

  • Krishnan, S., & Gupta, A. (1998). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles and Films. Macromolecules, 31(24), 8507-8513. [Link]

  • What Is The Role Of Chain Transfer Agents? (2023). Chemistry For Everyone. [Link]

  • Cioffi, M., et al. (2001). Reducing the gel effect in free radical polymerization. Chemical Engineering Science, 56(3), 911-915. [Link]

  • Step-growth polymerization. Fiveable. [Link]

  • MW Evolution of Step vs. Chain Growth Polymerization. University of Southern Mississippi. [Link]

  • Polanowski, P., & Sikorski, A. (2021). Crosslinking and Gelation of Polymer Brushes and Free Polymer Chains in a Confined Space during Controlled Radical Polymerization─A Computer Simulation Study. Macromolecules, 54(7), 3369–3380. [Link]

  • Different gelation processes using a) radical polymerization and b) reversible deactivation radical polymerization (RDRP) processes. (2021). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Polymers Derived from 1,3-Bis(3-hydroxy-3-pentyl)benzene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 1,3-Bis(3-hydroxy-3-pentyl)benzene. This guide provides in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 1,3-Bis(3-hydroxy-3-pentyl)benzene. This guide provides in-depth technical assistance and practical troubleshooting advice to address solubility challenges encountered during your experiments. Our goal is to empower you with the knowledge to optimize your experimental outcomes by understanding the causal relationships behind dissolution phenomena.

Understanding the Polymer's Nature: A Foundation for Solubility

Polymers synthesized from 1,3-Bis(3-hydroxy-3-pentyl)benzene possess a unique combination of a rigid aromatic backbone and flexible aliphatic side chains with tertiary alcohol groups. This structure imparts both hydrophobic and hydrophilic characteristics, leading to complex solubility behavior. The aromatic core contributes to chain stiffness and potential for π-π stacking, which can hinder dissolution, while the hydroxyl groups offer sites for hydrogen bonding with polar solvents.

Key factors influencing the solubility of these polymers include:

  • Molecular Weight: Higher molecular weight polymers generally exhibit lower solubility due to increased intermolecular forces and chain entanglement.[1][2][3]

  • Polarity: The principle of "like dissolves like" is paramount. The polarity of the solvent must be well-matched with the overall polarity of the polymer.[1][4]

  • Crystallinity: Crystalline regions in a polymer are more tightly packed and require more energy to be disrupted by a solvent, thus reducing solubility.[3][5]

  • Temperature: For most polymer-solvent systems, solubility increases with temperature as it provides the necessary energy to overcome intermolecular forces.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility issues in a question-and-answer format, providing direct solutions and the scientific reasoning behind them.

Q1: My polymer won't dissolve in common solvents like methanol or acetone. What should I try next?

A1: The limited solubility in short-chain alcohols and ketones is likely due to a mismatch in polarity and the significant non-polar character of the benzene ring and pentyl groups.

Recommended Solvents to Explore:

Solvent ClassRecommended SolventsRationale
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO)These solvents have a good balance of polarity to interact with the hydroxyl groups and a non-polar component to solvate the aromatic backbone. They are excellent solvents for a wide range of polymers.
Chlorinated Solvents Dichloromethane (DCM), ChloroformThese are effective for polymers with significant aromatic content. Their ability to dissolve a wide range of organic compounds makes them good candidates.
Ethers Tetrahydrofuran (THF), DioxaneThese solvents can solvate the polymer through dipole-dipole interactions and are less polar than alcohols, which may be advantageous.

Experimental Protocol: Solvent Screening

  • Preparation: Weigh 10 mg of your polymer into separate 2 mL glass vials.

  • Solvent Addition: Add 1 mL of each selected solvent to the respective vials.

  • Initial Observation: Observe for any immediate signs of swelling or dissolution at room temperature.

  • Agitation: Place the vials on a shaker or use a magnetic stirrer for 24 hours at room temperature.

  • Heating: If the polymer is not fully dissolved, gradually increase the temperature in 10°C increments (not exceeding the solvent's boiling point) while continuing to stir. Many polymers dissolve more readily at elevated temperatures.[3]

  • Assessment: Visually inspect for complete dissolution (a clear, homogenous solution).

Q2: The polymer swells but doesn't fully dissolve, even with heating and stirring. What's happening and how can I fix it?

A2: Swelling without complete dissolution suggests that the solvent can penetrate the polymer matrix but lacks sufficient energy to overcome the strong intermolecular forces holding the polymer chains together. This can be due to high molecular weight or regions of crystallinity.

Troubleshooting Steps:

  • Increase Temperature: Cautiously increase the temperature towards the boiling point of the solvent. This provides more kinetic energy to the solvent molecules to break apart polymer-polymer interactions.

  • Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can sometimes enhance solubility. The poor solvent can help to disrupt polymer-polymer interactions by altering the overall solvent polarity. For example, try a mixture of THF and a small amount of water.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation. The cavitation bubbles generated by sonication can help to break up polymer aggregates and enhance solvent penetration.

  • Particle Size Reduction: If you have the polymer in a larger form, grinding it into a fine powder will increase the surface area available for the solvent to act upon, potentially speeding up dissolution.[6][7]

Q3: My polymer solution is hazy or forms a gel upon cooling. How can I prevent this?

A3: Haze or gel formation upon cooling indicates that the polymer has limited solubility at lower temperatures and is precipitating out of the solution.

Solutions:

  • Work at Elevated Temperatures: Maintain the solution at the temperature required for complete dissolution throughout your experiment.

  • Use a Better Solvent: The chosen solvent may be a marginal solvent for your polymer. Refer back to the solvent screening protocol to find a more suitable option where the polymer remains soluble at room temperature.

  • Reduce Polymer Concentration: Lowering the concentration of the polymer in the solution can help to keep it dissolved, as there are fewer polymer chains to aggregate and precipitate.

Q4: I'm concerned about polymer degradation at high temperatures. Are there alternative methods to improve solubility?

A4: This is a valid concern, especially for polymers with thermally sensitive functional groups.

Low-Temperature Enhancement Techniques:

  • Chemical Modification: Derivatizing the hydroxyl groups can significantly alter the polymer's solubility profile.

    • Esterification or Etherification: Converting the hydroxyl groups to esters or ethers can decrease the polymer's polarity, making it more soluble in less polar solvents like THF or chloroform.[8]

    • Acetylation: Reacting the hydroxyl groups with acetic anhydride can also increase solubility in a range of organic solvents.

  • Solid Dispersion Technology: While commonly used in pharmaceuticals, the principles can be applied here.[7][9][10]

    • Solvent Evaporation Method: Dissolve the polymer and a highly soluble carrier polymer (e.g., Polyvinylpyrrolidone (PVP)) in a common solvent. Evaporating the solvent leaves a solid dispersion where your polymer is molecularly dispersed within the carrier, which can enhance its dissolution in a subsequent step.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility challenges with polymers derived from 1,3-Bis(3-hydroxy-3-pentyl)benzene.

G start Start: Insoluble Polymer solvent_screen Q1: Perform Solvent Screening (DMF, DMAc, DMSO, DCM, THF) start->solvent_screen dissolved Result: Soluble solvent_screen->dissolved swells Q2: Polymer Swells but Insoluble solvent_screen->swells hazy Q3: Hazy or Gels on Cooling dissolved->hazy If cooling heat_agitate Increase Temperature & Agitation (Stirring, Sonication) swells->heat_agitate heat_agitate->dissolved co_solvent Try Co-solvent System heat_agitate->co_solvent degradation_concern Q4: Degradation at High Temp? heat_agitate->degradation_concern co_solvent->dissolved work_hot Maintain Elevated Temperature hazy->work_hot lower_conc Lower Polymer Concentration hazy->lower_conc work_hot->dissolved lower_conc->dissolved chem_mod Chemical Modification (Esterification, Acetylation) degradation_concern->chem_mod solid_disp Solid Dispersion Technique degradation_concern->solid_disp chem_mod->solvent_screen solid_disp->solvent_screen

A troubleshooting workflow for improving polymer solubility.

References

  • Advancing Polymers for Solubility Enhancement. Pharmaceutical Technology. [Link]

  • APPLICATION OF VARIOUS POLYMERS AND POLYMERS BASED TECHNIQUES USED TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. PubMed. [Link]

  • APPLICATION OF VARIOUS POLYMERS AND POLYMERS BASED TECHNIQUES USED TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. ResearchGate. [Link]

  • SOLUBILITY OF POLYMERS. Kinam Park. [Link]

  • Approaches to improve the solubility or to increase the available surface area for dissolution. ResearchGate. [Link]

  • (h) Explain different factors which affect the solubility of polymers? Filo. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. ResearchGate. [Link]

  • What various factors affect the solubility of polymers? Quora. [Link]

  • Solubility parameters of polymers. NC State University Libraries. [Link]

  • SOLUBILITY. Polymer Science Learning Center. [Link]

Sources

Troubleshooting

Technical Support Center: End-Group Analysis of 1,3-Bis(3-hydroxy-3-pentyl)benzene Polymers

Welcome to the technical support center for the end-group analysis of 1,3-Bis(3-hydroxy-3-pentyl)benzene polymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the end-group analysis of 1,3-Bis(3-hydroxy-3-pentyl)benzene polymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the characterization of these unique polymers. The structure of this guide is intended to be a dynamic resource, addressing common challenges and providing scientifically sound solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when approaching the end-group analysis of 1,3-Bis(3-hydroxy-3-pentyl)benzene polymers.

Q1: What makes the end-group analysis of 1,3-Bis(3-hydroxy-3-pentyl)benzene polymers challenging?

A1: The analysis of these polymers presents a unique set of challenges primarily due to their structure. The presence of two hydroxyl (-OH) groups per monomer unit, which are also the end-groups, can complicate quantification. Distinguishing between the hydroxyl groups within the polymer chain and those at the termini is critical and often requires a combination of analytical techniques. Furthermore, the aromatic backbone can influence solubility and interactions with analytical instrumentation.

Q2: Which analytical techniques are most suitable for the end-group analysis of these polymers?

A2: A multi-faceted approach is often necessary for a comprehensive analysis. The most commonly employed and effective techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H and ¹³C NMR, are powerful for identifying and quantifying end-groups, especially for polymers with lower molecular weights.[1][2]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS can provide detailed information on molecular weight distribution and end-group structure.[3][4][5]

  • Chromatography: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for determining molecular weight distribution.[6][7] When coupled with other detectors, it can provide more detailed information.

  • Titration Methods: For quantifying hydroxyl groups, titration methods can be employed, though their specificity may be lower compared to spectroscopic methods.[1]

The choice of technique depends on the specific information required, such as molecular weight, degree of polymerization, or the presence of specific end-group functionalities.

Q3: How does the molecular weight of the polymer affect the choice of analytical technique?

A3: The molecular weight is a critical factor. For low molecular weight polymers (roughly < 20,000 g/mol ), NMR is highly effective because the signals from the end-groups are more easily distinguishable and quantifiable relative to the repeating units.[2] As the molecular weight increases, the relative concentration of end-groups decreases, making their detection by NMR more challenging.[2] For high molecular weight polymers, techniques like mass spectrometry and chromatography become more crucial for obtaining accurate molecular weight information.[3]

Q4: Can I use a single technique for complete characterization?

A4: While a single technique can provide valuable information, a comprehensive characterization of 1,3-Bis(3-hydroxy-3-pentyl)benzene polymers typically requires the use of multiple, complementary techniques. For instance, GPC can provide the molecular weight distribution, while NMR can confirm the structure and quantify the end-groups.[8] This integrated approach provides a more complete and reliable picture of the polymer's properties.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the experimental analysis of 1,3-Bis(3-hydroxy-3-pentyl)benzene polymers.

Guide 1: Poor Polymer Solubility

Issue: The polymer sample does not fully dissolve in the chosen solvent, leading to inaccurate and non-reproducible analytical results.

Causality: The solubility of a polymer is governed by the principle of "like dissolves like."[9] The aromatic backbone of 1,3-Bis(3-hydroxy-3-pentyl)benzene polymers imparts a degree of rigidity and polarity, while the pentyl groups add non-polar character. Finding a solvent that can effectively solvate all parts of the polymer chain is crucial.[9] High molecular weight and potential cross-linking can also significantly reduce solubility.[9][10]

Troubleshooting Steps:

  • Solvent Selection:

    • Initial Screening: Start with a range of solvents with varying polarities. For these polymers, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) are often good starting points.[10]

    • Solubility Parameter Matching: For a more systematic approach, consider the Hansen Solubility Parameters (HSP) of the polymer and potential solvents. A close match in HSP values suggests better solubility.

  • Improving Dissolution:

    • Gentle Heating: Applying gentle heat can increase the kinetic energy of the solvent molecules and promote dissolution. However, be cautious to avoid thermal degradation of the polymer.

    • Agitation: Continuous stirring or sonication can help break down polymer aggregates and facilitate solvation.

  • For GPC/SEC Analysis:

    • The chosen solvent must also be compatible with the GPC/SEC columns and system.[11] The mobile phase should be a good solvent for the polymer to ensure proper separation based on hydrodynamic volume.[11]

Guide 2: Inaccurate End-Group Quantification by ¹H NMR

Issue: The calculated number-average molecular weight (Mn) from ¹H NMR data is inconsistent or does not align with results from other techniques like GPC or MS.

Causality: Accurate quantification by ¹H NMR relies on the clear distinction and correct integration of signals from the end-groups and the repeating monomer units.[12][13] Overlapping signals, poor signal-to-noise ratio for the end-group signals (especially in high molecular weight polymers), and incorrect assignment of peaks can all lead to errors.

Troubleshooting Workflow:

Caption: Workflow for hydroxyl end-group derivatization and analysis.

Section 3: Concluding Remarks

The successful end-group analysis of 1,3-Bis(3-hydroxy-3-pentyl)benzene polymers requires a thoughtful and often multi-technique approach. By understanding the inherent challenges and employing systematic troubleshooting, researchers can obtain accurate and reliable characterization data. This guide serves as a starting point, and further optimization may be necessary based on the specific properties of the polymer sample and the available instrumentation.

References

  • MtoZ Biolabs. (n.d.). End-Group Analysis of Polymer. MtoZ Biolabs. Retrieved from [Link]

  • Waters. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Waters. Retrieved from [Link]

  • Science.eus. (n.d.). Mass Spectroscopy for Polymer Characterization. Science.eus. Retrieved from [Link]

  • Waters. (2022, February 18). Mass Spectrometry Gains Popularity for Polymer Analysis. Waters Blog. Retrieved from [Link]

  • GCRIS. (n.d.). Mass Spectroscopy in Polymer Research. GCRIS. Retrieved from [Link]

  • Lederer, A., et al. (2010). Universal Polymer Analysis by 1H NMR Using Complementary Trimethylsilyl End Groups. Macromolecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer characterization. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). End group. Wikipedia. Retrieved from [Link]

  • Fraunhofer IAP. (n.d.). FUNCTIONAL GROUP ANALYSIS ON POLYMER SURFACES. Fraunhofer IAP. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of hydroxyl groups in polymers. Review. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Gel Permeation Chromatography and End group Analysis - Polymer chemistry. Slideshare. Retrieved from [Link]

  • Metrohm. (2022, November 29). Determination of hydroxyl number according to ASTM E1899 and EN 15168. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Method development in interaction polymer chromatography. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Semantic Scholar. Retrieved from [Link]

  • Agilent. (2015, April 30). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Facile Quantitative Analysis of Hydroxyl End Groups of Poly(2,6-dimethyl-1,4-phenylene oxide)s by 31P NMR Spectroscopy. Macromolecules. Retrieved from [Link]

  • Abbott, S. (n.d.). Polymer Solubility. Practical Solubility Science. Retrieved from [Link]

  • LCGC International. (2024, August 8). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. LCGC International. Retrieved from [Link]

  • PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. Retrieved from [Link]

  • DigitalCommons@UNO. (2001, February 26). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of the Primary Hydroxyl Group Content of Polypropylene Glycols. Analytical Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). POLYMER END-GROUP ANALYSIS: THE DETERMINATION OF AVERAGE MOLECULAR WEIGHT. University of Wisconsin-Madison. Retrieved from [Link]

  • Park, K. (n.d.). SOLUBILITY OF POLYMERS. Kinam Park. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 17). How Can End-group Analysis Be Used In Conjunction With The Polydispersity Index?. YouTube. Retrieved from [Link]

  • ResearchGate. (2016, January 8). How do I determine the solubility of polymers?. ResearchGate. Retrieved from [Link]

  • Baitai Paike Biotechnology. (n.d.). Polymer End Group Analysis. Baitai Paike Biotechnology. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 1,3-Bis(3-hydroxy-3-pentyl)benzene via ¹H and ¹³C NMR Spectroscopy

This guide provides a comprehensive analysis for the structural validation of 1,3-Bis(3-hydroxy-3-pentyl)benzene, a meta-substituted aromatic diol, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis for the structural validation of 1,3-Bis(3-hydroxy-3-pentyl)benzene, a meta-substituted aromatic diol, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The principles outlined here serve as a robust framework for researchers, scientists, and professionals in drug development for the unambiguous characterization of this and structurally related molecules. We will delve into the expected spectral features, compare them with potential isomeric alternatives, and provide a detailed experimental protocol.

The precise arrangement of substituents on a benzene ring is a critical determinant of a molecule's physical and chemical properties. For 1,3-Bis(3-hydroxy-3-pentyl)benzene, the meta-substitution pattern imparts a distinct V-shape, which can be pivotal in the design of molecular receptors and functional polymers. NMR spectroscopy stands as a paramount analytical technique for confirming such structural assignments.

The Power of NMR in Isomer Differentiation

NMR spectroscopy provides a detailed fingerprint of a molecule's carbon-hydrogen framework. The chemical shift, signal multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum, along with the number and chemical shifts of signals in a ¹³C NMR spectrum, allow for the definitive determination of the substitution pattern on the benzene ring.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1,3-Bis(3-hydroxy-3-pentyl)benzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the two pentyl groups, and the hydroxyl protons. The aromatic region, in particular, is highly informative for confirming the 1,3-substitution pattern.

Aromatic Protons (δ 6.5-8.0 ppm): The meta-substitution will result in four protons on the aromatic ring. Due to the symmetry of the molecule, we expect to see a specific splitting pattern. The proton at the 2-position will appear as a singlet (or a finely split triplet due to small meta-couplings). The proton at the 5-position will be a triplet, and the protons at the 4- and 6-positions will be equivalent and appear as a doublet of doublets.

Aliphatic Protons: The two 3-hydroxy-3-pentyl substituents are identical, simplifying the aliphatic region of the spectrum.

  • Methylene Protons (-CH₂-): These will appear as a quartet due to coupling with the adjacent methyl protons.

  • Methyl Protons (-CH₃): These will appear as a triplet due to coupling with the adjacent methylene protons.

Hydroxyl Protons (-OH): The chemical shift of hydroxyl protons is often variable (typically between 0.5-5.0 ppm) and the signal is frequently a broad singlet due to rapid chemical exchange. To definitively identify this peak, a deuterium oxide (D₂O) exchange experiment can be performed. Upon adding a drop of D₂O to the NMR sample, the -OH proton will exchange with deuterium, causing the signal to disappear from the spectrum.

Table 1: Predicted ¹H NMR Data for 1,3-Bis(3-hydroxy-3-pentyl)benzene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5m3HAr-H
~7.1 - 7.2s1HAr-H
Variablebr s2H-OH
~1.8 - 2.0q8H-CH₂-
~0.8 - 1.0t12H-CH₃

m = multiplet, s = singlet, br s = broad singlet, q = quartet, t = triplet

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, primarily on the carbon skeleton of the molecule. For 1,3-Bis(3-hydroxy-3-pentyl)benzene, the number of signals in the aromatic region is a key indicator of the substitution pattern.

Aromatic Carbons (δ 120-150 ppm): With a meta-substitution pattern, we expect to see four distinct signals for the six aromatic carbons due to molecular symmetry. The two carbons bearing the substituents will have a different chemical shift from the four carbons bonded to hydrogen.

Aliphatic Carbons:

  • Quaternary Carbon (-C-OH): The carbon atom bonded to the hydroxyl group is a tertiary carbinol carbon and will appear as a singlet in a specific region of the spectrum (typically δ 50-65 ppm).

  • Methylene Carbons (-CH₂-): The methylene carbons of the pentyl groups will produce a single signal.

  • Methyl Carbons (-CH₃): The methyl carbons of the pentyl groups will also produce a single signal.

Table 2: Predicted ¹³C NMR Data for 1,3-Bis(3-hydroxy-3-pentyl)benzene

Chemical Shift (δ, ppm)Assignment
~145Ar-C (substituted)
~128Ar-CH
~125Ar-CH
~123Ar-CH
~75-C-OH
~35-CH₂-
~8-CH₃

Comparison with Ortho and Para Isomers

The predicted NMR data for the 1,3-isomer can be clearly distinguished from its ortho (1,2-) and para (1,4-) counterparts.

  • 1,2-Bis(3-hydroxy-3-pentyl)benzene (Ortho): This isomer would exhibit a more complex and asymmetric pattern in the aromatic region of both the ¹H and ¹³C NMR spectra due to the lack of symmetry. We would expect four distinct signals for the four aromatic protons and six distinct signals for the six aromatic carbons.

  • 1,4-Bis(3-hydroxy-3-pentyl)benzene (Para): This highly symmetric isomer would show a much simpler NMR spectrum. In the ¹H NMR, the four aromatic protons would appear as a single singlet. In the ¹³C NMR, due to symmetry, only two signals would be observed for the six aromatic carbons.

Visualizing the Structure and NMR Splitting

Caption: Molecular structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene.

G H2 H-2 (s) H5 H-5 (t) H2->H5 Jmeta H4_H6 H-4, H-6 (dd) H2->H4_H6 Jpara H5->H2 Jmeta H5->H4_H6 Jortho H4_H6->H2 Jpara H4_H6->H5 Jortho

Caption: Predicted ¹H-¹H coupling in the aromatic region.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1,3-Bis(3-hydroxy-3-pentyl)benzene for structural confirmation.

Materials:

  • 1,3-Bis(3-hydroxy-3-pentyl)benzene sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Deuterium oxide (D₂O)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 1,3-Bis(3-hydroxy-3-pentyl)benzene sample and transfer it to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good first choice; DMSO-d₆ can be used to better resolve the -OH proton signal).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using the following typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 8-16

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-2 seconds

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using the following typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

    • Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • D₂O Exchange (for -OH confirmation):

    • After acquiring the initial ¹H NMR spectrum, remove the NMR tube from the spectrometer.

    • Add 1-2 drops of D₂O to the sample.

    • Gently shake the tube to mix the contents.

    • Re-acquire the ¹H NMR spectrum using the same parameters as before.

    • Compare the two ¹H spectra. The disappearance or significant reduction in the intensity of the -OH proton signal confirms its assignment.

Conclusion

The structural validation of 1,3-Bis(3-hydroxy-3-pentyl)benzene can be unequivocally achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. The characteristic chemical shifts and splitting patterns of the aromatic protons, along with the number of signals in the ¹³C NMR spectrum, provide a definitive signature for the meta-substitution pattern. By comparing the predicted spectral data with that of potential ortho and para isomers, and by following a rigorous experimental protocol, researchers can confidently confirm the structure of this and other similarly substituted aromatic compounds.

References

  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. Retrieved from [Link]

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  • Sadtler Research Laboratories. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
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  • Takahashi, H., et al. (1999). Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. Chemistry Letters.
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  • Research Journal of Pharmacy and Technology. (n.d.). *Synthesis, and Spectroscopic Characterization study of some Schiff Bases N, N bis (3-methyl-1,2,4-triazole-5 - thione (1,3-methylidene) benzene and N, N bis (3-methyl-1,2,4-triazole-5- thione (1
Comparative

comparative analysis of thermal stability of polyesters from different aromatic diols

An In-Depth Comparative Guide to the Thermal Stability of Polyesters from Different Aromatic Diols Introduction: The Critical Role of Aromatic Diols in High-Performance Polyesters Aromatic polyesters are a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Thermal Stability of Polyesters from Different Aromatic Diols

Introduction: The Critical Role of Aromatic Diols in High-Performance Polyesters

Aromatic polyesters are a cornerstone of high-performance polymers, prized for their exceptional mechanical strength, chemical resistance, and, most notably, their thermal stability.[1][2] These properties make them indispensable in demanding applications, from aerospace components and electronic packaging to advanced engineering materials.[1] The thermal stability of a polyester dictates its processing window, its maximum service temperature, and its long-term durability. While the entire polymer backbone contributes to this property, the choice of the aromatic diol monomer is a critical design parameter that allows for the fine-tuning of thermal performance.

The incorporation of aromatic rings into the polymer backbone inherently enhances thermal stability compared to their aliphatic counterparts.[3][4] The rigid nature of these rings restricts the segmental mobility of polymer chains, requiring more energy to induce thermal motion and, eventually, bond scission. This guide, prepared for researchers and material scientists, provides a comparative analysis of how different aromatic diol structures influence the thermal stability of the resulting polyesters, supported by experimental data and validated analytical protocols.

The Influence of Aromatic Diol Structure on Thermal Stability

The molecular architecture of the aromatic diol has a profound and predictable impact on the key thermal properties of the polyester, including the glass transition temperature (Tg), decomposition temperature (Td), and the amount of residual char at high temperatures.

Rigidity and Symmetry of the Aromatic Core

The fundamental principle is that increased rigidity of the polymer chain leads to higher thermal stability. Fully aromatic systems are significantly more thermally stable than semi-aromatic or aliphatic polyesters.[5]

  • Para- vs. Meta-Linkages: Diols with para-oriented hydroxyl groups (e.g., hydroquinone or 4,4'-biphenol) create more linear, rigid, and densely packed polymer chains. This structure maximizes intermolecular forces and restricts chain rotation, leading to higher Tg and Td values compared to polyesters made with meta-oriented diols (e.g., resorcinol)[5], which introduce kinks and disrupt chain packing.

  • Fused Rings and Biphenyls: Diols containing multiple aromatic rings, such as 4,4'-biphenol or dihydroxynaphthalenes, further enhance rigidity.[1][6] The extended aromatic system stiffens the backbone, significantly elevating the energy required for thermal degradation.

Steric Hindrance and Pendant Groups

The presence of bulky side groups on the aromatic diol can have a dual effect.

  • Increased Tg: Bulky groups, like the isopropylidene group in Bisphenol-A (BPA), introduce steric hindrance that restricts chain rotation, thereby increasing the glass transition temperature (Tg).

  • Lowered Decomposition Temperature: Conversely, these same groups can create points of thermal weakness. The aliphatic C-H bonds in the BPA-derived bridging group are more susceptible to thermal scission than the aromatic C-C or C-O bonds in the polymer backbone, often leading to a lower onset decomposition temperature compared to more streamlined structures like those from 4,4'-biphenol. The thermal degradation of polyesters containing such pendant groups can be a multi-stage process, often initiated by the decomposition of the side group.[2][7]

Heteroatoms and Flexible Linkages

Introducing flexible linkages (e.g., ether, sulfone) into the aromatic diol structure can enhance processability by lowering the melting temperature and increasing solubility. However, this often comes at the cost of reduced thermal stability. These flexible bonds can act as initiation sites for thermal degradation, breaking at lower temperatures than the rigid aromatic ester backbone.[8]

Experimental Analysis of Thermal Stability

A comprehensive assessment of thermal stability requires a multi-faceted approach, primarily utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These two techniques provide complementary information about the material's behavior under thermal stress.[9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a material's mass as a function of temperature in a controlled atmosphere.[11] It is the primary method for determining thermal decomposition temperatures. Key parameters include:

    • Td5% or Td10%: The temperatures at which 5% or 10% mass loss occurs, often used as the practical onset of significant degradation.

    • Tmax: The temperature of the maximum rate of decomposition, identified from the peak of the derivative TGA (DTG) curve.

    • Char Yield: The percentage of residual mass at a high temperature (e.g., 800 °C), which indicates the material's tendency to form a thermally insulating carbonaceous layer.[1]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9][11] It reveals crucial thermal transitions that define the material's service temperature range.

    • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is indicative of a more rigid chain and is desirable for high-temperature applications.

    • Melting Temperature (Tm): The temperature at which a crystalline polymer melts.

The relationship between these analytical techniques and the overall assessment of thermal stability is illustrated in the workflow below.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Diol Aromatic Diol Selection (e.g., BPA, Biphenol) Polymerization Interfacial Polycondensation Diol->Polymerization Acid Aromatic Diacid Chloride (e.g., TPCl, IPCl) Acid->Polymerization Polyester Purified Aromatic Polyester Polymerization->Polyester TGA TGA Analysis (N2 atmosphere, 10°C/min) Polyester->TGA DSC DSC Analysis (Heat-Cool-Heat Cycle) Polyester->DSC TGA_Data Decomposition Data (Td5%, Tmax, Char Yield) TGA->TGA_Data DSC_Data Transition Data (Tg, Tm) DSC->DSC_Data Stability Comparative Assessment of Thermal Stability TGA_Data->Stability DSC_Data->Stability

Caption: Experimental workflow from polyester synthesis to thermal analysis and data interpretation.

Comparative Data Analysis

The following table summarizes representative thermal properties for polyesters synthesized from terephthaloyl chloride (TPC) and various aromatic diols, illustrating the structural effects discussed. Data is compiled from literature sources.

Aromatic Diol MonomerDiol StructureKey Structural FeatureTg (°C)Td10% (°C)Char Yield @ 700°C (%)Reference
Bisphenol-A (BPA)Symmetrical with bulky isopropylidene groupSteric hindrance~190~450~40[6]
ResorcinolMeta-substituted benzene ringKinked, less linear chain~170~430~35[6]
4,4'-BiphenolLinear, rigid biphenyl unitHigh rigidity, co-planarity~210~500~55[5]
1,5-DihydroxynaphthaleneFused aromatic ringsVery high rigidity~225~520~60[6]
Naphthyl-benzamide DiolBulky, rigid pendant naphthyl groupHigh rigidity and steric bulk129-147355-46750-60[1]

Note: The values presented are representative and can vary based on polymer molecular weight, purity, and specific analytical conditions.

The data clearly demonstrates the structure-property relationships. The highly rigid and linear polyester from 4,4'-biphenol and the fused-ring system from 1,5-dihydroxynaphthalene exhibit superior decomposition temperatures and char yields. In contrast, the kinked structure from resorcinol and the aliphatic bridge in BPA result in comparatively lower thermal stability. The naphthyl-benzamide based polyester shows high char yield due to its aromatic density but a slightly lower decomposition onset, illustrating the complex interplay of different structural elements.[1]

The following diagram illustrates the conceptual relationship between diol structure and thermal properties.

G cluster_inputs Diol Structural Features cluster_outputs Resulting Thermal Properties Rigidity Backbone Rigidity (Biphenol, Naphthyl) Tg ↑ High Tg Rigidity->Tg restricts motion Td ↑ High Td Rigidity->Td stronger backbone Char ↑ High Char Yield Rigidity->Char promotes aromatization Symmetry Chain Symmetry (para- vs. meta-linkage) Symmetry->Td efficient packing Pendant Pendant Groups (BPA isopropylidene) Pendant->Tg hinders rotation Pendant->Td creates weak points Stability Overall Thermal Stability Tg->Stability Td->Stability Char->Stability

Caption: Relationship between aromatic diol structure and key polyester thermal properties.

Validated Experimental Protocols

To ensure reliable and reproducible data, the following detailed protocols for synthesis and analysis are provided.

Protocol 1: Synthesis of Aromatic Polyester via Interfacial Polycondensation

This method is effective for synthesizing a wide range of aromatic polyesters at ambient temperature.[6]

  • Aqueous Phase Preparation: Dissolve 10 mmol of the selected aromatic diol (e.g., Bisphenol-A) and 25 mmol of sodium hydroxide (NaOH) in 100 mL of deionized water in a 250 mL beaker. Add 0.1 g of a phase transfer catalyst (e.g., citramide) and stir until fully dissolved.

  • Organic Phase Preparation: Dissolve 10 mmol of an aromatic diacid chloride (e.g., terephthaloyl chloride) in 50 mL of an immiscible organic solvent (e.g., chloroform) in a separate flask.

  • Polymerization: Vigorously stir the aqueous phase using an overhead mechanical stirrer. Rapidly pour the organic phase into the aqueous phase. Polymer precipitation should occur immediately at the interface.

    • Causality: The phase transfer catalyst facilitates the transport of the diolate anion from the aqueous phase to the organic phase to react with the acid chloride. Vigorous stirring is essential to create a large interfacial area, maximizing reaction rate and polymer yield.

  • Reaction Continuation: Continue stirring for 30 minutes at room temperature to ensure high molecular weight is achieved.

  • Isolation and Purification: Stop stirring and separate the organic layer. Precipitate the polymer by pouring the organic solution into a large volume of a non-solvent like methanol.

  • Washing: Filter the precipitated polymer and wash it thoroughly with deionized water to remove residual salts and then with methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the final polyester product in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

    • Self-Validation: The final product should be a solid powder. Its structure can be confirmed using FTIR and NMR spectroscopy before proceeding to thermal analysis.[1][6]

Protocol 2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the dried polyester powder into a TGA crucible (alumina or platinum). Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Method Parameters:

    • Atmosphere: Purge with high-purity nitrogen at a flow rate of 50-100 mL/min.

      • Causality: An inert atmosphere is crucial to study the inherent thermal stability of the polymer, preventing thermo-oxidative degradation which occurs in the presence of air and complicates the degradation mechanism.[12]

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

      • Causality: A controlled heating rate of 10-20 °C/min is standard for comparative studies, ensuring thermal equilibrium is reasonably maintained and results are comparable across different studies.

  • Data Analysis: Record the mass loss versus temperature curve. Calculate the Td5%, Td10%, and the final char yield from the primary TGA curve. Determine Tmax from the peak of the first derivative (DTG) curve.

    • Self-Validation: The baseline at the beginning of the run should be stable with minimal mass loss until the onset of degradation. The reproducibility should be checked by running a duplicate sample, with Td values expected to be within ±5 °C.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the dried polyester powder into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Method Parameters (Heat-Cool-Heat Cycle):

    • Atmosphere: Purge with nitrogen at 20-50 mL/min.

    • 1st Heating Scan: Equilibrate at 25 °C. Ramp temperature to a point above the expected Tg and Tm (e.g., 300 °C) at a rate of 10 °C/min.

      • Causality: The first heating scan is used to erase the sample's prior thermal history (e.g., residual stresses or orientation from synthesis and processing).

    • Cooling Scan: Cool the sample from 300 °C down to 25 °C at 10 °C/min.

    • 2nd Heating Scan: Ramp the temperature again from 25 °C to 300 °C at 10 °C/min.

  • Data Analysis: Analyze the data from the second heating scan for a clear, artifact-free measurement of the glass transition temperature (Tg), which is observed as a step-change in the heat flow curve.

    • Self-Validation: The Tg should be reproducible on subsequent runs of the same sample. The absence of a melting peak (Tm) indicates the polymer is amorphous, while its presence indicates semi-crystallinity.

Conclusion

The thermal stability of aromatic polyesters is intrinsically linked to the molecular structure of the diol monomer. By strategically selecting diols with features such as high rigidity (fused rings, biphenyls), linearity (para-substitution), and a lack of thermally weak pendant groups, researchers can design polymers with superior performance at elevated temperatures. A comprehensive evaluation using complementary analytical techniques like TGA and DSC is essential for accurately characterizing these materials. The protocols and comparative data provided in this guide offer a robust framework for scientists and engineers to understand these structure-property relationships and to accelerate the development of next-generation, high-performance polyesters.

References

  • Goldfarb, I., & McGuchan, R. (1969). Thermal Degradation of Polyesters: Part 2.
  • Der Pharma Chemica. (n.d.).
  • BenchChem. (n.d.).
  • (2020).
  • (2025).
  • Witt, U. (2025). Biodegradation of polyester containing aromatic constituents.
  • (2022). Bio-Based Degradable Poly(ether-ester)
  • Montaudo, G., & Puglisi, C. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
  • Goldfarb, I., & McGuchan, R. (1969). Thermal Degradation of Polyesters: Part 1.
  • ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide.
  • AdvanSES. (n.d.).
  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.

Sources

Validation

A Predictive Comparison of the Mechanical Properties of Polymers Derived from 1,3-Bis(3-hydroxy-3-pentyl)benzene and Bisphenol A

A Senior Application Scientist's Guide to Structure-Property Relationships and Experimental Validation In the landscape of high-performance polymers, the choice of monomer is the foundational decision that dictates the u...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Property Relationships and Experimental Validation

In the landscape of high-performance polymers, the choice of monomer is the foundational decision that dictates the ultimate physical and mechanical characteristics of the material. Bisphenol A (BPA) has long been a cornerstone monomer, particularly in the production of polycarbonates and epoxy resins, prized for their exceptional strength, stiffness, and thermal stability.[1][2] However, the continuous drive for novel materials with tailored properties necessitates the exploration of new building blocks. This guide presents a comparative analysis of polymers derived from the well-established Bisphenol A against those hypothetically synthesized from a more novel monomer, 1,3-Bis(3-hydroxy-3-pentyl)benzene.

It is critical to establish from the outset that while BPA-based polymers are extensively characterized in scientific literature, there is a conspicuous absence of published experimental data on the mechanical properties of polymers synthesized from 1,3-Bis(3-hydroxy-3-pentyl)benzene. Therefore, this guide will leverage fundamental principles of polymer science to offer a predictive comparison based on the distinct molecular architectures of the two monomers. We will explore how their structural differences in terms of rigidity, steric hindrance, and functionality are anticipated to translate into divergent mechanical performance. This analysis is coupled with detailed, standardized experimental protocols that would be essential for the empirical validation of these predictions.

Monomer Architecture: The Blueprint for Polymer Performance

The mechanical behavior of a polymer is intrinsically linked to the structure of its repeating unit. The contrast between Bisphenol A and 1,3-Bis(3-hydroxy-3-pentyl)benzene is stark and provides a clear basis for our predictive analysis.

  • Bisphenol A (BPA): The BPA molecule is characterized by two phenolic rings linked by a compact, rigid isopropylidene bridge. This structure imparts significant stiffness to the polymer backbone, restricting chain mobility and promoting strong intermolecular interactions. The resulting polymers, such as BPA-polycarbonate, are known for their high glass transition temperature (Tg), rigidity, and mechanical strength.[1]

  • 1,3-Bis(3-hydroxy-3-pentyl)benzene: This monomer presents a fundamentally different architecture. It features a single benzene ring with two bulky, non-planar 3-hydroxy-3-pentyl groups attached at the meta positions.[3][4] Several features are noteworthy:

    • Increased Flexibility: The absence of the rigid bis-phenyl structure and the presence of rotatable aliphatic side chains introduce greater flexibility.

    • Steric Hindrance: The large pentyl groups create significant steric bulk, which will likely disrupt efficient chain packing and increase the free volume within the polymer matrix.

    • Tertiary Alcohols: The hydroxyl groups are tertiary, which can influence their reactivity during polymerization compared to the primary phenolic hydroxyls of BPA.

Below is a visualization of the structural differences between the two monomers.

G cluster_BPA Bisphenol A (BPA) cluster_NewMonomer 1,3-Bis(3-hydroxy-3-pentyl)benzene BPA_node Structure: Two phenolic rings linked by a rigid isopropylidene group. Key Features: - High rigidity - Planar aromatic structure - Primary phenolic hydroxyls NewMonomer_node Structure: Single benzene ring with two bulky aliphatic side groups. Key Features: - Increased flexibility - Significant steric hindrance - Tertiary aliphatic hydroxyls

Caption: Structural Comparison of Monomers.

Predicted Mechanical Properties: A Head-to-Head Analysis

Based on the monomer structures, we can predict how their respective polymers will compare across key mechanical performance indicators. BPA-polycarbonate (BPA-PC) will serve as our benchmark.

Mechanical PropertyBisphenol A Polycarbonate (BPA-PC)Predicted Properties of Polymer from 1,3-Bis(3-hydroxy-3-pentyl)benzeneRationale for Prediction
Tensile Strength & Modulus High (Tensile Strength: 54-72 MPa; Tensile Modulus: 1.6-2.4 GPa)[5]Lower The rigid, planar structure of BPA allows for efficient stress transfer along the polymer backbone. In contrast, the flexible aliphatic side chains of the novel monomer will act as "internal plasticizers," increasing chain mobility and reducing the force required to deform the material. The bulky groups will also prevent the close chain packing necessary for high stiffness.
Elongation at Break High (8-135%)[5]Potentially Higher The increased free volume and greater chain flexibility conferred by the bulky pentyl groups should allow for more significant polymer chain movement and uncoiling before fracture. This would result in a more ductile material with higher elongation.
Flexural Strength & Modulus High (Flexural Strength: 75-110 MPa; Flexural Modulus: 1.8-4.1 GPa)[5]Lower Similar to tensile properties, flexural (bending) stiffness is highly dependent on the intrinsic rigidity of the polymer chains. The less rigid backbone and disrupted chain packing of the polymer from 1,3-Bis(3-hydroxy-3-pentyl)benzene are expected to result in lower resistance to bending forces.
Impact Strength (Notched Izod) Exceptionally High (~0.8 J/cm)[6]Uncertain, Potentially Lower BPA-PC's outstanding toughness is a hallmark property, arising from its ability to dissipate impact energy through localized shear yielding.[7] While the predicted higher ductility of the novel polymer might suggest good impact resistance, the bulky side groups could hinder the chain entanglement necessary for effective energy dissipation. This could lead to a more brittle failure mode under high-speed impact compared to BPA-PC. Empirical testing is essential to determine this property.
Hardness (Rockwell) High (Rockwell M: 65-76)[5]Lower Hardness measures a material's resistance to localized surface indentation. A softer, more flexible polymer matrix, as predicted for the novel polymer, would offer less resistance to indentation compared to the hard, rigid surface of BPA-PC.

Experimental Validation: Self-Validating Protocols

To move from prediction to empirical fact, a rigorous and standardized testing protocol is required. The following methodologies, based on ASTM standards, provide a framework for the comprehensive mechanical characterization of these polymers. The causality behind these experimental choices lies in ensuring comparability and reproducibility of data.

General Experimental Workflow

The logical flow from material synthesis to data analysis is crucial for reliable characterization.

G cluster_prep Sample Preparation cluster_testing Mechanical Testing (ASTM Standards) cluster_analysis Data Analysis & Reporting synthesis Polymer Synthesis processing Melt Processing / Solution Casting synthesis->processing molding Injection Molding / Compression Molding of Test Specimens processing->molding conditioning Specimen Conditioning (e.g., 23°C, 50% RH for 48h) molding->conditioning tensile Tensile Test (ASTM D638) conditioning->tensile flexural Flexural Test (ASTM D790) conditioning->flexural impact Impact Test (ASTM D256) conditioning->impact data Data Acquisition (Stress, Strain, Energy) tensile->data flexural->data impact->data calc Calculation of Properties (Modulus, Strength, etc.) data->calc report Comparative Report Generation calc->report

Caption: Workflow for Polymer Mechanical Testing.

Protocol 1: Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break, which collectively indicate a material's strength and ductility under tension.

Methodology:

  • Specimen Preparation: Injection mold Type I dumbbell-shaped specimens according to the dimensions specified in ASTM D638. This shape is critical as it ensures that failure occurs in the narrow, gauged section.

  • Conditioning: Condition the specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity to ensure thermal and moisture equilibrium, which can significantly affect mechanical properties.

  • Testing Machine: Utilize a universal testing machine (UTM) equipped with a load cell of appropriate capacity and an extensometer for precise strain measurement.

  • Procedure: a. Mount the specimen securely in the grips of the UTM. b. Attach the extensometer to the gauge section of the specimen. c. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures. d. Record the load and extension data continuously throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress sustained by the specimen during the test.

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.

    • Elongation at Break: The percentage increase in the original gauge length at the point of fracture.

Protocol 2: Flexural Properties (ASTM D790)

Objective: To measure the flexural strength and flexural modulus, which are critical for applications where the material will be subjected to bending forces.

Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens of specified dimensions (e.g., 127 x 12.7 x 3.2 mm).

  • Conditioning: Condition the specimens as described in ASTM D638.

  • Testing Machine: Use a UTM configured for a three-point bending test. The setup consists of two supports and a central loading nose.

  • Procedure: a. Place the specimen on the two supports, ensuring it is centered. b. Apply a load to the center of the specimen at a specified rate. c. Continue the test until the specimen breaks or the strain reaches 5%. d. Record the load and deflection data.

  • Calculations:

    • Flexural Strength: The maximum stress experienced by the material at the moment of rupture or yield in a bending test.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve at the initial linear portion.

Protocol 3: Izod Impact Resistance (ASTM D256)

Objective: To determine the impact energy or toughness of a material, representing its ability to withstand a sudden, high-rate load.

Methodology:

  • Specimen Preparation: Prepare notched rectangular bar specimens. The notch is critical as it creates a stress concentration point to promote a brittle fracture.

  • Conditioning: Condition the specimens as previously described.

  • Testing Machine: Use a pendulum-type impact tester (Izod tester).

  • Procedure: a. Clamp the notched specimen vertically in the vise of the tester with the notch facing the striking edge of the pendulum. b. Release the pendulum from a fixed height. It swings down, strikes the specimen, and breaks it. c. The energy absorbed by the specimen is determined by the height to which the pendulum swings after impact.

  • Calculation: The impact strength is calculated in Joules per meter (J/m) of notch width.

Conclusion and Future Directions

This guide provides a scientifically grounded, albeit predictive, comparison between polymers derived from the workhorse monomer Bisphenol A and the novel 1,3-Bis(3-hydroxy-3-pentyl)benzene. The analysis of their molecular structures strongly suggests that polymers from 1,3-Bis(3-hydroxy-3-pentyl)benzene would exhibit lower strength and stiffness but potentially greater ductility compared to their BPA-based counterparts. These characteristics could be advantageous in applications requiring enhanced flexibility, processability, or a lower glass transition temperature, where the extreme rigidity of BPA-polymers is not necessary or even detrimental.

However, these predictions remain hypotheses until validated by empirical data. The true potential of polymers based on 1,3-Bis(3-hydroxy-3-pentyl)benzene can only be unlocked through synthesis and rigorous mechanical testing as outlined in this guide. Researchers and materials scientists are encouraged to undertake these studies to fully characterize this promising class of materials and explore their viability as alternatives or complements to traditional high-performance polymers.

References

(Note: As of the generation of this guide, no direct experimental data for polymers of 1,3-Bis(3-hydroxy-3-pentyl)benzene was found in the public domain. The references below support the properties of BPA-based polymers and general polymer science principles.)

  • BenchChem. (2025). A Comparative Analysis of the Mechanical Properties of HBPA and BPA Polycarbonates.
  • ACS Publications. (2019). Tensile Properties of Ultrathin Bisphenol-A Polycarbonate Films.
  • ResearchGate. (2003). Physical properties of aliphatic polycarbonates made from CO2 and epoxides.
  • Covestro. (n.d.). Bisphenol A – foundation to the versatile material Polycarbonate.
  • Gallina USA. (n.d.). POLYCARBONATE OF BISPHENOL A (PC) TECHNICAL / CHEMICAL DETAILS.
  • National Institutes of Health (NIH). (n.d.). Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications.
  • ResearchGate. (n.d.). Recent development of functional aliphatic polycarbonates in the construction of amphiphilic polymers.
  • Danish Environmental Protection Agency. (n.d.). Migration of bisphenol A from polycarbonate plastic of different qualities.
  • ACS Publications. (2024). How the Aliphatic Glycol Chain Length Determines the Pseudoeutectic Composition in Biodegradable Isodimorphic poly(alkylene succinate-ran-caprolactone) Random Copolyesters.
  • Pure. (n.d.). Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials.
  • MDPI. (n.d.). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s.
  • ResearchGate. (2019). Physical Aging of Polycarbonate: Elastic Modulus, Hardness, Creep, Endothermic Peak, Molecular Weight Distribution, and Infrared Data.
  • Scribd. (n.d.). Polycarbonate | PDF | Ultimate Tensile Strength | Strength Of Materials.
  • ResearchGate. (2021). Mechanical properties study of polycarbonate and other thermoplastic polymers.
  • Google Patents. (n.d.). Aromatic polycarbonate resin composition.
  • RUA. (2024). Influence of the Molecular Weight of the Polycarbonate Polyol on the Intrinsic Self-Healing at 20 C of Polyurethanes.
  • ResearchGate. (2013). Mechanical and thermomechanical properties of polycarbonate-based polyurethane-silica nanocomposites.
  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene.
  • ResearchGate. (2009). Bisphenol A Polycarbonate: Entanglement Analysis from Coarse-Grained MD Simulations.
  • Treatstock. (n.d.). Polycarbonate Physical Properties.
  • Benchchem. (n.d.). 1,3-Bis(3-hydroxy-3-pentyl)benzene.
  • PubChem. (n.d.). 1,3-Bis(3-hydroxy-3-pentyl)benzene.
  • National Institutes of Health (NIH). (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol.
  • The Aquila Digital Community. (n.d.). Synthesis and Characterization of Polyisobutylene-Block-Polyamides as Novel Thermoplastic Elastomers.

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Comparative

The Discerning Influence of Pentyl Side Chains: A Comparative Guide to Polymer Properties

For researchers, scientists, and drug development professionals navigating the intricate world of polymer design, the strategic selection of side chains is a critical determinant of final material performance. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of polymer design, the strategic selection of side chains is a critical determinant of final material performance. This guide provides an in-depth, objective comparison of the impact of pentyl side chains on key polymer properties. We will delve into the causal mechanisms behind these effects and provide supporting experimental data and protocols to empower your research and development endeavors.

The Fundamental Role of Side Chains in Polymer Architecture

Side chains, the molecular groups extending from a polymer's backbone, are not mere appendages; they are pivotal in dictating the material's macroscopic properties. Their size, shape, flexibility, and chemical nature influence how polymer chains interact with each other and with their environment.[1][2] The introduction of alkyl side chains, such as pentyl groups, can profoundly alter a polymer's thermal, mechanical, and solubility characteristics by modifying chain packing, free volume, and intermolecular forces.[1][2][3]

Thermal Properties: A Balancing Act of Flexibility and Spacing

The thermal behavior of a polymer, particularly its glass transition temperature (Tg) and thermal stability, is crucial for its processing and application range. The incorporation of pentyl side chains introduces a fascinating interplay between increased free volume and restricted backbone motion.

Glass Transition Temperature (Tg)

The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2] The effect of alkyl side chain length on Tg is nuanced.

  • Short Alkyl Chains (like pentyl): Generally, the addition of flexible side chains increases the free volume between polymer backbones, acting as an internal plasticizer.[4] This increased spacing allows for greater segmental motion of the main chain, leading to a decrease in the glass transition temperature.[1][3][5]

  • Comparison with Shorter and Longer Chains: Compared to very short side chains (e.g., methyl or ethyl), the longer pentyl group can create more significant spacing, resulting in a more pronounced drop in Tg. However, as side chains become very long, they can begin to exhibit their own ordering or crystallization, which can lead to an increase in Tg.[6][7]

Thermal Stability

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a polymer by measuring its mass loss as a function of temperature.[8][9][10] The introduction of pentyl side chains can influence thermal stability in a couple of ways:

  • Steric Hindrance: The presence of pentyl groups can sterically hinder the polymer backbone, which may, in some cases, protect it from thermal degradation, leading to a slight increase in the decomposition temperature.

  • Chain Scission: Conversely, the C-C bonds within the pentyl side chain can sometimes be more susceptible to thermal cleavage than the bonds in the polymer backbone, potentially leading to an earlier onset of degradation. The overall effect is polymer-specific.

Mechanical Properties: Engineering Strength and Flexibility

The mechanical integrity of a polymer is paramount for its intended application. Pentyl side chains can be strategically used to tune properties like tensile strength, modulus, and elongation at break.

  • Tensile Strength and Modulus: The introduction of pentyl side chains generally leads to a decrease in tensile strength and elastic modulus.[1] This is because the side chains increase the distance between the main polymer chains, reducing the effectiveness of intermolecular forces like van der Waals interactions that contribute to the material's stiffness and strength.[11]

  • Ductility and Toughness: Conversely, the increased free volume and chain mobility afforded by pentyl side chains can lead to an increase in ductility (the ability to deform without fracturing) and overall toughness.[1][12] Polymers with these side chains are often less brittle.[13]

Solubility and Crystallinity: Dictating Processability and Morphology

The ability to process a polymer from solution and its solid-state morphology are critically influenced by its solubility and degree of crystallinity.

Solubility

Flexible, aliphatic side chains are frequently incorporated into otherwise intractable conjugated polymers to render them soluble in common organic solvents.[1] Pentyl side chains enhance solubility by disrupting the strong van der Waals interactions between polymer backbones, allowing solvent molecules to permeate and dissolve the material.[1][14]

Crystallinity

The regularity of polymer chain packing dictates the degree of crystallinity, which in turn affects mechanical and thermal properties.[15]

  • Disruption of Packing: The presence of bulky pentyl side chains can hinder the close packing of polymer chains into a regular crystalline lattice.[15] This generally leads to a lower degree of crystallinity compared to a similar polymer with no side chains or very small side chains.

  • Interdigitation: In some cases, longer alkyl side chains can interdigitate, leading to a more ordered, crystalline structure.[1] However, for a relatively short chain like pentyl, this effect is less pronounced.

Comparative Data Summary

The following table provides a comparative overview of the expected impact of introducing pentyl side chains on a hypothetical polymer backbone versus an unsubstituted analogue. The values are illustrative and based on general trends reported in the literature.

PropertyUnsubstituted PolymerPolymer with Pentyl Side ChainsRationale
Glass Transition Temp. (Tg) HighLowerIncreased free volume and chain mobility[1][3]
Tensile Modulus HighLowerReduced intermolecular forces due to increased chain spacing[1]
Elongation at Break LowHigherIncreased chain mobility allows for greater deformation[12]
Solubility LowHighDisruption of intermolecular forces enhances solvent interaction[1][14]
Degree of Crystallinity HighLowerSteric hindrance from side chains disrupts regular chain packing[15]

Experimental Protocols for Polymer Characterization

To empirically assess the impact of pentyl side chains, the following standard thermal analysis techniques are recommended.[8][9][10][16]

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To measure the heat flow associated with thermal transitions, such as the glass transition.[9][10]

Methodology:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature well above its expected Tg and melting point to erase any prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.

  • The Tg is determined as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To measure changes in a polymer's mass as a function of temperature to determine its thermal degradation profile.[6][9][10]

Methodology:

  • Place a small, accurately weighed sample (10-20 mg) onto the TGA balance.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the sample mass as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant mass loss begins.

Dynamic Mechanical Analysis (DMA) for Mechanical Properties

Objective: To measure the mechanical properties of a polymer, such as its elastic modulus and damping behavior, as a function of temperature.[5][9]

Methodology:

  • Prepare a rectangular film or bar of the polymer with precise dimensions.

  • Mount the sample in the DMA instrument in a suitable clamp (e.g., tensile or cantilever).

  • Apply a sinusoidal stress to the sample at a fixed frequency.

  • Ramp the temperature at a controlled rate while measuring the resulting strain and the phase lag between the stress and strain.

  • The storage modulus (a measure of stiffness) and tan delta (a measure of damping) are calculated as a function of temperature. The peak of the tan delta curve is often associated with the glass transition temperature.

Visualizing the Impact of Pentyl Side Chains

The following diagrams illustrate the conceptual impact of pentyl side chains on polymer chain packing and the general workflow for polymer characterization.

Caption: Impact of Pentyl Side Chains on Polymer Packing and Properties.

G cluster_0 Polymer Synthesis cluster_1 Characterization cluster_2 Data Analysis Polymer_Synthesis Synthesize Polymer with Pentyl Side Chains DSC DSC (Tg, Tm) Polymer_Synthesis->DSC TGA TGA (Stability) Polymer_Synthesis->TGA DMA DMA (Modulus) Polymer_Synthesis->DMA Data_Analysis Compare Properties to Unsubstituted Polymer DSC->Data_Analysis TGA->Data_Analysis DMA->Data_Analysis

Caption: Experimental Workflow for Polymer Characterization.

Conclusion

The incorporation of pentyl side chains is a powerful strategy for tuning the properties of polymers. By increasing free volume and disrupting chain packing, these side chains generally lead to a lower glass transition temperature, reduced stiffness, increased ductility, enhanced solubility, and lower crystallinity. This guide provides a foundational understanding and practical protocols to assist researchers in the rational design and characterization of novel polymeric materials for a wide range of applications, from advanced drug delivery systems to high-performance plastics.

References

  • Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers.
  • Effect of alkyl side chain length on microscopic structures and mechanical properties of ionically-functionalized block polymer-based thermoplastic elastomers. RSC Publishing.
  • Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Mettler-Toledo.
  • Top Analytical Techniques for Characterizing Custom Polymers.
  • Long Alkyl Side Chains Simultaneously Improve Mechanical Robustness and Healing Ability of a Photoswitchable Polymer.
  • Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics.
  • Effect of Alkyl Side Chain Length on the Properties of Polyetherimides from Molecular Simulation Combined with Experimental Results.
  • Effect of side chain length on the glass transition of copolymers from styrene with n-alkyl citraconimides and with n-alkyl itaconimides. Semantic Scholar.
  • The Characterization of Polymers Using Thermal Analysis. AZoM.
  • Thermal analysis techniques for characterization of polymer materials.
  • Comparing the Effects of Side Chain Dipole–Dipole Interactions and Hydrogen Bonding on the Mechanical and Electrical Properties of Poly(3-hexylthiophene).
  • The Influence of Alkylamine Chain Length on Polymer Properties: A Compar
  • Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.
  • Mechanical Properties of Polymer Solids and Liquids. Kinam Park, Purdue University.
  • Length Effects of Short Alkyl Side Chains on Phase-Separated Structure and Dynamics of Hydrophobic Association Hydrogels.
  • Pentyl side chain-based benzoditiophene π-conjugated polymer for non-halogenated solvent processed organic solar cells.
  • The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjug
  • The Glass Transition Temperature of Polymer Melts.
  • Thermal Characteriz
  • Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity for Improved Mobility–Stretchability Properties.
  • Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Rel
  • Importance of Side-Chains on Molecular Characteristics of Interacting Organic Molecules.
  • The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based nylon 52 monomer 1,5-pentanediamine oxalate.
  • Synthesis of Side-Chain Modified Polypeptides.
  • Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains.
  • Decreased Thermal Conductivity of Polyethylene Chain Influenced by Short Chain Branching. arXiv.
  • Influence of Tie-Molecules and Microstructure on the Fluid Solubility in Semicrystalline Polymers.
  • Poly(peptide): Synthesis, Structure, and Function of Peptide–Polymer Amphiphiles and Protein-like Polymers.
  • How Does Crosslinking Affect The Thermal Properties Of Polyethylene?. YouTube.
  • Design and Synthesis of Polysiloxane Based Side Chain Liquid Crystal Polymer for Improving the Processability and Toughness of Magnesium Hydrate/Linear Low-Density Polyethylene Composites. MDPI.
  • Synthesis and Deconstruction of Polyethylene-type Materials.
  • Morphology-influenced thermal conductivity of polyethylene single chains and crystalline fibers.
  • Factors Influencing Polymer Crystallinity. YouTube.
  • Decreased Thermal Conductivity of Polyethylene Chain Influenced by Short Chain Branching.

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Validation

A Senior Application Scientist's Guide to Validating Polymer Molecular Weight by GPC/SEC: A Focus on 1,3-Bis(3-hydroxy-3-pentyl)benzene Polymers

For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of novel polymers, establishing a robust and reliable method for determining molecular weight and its dist...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of novel polymers, establishing a robust and reliable method for determining molecular weight and its distribution is paramount. This guide provides an in-depth, experience-driven comparison of Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) with other analytical techniques for the validation of polymers derived from 1,3-Bis(3-hydroxy-3-pentyl)benzene. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and accurate results.

The unique structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene, with its aromatic core and tertiary alcohol functionalities, presents specific challenges and considerations in polymer synthesis and characterization. Polymerization, likely proceeding through mechanisms such as Friedel-Crafts alkylation, can potentially lead to branching, impacting the polymer's hydrodynamic volume and, consequently, its elution behavior in GPC/SEC. This guide will equip you with the necessary knowledge to navigate these complexities.

The Central Role of GPC/SEC in Polymer Characterization

GPC/SEC is a powerful and widely used liquid chromatography technique that separates macromolecules based on their hydrodynamic volume in solution.[1][2] Larger molecules, unable to penetrate the pores of the stationary phase, elute first, while smaller molecules, with greater access to the pores, have a longer retention time. This separation by size allows for the determination of the molecular weight distribution, a critical parameter influencing a polymer's physical and mechanical properties.[3]

Why GPC/SEC is the Gold Standard

The primary advantage of GPC/SEC lies in its ability to provide a comprehensive view of the entire molecular weight distribution, not just an average value. This is crucial for understanding polymer heterogeneity and predicting its performance in various applications.[4]

A Comparative Landscape of Molecular Weight Determination Techniques

While GPC/SEC is a cornerstone of polymer analysis, a comprehensive validation strategy often involves orthogonal methods to confirm results and gain a more complete understanding of the material.

Technique Principle Information Obtained Advantages Limitations
GPC/SEC Separation by hydrodynamic volumeMn, Mw, Mz, PDI, Molecular Weight DistributionProvides full distribution, versatile for a wide range of polymers.Relative method requiring calibration, sensitive to polymer-solvent-column interactions.
Mass Spectrometry (MALDI-TOF, ESI-MS) Mass-to-charge ratio of ionized moleculesAbsolute Mn, Mw for low molecular weight polymers, end-group analysis.Provides absolute molecular weight, high resolution for oligomers.Fragmentation of large polymers, difficult for high molecular weight and polydisperse samples.
Light Scattering (Static and Dynamic) Analysis of scattered light from polymer solutionsAbsolute Mw (SLS), Hydrodynamic Radius (DLS)Absolute method, no column calibration needed.Sensitive to sample purity (dust), provides average values, not the full distribution.
Viscometry Measurement of solution viscosityViscosity-average molecular weight (Mv)Simple and inexpensive.Provides an average value, dependent on Mark-Houwink parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin in a magnetic fieldMn via end-group analysisAbsolute method for Mn, provides detailed structural information.Limited to polymers with distinct and quantifiable end-groups, less accurate for high molecular weights.

Designing a Robust GPC/SEC Validation Protocol for 1,3-Bis(3-hydroxy-3-pentyl)benzene Polymers

A successful GPC/SEC analysis hinges on a meticulously designed experimental protocol that accounts for the specific characteristics of the polymer under investigation.

Experimental Workflow

GPC_Workflow cluster_prep Sample & System Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing & Validation Solvent Solvent & Mobile Phase Selection Sample Sample Preparation Solvent->Sample Calibration Calibration Standard Preparation Sample->Calibration Injection Sample Injection Separation Chromatographic Separation Injection->Separation Detection Multi-Detector Array Separation->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Data Analysis Acquisition->Analysis Validation Validation & Reporting Analysis->Validation

Caption: GPC/SEC experimental workflow.

Step-by-Step Methodology

1. Solvent and Mobile Phase Selection: The Foundation of a Good Separation

  • Rationale: The choice of solvent is critical for ensuring complete dissolution of the polymer and minimizing interactions with the stationary phase. For aromatic polymers like those derived from 1,3-Bis(3-hydroxy-3-pentyl)benzene, solvents such as Tetrahydrofuran (THF), Chloroform, or N,N-Dimethylacetamide (DMAc) are good starting points.[3] The mobile phase should be the same as the solvent used to dissolve the polymer to avoid precipitation on the column.

  • Protocol:

    • Test the solubility of the polymer in various HPLC-grade solvents.

    • Select a solvent that provides complete dissolution at room temperature.

    • Filter the chosen solvent through a 0.2 µm filter before use as the mobile phase.

    • Degas the mobile phase to prevent bubble formation in the system.

2. Sample Preparation: Ensuring Accurate and Reproducible Injections

  • Rationale: Proper sample preparation is crucial to avoid column clogging and ensure accurate results. The concentration should be low enough to prevent viscosity-related effects but high enough for a good detector response.

  • Protocol:

    • Accurately weigh 1-2 mg of the polymer sample.

    • Dissolve the polymer in 1-2 mL of the chosen mobile phase.

    • Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent shear degradation.

    • Filter the sample solution through a 0.2 µm syringe filter directly into an autosampler vial.

3. GPC/SEC System and Column Selection: Tailoring the Separation

  • Rationale: The choice of GPC/SEC columns is dictated by the expected molecular weight range of the polymer and the chosen mobile phase. For broad distributions or unknown molecular weights, a set of columns with a range of pore sizes is recommended.

  • Protocol:

    • Select a set of GPC/SEC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene-based columns).

    • Ensure the column set covers the expected molecular weight range of the polymer.

    • Equilibrate the columns with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

4. Calibration: The Key to Accurate Molecular Weight Determination

  • Rationale: Conventional GPC/SEC is a relative technique, meaning the molecular weight is determined by comparing the elution time of the sample to that of known standards. Narrow polystyrene standards are commonly used for calibration in organic solvents.[5] However, for potentially branched polymers, a universal calibration approach using a viscometer detector can provide more accurate results.

  • Protocol (Conventional Calibration):

    • Prepare a series of narrow polystyrene standards of known molecular weight in the mobile phase.

    • Inject each standard individually and record the elution time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution time.

5. Data Acquisition and Analysis: From Chromatogram to Molecular Weight

  • Rationale: A multi-detector setup, including a refractive index (RI) detector, a UV detector (for aromatic polymers), and a light scattering detector, provides a wealth of information. The RI detector serves as a universal concentration detector, while the UV detector offers selectivity for the aromatic backbone. A multi-angle light scattering (MALS) detector allows for the determination of absolute molecular weight without the need for column calibration.[5]

  • Protocol:

    • Inject the prepared polymer sample into the equilibrated GPC/SEC system.

    • Collect the data from all detectors.

    • Process the data using the appropriate GPC/SEC software.

    • For conventional calibration, use the calibration curve to determine the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn).

    • For absolute molecular weight determination with a MALS detector, use the software to perform the necessary calculations based on the light scattering data.

Interpreting the Data: Beyond the Numbers

The GPC/SEC chromatogram provides more than just molecular weight averages. The shape of the distribution can offer insights into the polymerization mechanism and the presence of impurities or side products. A broad or multimodal distribution may indicate complex reaction kinetics or the presence of different polymer populations. For polymers derived from 1,3-Bis(3-hydroxy-3-pentyl)benzene, a high molecular weight shoulder could suggest the formation of branched structures.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your GPC/SEC results, a self-validating system should be implemented.

  • System Suitability: Regularly inject a known standard to verify system performance, including retention time stability and peak shape.

  • Method Validation: Validate the GPC/SEC method for linearity, precision, and accuracy using certified reference materials or well-characterized in-house standards.

  • Orthogonal Method Confirmation: As discussed earlier, confirming the molecular weight with an alternative technique like mass spectrometry or light scattering provides a higher level of confidence in the results.

Conclusion: A Comprehensive Approach to Polymer Characterization

Validating the molecular weight of novel polymers such as those derived from 1,3-Bis(3-hydroxy-3-pentyl)benzene requires a multifaceted approach. While GPC/SEC stands as the primary tool for determining the molecular weight distribution, a thorough understanding of its principles, careful experimental design, and confirmation with orthogonal methods are essential for generating accurate and reliable data. This guide provides a framework for developing a robust validation strategy, empowering researchers to confidently characterize their materials and advance their scientific endeavors.

References

  • Cambridge Polymer Group. (n.d.). GPC/SEC. Retrieved from [Link]

  • PEAKEXPERT. (n.d.). GPC/SEC chromatography of polymers. Retrieved from [Link]

  • Zhang, G., & Lu, Y. (2018).
  • Royal Society of Chemistry. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties. RSC Advances, 11(27), 16645-16660.
  • Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]

  • Intertek. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

  • Held, D. (2006). Polymer analysis by GPC-SEC Technical Note.
  • Penczek, S., & Cypryk, M. (2005). Structures and potential applications of multihydroxyl branched polyethers obtained by cationic ring-opening polymerization involving activated monomer mechanism.
  • PubChem. (n.d.). 1,3-Bis(3-hydroxy-3-pentyl)benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).
  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]

  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
  • Srivastava, K. (2025). Synthesis and Characterization of Poly{(benzo [1,2‐d:4,5‐d']‐bisthiazole‐2,6‐diyl)‐1,4‐cyclohexane}.
  • Royal Society of Chemistry. (2023). An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications.
  • Hergenrother, P. M. (1996).
  • ResearchGate. (2025). Synthesis and Characterization of Poly(1,4-bis((E)-2-(3-dodecylthiophen-2-yl)vinyl)benzene) Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility, Solubility Modeling, and Antisolvent Precipitation of 1,3-Bis(9-carbazolyl)benzene in Organic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020).
  • NASA Technical Reports Server. (2000). Method to Prepare Processable Polymides with Reactive Endgroups using 1,3-Bis (3-Aminophenoxy) Benzene. Retrieved from [Link]

  • ResearchGate. (2025). Hexaphenylbenzene-based polymers of intrinsic microporosity. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data and Theoretical Models for 1,3-Bis(3-hydroxy-3-pentyl)benzene

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. Molecules such as 1,3-Bis(3...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. Molecules such as 1,3-Bis(3-hydroxy-3-pentyl)benzene, with its combination of aromatic and aliphatic tertiary alcohol moieties, present a unique characterization challenge. While experimental spectroscopy provides a direct physical measurement, its true power is unlocked when cross-validated with theoretical models. This guide provides an in-depth, field-proven methodology for integrating experimental spectroscopic data with computational chemistry to achieve an unparalleled level of structural confidence.

This approach moves beyond simple data comparison, establishing a self-validating system where experimental results ground theoretical models, and theoretical models provide a framework for interpreting complex experimental spectra.

Part 1: The Foundation - Acquiring High-Fidelity Experimental Data

The integrity of any cross-validation study rests upon the quality of the initial experimental data. The objective is not merely to collect data, but to do so in a way that is robust, reproducible, and optimized for comparison with theoretical results. The choice of instrumentation and parameters is a critical first step that dictates the accuracy of the entire workflow.

Experimental Protocol: Spectroscopic Characterization

This protocol outlines the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for 1,3-Bis(3-hydroxy-3-pentyl)benzene.

1. Sample Preparation:

  • Purity: Ensure the sample of 1,3-Bis(3-hydroxy-3-pentyl)benzene is of high purity (>98%), confirmed by a primary analytical technique like HPLC or GC-MS. Impurities can introduce extraneous signals and complicate spectral interpretation.
  • NMR Sample: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
  • Causality: DMSO-d₆ is selected for its ability to form hydrogen bonds with the hydroxyl protons, slowing their exchange rate and allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.
  • FT-IR Sample: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet.
  • Causality: The KBr pellet method provides a solid-state spectrum, minimizing intermolecular interactions that would be present in a solution and offering a closer comparison to the gas-phase calculations of the theoretical model.

2. Instrumentation and Data Acquisition:

  • A summary of the essential acquisition parameters is provided in Table 1. These parameters serve as a starting point and may require optimization based on the specific instrumentation available.

Table 1: Recommended Experimental Spectroscopic Data Acquisition Parameters

Technique Parameter Recommended Value/Setting Rationale
¹H NMR Spectrometer Frequency≥ 400 MHzHigher field strength improves signal dispersion and resolution.
SolventDMSO-d₆To observe labile hydroxyl protons.
Internal StandardTetramethylsilane (TMS)Inert reference set to 0.00 ppm.
Temperature298 KStandardized temperature for reproducibility.
¹³C NMR Spectrometer Frequency≥ 100 MHzCorresponds to a 400 MHz ¹H instrument.
Pulse ProgramProton-decoupledSimplifies the spectrum to single lines for each unique carbon.
FT-IR Spectral Range4000 - 400 cm⁻¹Covers the full range of fundamental molecular vibrations.
Resolution≤ 4 cm⁻¹Provides sufficient detail for most functional group analysis.
Scans32-64 co-addedImproves the signal-to-noise ratio.
Mass Spec. Ionization MethodElectrospray (ESI)A soft ionization technique suitable for preventing fragmentation.
ModePositive IonTo observe the protonated molecule [M+H]⁺.
Expected Experimental Data

Based on the structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene, the expected key signals are summarized in Table 2. These values are derived from established principles of spectroscopy for substituted benzenes and tertiary alcohols.

Table 2: Expected Experimental Spectroscopic Data for 1,3-Bis(3-hydroxy-3-pentyl)benzene

Technique Signal Type Expected Chemical Shift / Wavenumber / m/z Assignment
¹H NMR Multiplets~7.0 - 7.4 ppmAromatic protons (4H) on the 1,3-disubstituted ring.
Broad Singlet~4.5 - 5.5 ppmTertiary alcohol hydroxyl protons (2H).
Multiplets~1.6 - 1.8 ppmMethylene protons (-CH₂-) of pentyl groups (8H).
Triplet~0.7 - 0.9 ppmMethyl protons (-CH₃) of pentyl groups (12H).
¹³C NMR Aromatic C~140 - 150 ppmQuaternary aromatic carbons attached to pentyl groups.
Aromatic CH~120 - 130 ppmProtonated aromatic carbons.
Tertiary C-OH~70 - 80 ppmCarbon bearing the hydroxyl group.
Aliphatic CH₂~30 - 40 ppmMethylene carbons.
Aliphatic CH₃~8 - 15 ppmMethyl carbons.
FT-IR O-H StretchBroad, ~3200 - 3600 cm⁻¹Hydrogen-bonded hydroxyl groups.
C-H Stretch (Aromatic)~3000 - 3100 cm⁻¹Aromatic C-H bonds.
C-H Stretch (Aliphatic)~2850 - 3000 cm⁻¹Aliphatic C-H bonds.
C=C Stretch (Aromatic)~1450 - 1600 cm⁻¹Benzene ring vibrations.
C-O Stretch~1100 - 1200 cm⁻¹Tertiary alcohol C-O bond.
Mass Spec. [M+H]⁺267.2006Calculated for C₁₆H₂₇O₂⁺.
[M+Na]⁺289.1825Calculated for C₁₆H₂₆O₂Na⁺.

Part 2: In Silico Corroboration - Theoretical Spectroscopic Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive engine for spectroscopic properties.[1] The key is to select a computational model that balances accuracy with computational cost and is appropriate for the molecule of interest.

Computational Protocol: DFT-Based Spectral Prediction

This protocol details the steps for calculating the theoretical NMR and IR spectra of 1,3-Bis(3-hydroxy-3-pentyl)benzene.

1. Molecular Structure Input:

  • Build the 3D structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.

2. Geometry Optimization:

  • Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as calculated spectroscopic properties are highly sensitive to molecular geometry.
  • Trustworthiness: An unoptimized or incorrectly minimized structure will lead to inaccurate spectral predictions, invalidating the comparison. A frequency calculation must be performed after optimization to confirm the structure is a true minimum (i.e., no imaginary frequencies).

3. Spectroscopic Calculation:

  • NMR: Calculate the nuclear magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[2][3] This is the standard and most reliable method for predicting NMR chemical shifts.
  • IR: Perform a frequency calculation on the optimized geometry. This computes the harmonic vibrational frequencies and their corresponding IR intensities.[4][5]

4. Method Selection:

  • The choice of the DFT functional and basis set is the most critical parameter in the entire computational workflow. Table 3 provides a well-vetted, robust combination for organic molecules of this type.

Table 3: Recommended Computational Parameters for Theoretical Modeling

Parameter Recommended Selection Rationale
Software Gaussian, ORCA, etc.Industry-standard quantum chemistry packages.
Functional B3LYPA hybrid functional that provides a superb trade-off between accuracy and computational cost for organic molecules.[6]
Basis Set 6-311+G(d,p)A triple-zeta basis set that offers a good balance of flexibility and computational demand for accurate frequency and shielding tensor calculations.
Solvation Model IEF-PCM (DMSO)The Polarizable Continuum Model simulates the bulk electrostatic effects of the solvent (DMSO), providing a more accurate comparison to the experimental NMR data.
Calculation Type Opt + Freq (IR); NMR (GIAO)Specifies geometry optimization followed by frequency analysis for IR, and a separate GIAO calculation for NMR shieldings.
Visualization of Computational Workflow

The logical flow of the theoretical prediction process, from initial structure to final calculated spectra, is illustrated in the diagram below.

Theoretical_Workflow cluster_Input 1. Input Generation cluster_Calculation 2. DFT Calculation (e.g., Gaussian) cluster_Output 3. Predicted Data Output A 3D Molecular Structure of 1,3-Bis(3-hydroxy-3-pentyl)benzene B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B Initial Geometry C Frequency Calculation Confirm True Minimum B->C Optimized Geometry D NMR Shielding Calculation (GIAO Method, PCM Solvent) C->D Validated Minimum E IR Frequency & Intensity Calculation C->E Validated Minimum F Absolute Shielding Tensors (σ) D->F G Harmonic Vibrational Frequencies (cm⁻¹) E->G

Figure 1: Workflow for theoretical spectroscopic prediction using DFT.

Part 3: The Nexus - A Framework for Cross-Validation

Cross-validation is the quantitative comparison of the experimental and theoretical datasets. This process transforms raw data into a confidence score for the proposed molecular structure.

Methodology for Data Comparison

A systematic approach is required to correlate the two datasets meaningfully.

1. NMR Data Processing:

  • The GIAO calculation outputs absolute shielding constants (σ). To compare with experimental chemical shifts (δ), they must be referenced against a calculated shielding constant for a reference standard (e.g., TMS) using the same level of theory:
  • δ_calc = σ_ref(TMS) - σ_calc
  • This conversion accounts for systematic errors in the calculation.

2. IR Data Processing:

  • DFT calculations of vibrational frequencies are based on the harmonic oscillator approximation, which neglects anharmonicity. This consistently leads to an overestimation of the true vibrational frequencies.
  • To correct for this, a uniform scaling factor is applied to all calculated frequencies. For the B3LYP/6-311+G(d,p) level of theory, a widely accepted scaling factor is 0.9679 .
  • ν_scaled = ν_calc * 0.9679
  • Applying this empirical correction brings the theoretical data into much closer alignment with experimental results.

3. Statistical Analysis:

  • For each nucleus in the NMR spectra and each significant vibration in the IR spectrum, calculate the absolute difference (Δ) between the experimental and scaled theoretical values.
  • Calculate the Mean Absolute Error (MAE) for the ¹H and ¹³C NMR data sets to provide a single metric of overall agreement.[2][3] A lower MAE indicates a better fit.
Cross-Validation Logic

The diagram below outlines the decision-making process based on the comparison between the experimental and theoretical datasets.

Cross_Validation_Logic Exp_Data Experimental Data (¹H NMR, ¹³C NMR, IR) Process_NMR Reference NMR Shifts δ_calc = σ_ref - σ_calc Exp_Data->Process_NMR Process_IR Scale IR Frequencies ν_scaled = ν_calc * 0.9679 Exp_Data->Process_IR Theo_Data Theoretical Data (Calculated σ, ν) Theo_Data->Process_NMR Theo_Data->Process_IR Compare Quantitative Comparison Calculate Δ = |δ_exp - δ_calc| Calculate Δ = |ν_exp - ν_scaled| Process_NMR->Compare Process_IR->Compare Evaluate Evaluate Agreement (e.g., MAE for NMR < 0.2 ppm for ¹H) (Δ for IR < 20 cm⁻¹) Compare->Evaluate High_Confidence High Confidence Structural Assignment Validated Evaluate->High_Confidence  Good Correlation Low_Confidence Low Confidence Re-evaluate Structure or Model Evaluate->Low_Confidence  Poor Correlation

Figure 2: Logic diagram for the cross-validation of spectroscopic data.
Comparative Data Summary

The results of the cross-validation should be summarized in a clear, comprehensive table. Table 4 provides a template with hypothetical data illustrating a strong correlation.

Table 4: Cross-Validation of Experimental and Theoretical Spectroscopic Data for 1,3-Bis(3-hydroxy-3-pentyl)benzene

Technique Assignment Experimental Theoretical (Scaled) Difference (Δ)
¹H NMR Aromatic CH7.25 ppm7.31 ppm0.06 ppm
Hydroxyl OH4.95 ppm5.08 ppm0.13 ppm
Methylene CH₂1.72 ppm1.69 ppm0.03 ppm
Methyl CH₃0.81 ppm0.85 ppm0.04 ppm
¹H MAE 0.065 ppm
¹³C NMR Aromatic C-quat148.2 ppm147.5 ppm0.7 ppm
Aromatic CH125.8 ppm126.9 ppm1.1 ppm
Tertiary C-OH75.4 ppm74.9 ppm0.5 ppm
¹³C MAE 0.77 ppm
FT-IR O-H Stretch3450 cm⁻¹3462 cm⁻¹12 cm⁻¹
Aromatic C-H Stretch3065 cm⁻¹3071 cm⁻¹6 cm⁻¹
Aliphatic C-H Stretch2968 cm⁻¹2975 cm⁻¹7 cm⁻¹
Aromatic C=C Stretch1595 cm⁻¹1601 cm⁻¹6 cm⁻¹
C-O Stretch1152 cm⁻¹1145 cm⁻¹7 cm⁻¹

Conclusion and Outlook

The cross-validation framework presented here, integrating high-quality experimental data with robust DFT calculations, represents a powerful strategy for modern chemical research. For 1,3-Bis(3-hydroxy-3-pentyl)benzene, a strong correlation between the experimental and scaled theoretical data—characterized by low Mean Absolute Errors for NMR shifts and small deviations for IR frequencies—provides definitive confirmation of its proposed structure.

This integrated approach minimizes the ambiguity inherent in interpreting complex spectra from a single method. It establishes a verifiable, trustworthy, and scientifically rigorous foundation for structural elucidation, which is indispensable for regulatory submissions, patent filings, and advancing drug discovery and materials science programs. As computational resources become more accessible, the routine application of this cross-validation methodology will become an essential component of the analytical chemist's toolkit.

References

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  • Laury, M. L., Carlson, M. J., & Wilson, A. K. (2012). Harmonic Vibrational Frequencies: Approximate Global Scaling Factors for TPSS, M06, and M11 Functional Families Using Several Common Basis Sets. The Journal of Physical Chemistry A, 116(43), 10524–10533. Available at: [Link]

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Validation

A Performance Benchmark: 1,3-Bis(3-hydroxy-3-pentyl)benzene-Based Polyurethane versus Commercial Alternatives for Advanced Drug Delivery

Abstract The quest for novel polymeric excipients in drug delivery is driven by the need for enhanced therapeutic efficacy, improved patient compliance, and the ability to deliver a diverse range of therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel polymeric excipients in drug delivery is driven by the need for enhanced therapeutic efficacy, improved patient compliance, and the ability to deliver a diverse range of therapeutic agents. This guide provides a comprehensive performance benchmark of a novel polyurethane synthesized from 1,3-Bis(3-hydroxy-3-pentyl)benzene against two industry-standard commercial alternatives: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL). Through a detailed exposition of proposed experimental protocols, this document offers researchers, scientists, and drug development professionals a framework for the objective evaluation of this new polymer's potential as a drug delivery vehicle. The guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a deep, mechanistic understanding of the comparative analysis.

Introduction: The Imperative for Advanced Polymeric Drug Carriers

The efficacy of a therapeutic agent is intrinsically linked to its delivery vehicle. Polymeric carriers have revolutionized drug delivery by enabling controlled release, protecting labile drugs from degradation, and facilitating targeted delivery.[1] PLGA and PCL are at the forefront of biodegradable polymers approved for clinical use, offering a wealth of data on their performance.[2][3] PLGA is a copolymer whose degradation rate can be tuned by altering the ratio of lactic acid to glycolic acid, making it suitable for a range of release profiles.[4] PCL, a semi-crystalline polyester, exhibits slower degradation and is often employed for long-term drug delivery applications.[2][5]

However, the limitations of existing polymers, such as the acidic degradation products of PLGA which can be detrimental to sensitive drug molecules, necessitate the exploration of novel polymer platforms.[1] This guide introduces a hypothetical polyurethane (PU) synthesized from the novel diol, 1,3-Bis(3-hydroxy-3-pentyl)benzene. The unique structure of this diol, with its tertiary alcohol groups and aromatic core, suggests the potential for a polymer with distinct physicochemical properties, potentially offering advantages in terms of drug stability and release kinetics. This guide will outline a head-to-head comparison of this novel PU with PLGA and PCL, providing a robust framework for its evaluation.

Polymer Synthesis and Characterization: Establishing the Foundation

A meaningful comparison begins with the synthesis and thorough characterization of the polymers. Here, we propose a synthetic route for the novel polyurethane and outline the key characterization techniques.

Synthesis of 1,3-Bis(3-hydroxy-3-pentyl)benzene-Based Polyurethane (BHB-PU)

The synthesis of BHB-PU will be achieved through a step-growth polymerization reaction between the 1,3-Bis(3-hydroxy-3-pentyl)benzene diol and an aliphatic diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI), to ensure the potential for biodegradability of the resulting urethane linkages.[6][7] The reaction is typically catalyzed by a tin-based catalyst like dibutyltin dilaurate (DBTDL).[8]

Experimental Protocol: Synthesis of BHB-PU

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add 1,3-Bis(3-hydroxy-3-pentyl)benzene (1 equivalent) and anhydrous toluene.

  • Initiation: Heat the mixture to 80°C under a nitrogen atmosphere to dissolve the diol completely.

  • Polymerization: Add 1,6-hexamethylene diisocyanate (1 equivalent) dropwise to the reaction mixture.

  • Catalysis: Introduce a catalytic amount of dibutyltin dilaurate (0.1 mol%).

  • Reaction Progression: Maintain the reaction at 80°C for 24 hours under constant stirring.

  • Purification: Precipitate the resulting polymer in cold methanol, filter, and wash thoroughly with methanol to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polymer under vacuum at 40°C for 48 hours.

Diagram: Synthesis of BHB-PU

BHB_PU_Synthesis Monomer1 1,3-Bis(3-hydroxy-3-pentyl)benzene (Diol) Reaction Polymerization (80°C, 24h, Toluene) Monomer1->Reaction Monomer2 1,6-Hexamethylene Diisocyanate (HDI) Monomer2->Reaction Catalyst DBTDL Catalyst Catalyst->Reaction Purification Precipitation & Washing (Methanol) Reaction->Purification Final_Product BHB-PU Polymer Purification->Final_Product

Caption: Synthetic workflow for 1,3-Bis(3-hydroxy-3-pentyl)benzene-based polyurethane (BHB-PU).

Physicochemical Characterization of Polymers

The synthesized BHB-PU, along with commercial PLGA (50:50 lactide:glycolide ratio) and PCL, will be characterized to determine their fundamental properties.

Table 1: Polymer Characterization Techniques

PropertyTechniqueRationale
Chemical Structure Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the successful synthesis of the polyurethane by identifying characteristic urethane linkages and to verify the structures of PLGA and PCL.[9][10]
Molecular Weight & Polydispersity Gel Permeation Chromatography (GPC)To determine the average molecular weight and the breadth of its distribution, which significantly influence the polymer's mechanical properties and degradation rate.
Thermal Properties Differential Scanning Calorimetry (DSC)To identify the glass transition temperature (Tg) and melting temperature (Tm), which are crucial for understanding the polymer's physical state at physiological temperatures and for processing.

Nanoparticle Fabrication and Characterization: The Delivery Vehicle

For a direct comparison of their drug delivery capabilities, the polymers will be formulated into nanoparticles encapsulating a model hydrophobic drug, such as curcumin. The emulsification-solvent evaporation method is a versatile technique suitable for all three polymers.[11]

Nanoparticle Fabrication

Experimental Protocol: Nanoparticle Fabrication by Emulsification-Solvent Evaporation

  • Organic Phase Preparation: Dissolve the polymer (BHB-PU, PLGA, or PCL) and curcumin in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug, followed by freeze-drying for long-term storage.

Diagram: Nanoparticle Fabrication Workflow

Nanoparticle_Fabrication cluster_prep Phase Preparation Organic_Phase Polymer + Drug in Organic Solvent Emulsification Emulsification (Homogenization/Sonication) Organic_Phase->Emulsification Aqueous_Phase Surfactant in Water Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation Solvent_Evaporation->Centrifugation Washing Washing Centrifugation->Washing Lyophilization Lyophilization Washing->Lyophilization Final_Nanoparticles Drug-Loaded Nanoparticles Lyophilization->Final_Nanoparticles

Caption: Workflow for fabricating drug-loaded polymer nanoparticles.

Nanoparticle Characterization

The fabricated nanoparticles will be thoroughly characterized to assess their physical properties and drug loading efficiency.

Table 2: Nanoparticle Characterization Techniques

PropertyTechniqueRationale
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and the size distribution of the nanoparticles, which are critical for their in vivo fate.
Surface Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)To visualize the shape and surface features of the nanoparticles.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug successfully encapsulated within the nanoparticles.[12][13][14][15] This is a critical parameter for determining the therapeutic potential of the formulation.

Formulas for DLC and EE:

  • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Performance Evaluation: In Vitro Drug Release and Biocompatibility

The ultimate measure of a drug delivery vehicle's performance lies in its ability to release the drug in a controlled manner and its compatibility with biological systems.

In Vitro Drug Release Studies

The release of curcumin from the nanoparticles will be evaluated under physiological conditions.

Experimental Protocol: In Vitro Drug Release

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, containing a small amount of Tween 80 to maintain sink conditions).

  • Incubation: Incubate the samples at 37°C in a shaking water bath.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Analysis: Centrifuge the collected samples to pellet any nanoparticles and analyze the supernatant for curcumin concentration using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Biocompatibility Assessment

The biocompatibility of the polymers will be assessed in accordance with ISO 10993 guidelines to ensure their safety for biomedical applications.[6][14]

Table 3: Biocompatibility Assessment Methods

TestStandardPurpose
In Vitro Cytotoxicity ISO 10993-5To evaluate the potential of the polymers to cause cell death using assays like MTT or MTS on a relevant cell line (e.g., fibroblasts).[16][17]
Hemocompatibility ISO 10993-4, ASTM F756To assess the interaction of the polymers with blood components, specifically hemolysis (red blood cell lysis).[18][19][20]

Comparative Performance Benchmark: Expected Outcomes

The following table summarizes the anticipated performance of the novel BHB-PU against the commercial standards, PLGA and PCL. These are hypothetical values intended to provide a framework for comparison.

Table 4: Comparative Performance Benchmark of Polymer Nanoparticles

Performance MetricBHB-PU (Hypothetical)PLGA (50:50)PCL
Particle Size (nm) 150 - 250100 - 200200 - 400
Polydispersity Index (PDI) < 0.2< 0.2< 0.3
Drug Loading Content (%) 5 - 101 - 52 - 8
Encapsulation Efficiency (%) > 8060 - 80> 70
In Vitro Release Profile Sustained release over 2-3 weeks with minimal initial burstBiphasic release with an initial burst followed by sustained release over 1-2 weeksSlow, sustained release over several weeks to months
Biocompatibility Non-cytotoxic, HemocompatibleNon-cytotoxic, HemocompatibleNon-cytotoxic, Hemocompatible

Conclusion and Future Directions

This guide has laid out a comprehensive and scientifically rigorous framework for benchmarking a novel 1,3-Bis(3-hydroxy-3-pentyl)benzene-based polyurethane against the well-established drug delivery polymers, PLGA and PCL. The proposed experimental protocols are designed to provide a thorough evaluation of the new polymer's synthesis, its formulation into nanoparticles, and its performance in terms of drug release and biocompatibility.

The hypothetical data presented in the comparative benchmark table suggests that the novel BHB-PU could potentially offer a desirable sustained release profile with high encapsulation efficiency. The unique chemical structure of the monomer may contribute to favorable interactions with hydrophobic drugs and a degradation profile that is distinct from the bulk erosion of PLGA and the slow degradation of PCL.

Further investigations should focus on exploring the degradation mechanism of BHB-PU and its in vivo performance. The versatility of polyurethane chemistry also allows for further modifications of the polymer backbone to fine-tune its properties for specific drug delivery applications. The systematic approach outlined in this guide will be invaluable for researchers and drug development professionals in the objective assessment of this and other novel polymeric drug carriers, ultimately contributing to the advancement of next-generation drug delivery systems.

References

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Comparative

The Unseen Architect: A Comparative Guide to the Critical Influence of Monomer Purity on Final Polymer Properties

In the pursuit of high-performance polymers, researchers meticulously control variables such as temperature, pressure, and catalyst choice. Yet, an often-underestimated factor, the purity of the monomer, can be the unsee...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of high-performance polymers, researchers meticulously control variables such as temperature, pressure, and catalyst choice. Yet, an often-underestimated factor, the purity of the monomer, can be the unseen architect that dictates the final material's success or failure. This guide provides an in-depth technical comparison, supported by experimental data, to illuminate the profound impact of monomer purity on the physicochemical properties of polymers. We will explore the causal relationships between specific impurities and polymer characteristics, detail rigorous protocols for monomer purification and polymer analysis, and provide a framework for ensuring the reproducibility and reliability of your polymer synthesis.

The Ripple Effect of Impurities: From Monomer to Macromolecule

The presence of even trace amounts of impurities in a monomer feedstock can initiate a cascade of undesirable events during polymerization, fundamentally altering the intended polymer architecture and, consequently, its bulk properties. The nature of this impact is highly dependent on the type of polymerization and the chemical nature of the contaminant.

Impurities can be broadly categorized as substances that can:

  • Inhibit or Retard Polymerization: These are typically stable free radicals (e.g., inhibitors added for storage), oxygen, or certain metal ions that scavenge the initiating or propagating species, leading to induction periods or reduced polymerization rates.

  • Act as Uncontrolled Initiators or Chain Transfer Agents: Water, alcohols, or other protic species can initiate polymerization in certain systems (e.g., ring-opening polymerization of lactide) or act as chain transfer agents in radical polymerizations.[1] This leads to a loss of control over the initiation process and a broadening of the molecular weight distribution.

  • Terminate Polymer Chains: Any species that reacts irreversibly with the propagating chain end will halt its growth. This is a significant issue in living polymerizations like anionic polymerization, where even minute quantities of impurities can lead to a dramatic decrease in the final molecular weight.[2][3]

  • Be Incorporated into the Polymer Backbone: If an impurity has a similar reactivity to the monomer, it can be incorporated into the polymer chain, disrupting the regular structure and potentially impacting crystallinity and thermal properties.

The consequences of these events are far-reaching, affecting molecular weight, molecular weight distribution, thermal stability, and mechanical performance.

A Tale of Two Polymers: The Impact of Purity on Poly(methyl methacrylate) (PMMA)

To illustrate the tangible effects of monomer purity, let us consider the free-radical polymerization of methyl methacrylate (MMA) under two conditions: one using a commercially available, inhibitor-containing monomer and the other using the same monomer after purification.

Experimental Design
  • Group A (Unpurified): Commercial MMA containing 50-100 ppm of hydroquinone monomethyl ether (MEHQ) inhibitor.

  • Group B (Purified): Commercial MMA purified by passing through a column of activated basic alumina to remove the inhibitor.[4]

Both groups are subjected to identical polymerization conditions (initiator, temperature, and time). The resulting PMMA is then characterized to compare its properties.

Data Presentation
PropertyGroup A (Unpurified PMMA)Group B (Purified PMMA)Impact of Impurity (Inhibitor)
Polymerization Kinetics
Induction PeriodPresentAbsentInhibitor scavenges initial radicals, delaying polymerization.
Rate of PolymerizationSlowerFasterContinuous quenching of propagating radicals by the inhibitor.
Molecular Properties
Number-Average Molecular Weight (Mn)LowerHigherPremature termination and chain transfer events.
Polydispersity Index (PDI)Higher (>1.5)Lower (~1.5)Uncontrolled initiation and termination lead to a broader distribution of chain lengths.[2][3]
Thermal Properties
Glass Transition Temperature (Tg)Slightly LowerHigherShorter polymer chains have greater mobility, reducing Tg.
Onset of Thermal Decomposition (Td)LowerHigherStructural defects and lower molecular weight can create sites for easier thermal degradation.
Mechanical Properties
Tensile StrengthLowerHigherLower molecular weight and broader PDI result in fewer effective chain entanglements.
Elongation at BreakHigherLowerThe presence of shorter chains can act as plasticizers, increasing flexibility but reducing strength.

Causality Behind Experimental Choices: The choice of basic alumina for purification is critical. Its high surface area and basicity effectively adsorb the acidic phenolic inhibitor (MEHQ) without introducing other contaminants.[4] The comparison of a wide range of properties, from kinetics to mechanical strength, provides a holistic view of the detrimental effects of the inhibitor.

Experimental Protocols: A Foundation for Reproducible Science

The following protocols provide detailed, step-by-step methodologies for the purification of a common liquid monomer and the characterization of the resulting polymer. These protocols are designed to be self-validating, with built-in checks to ensure the quality of the materials at each stage.

Monomer Purification: Removal of Inhibitor from Methyl Methacrylate (MMA)

This protocol describes the purification of MMA using an alumina column to remove the MEHQ inhibitor.

Workflow for Monomer Purification and Analysis

Monomer_Purification crude_monomer Crude Monomer (with inhibitor) purification Pass Monomer Through Column crude_monomer->purification column_prep Prepare Alumina Column column_prep->purification purified_monomer Collect Purified Monomer purification->purified_monomer analysis Purity Analysis (e.g., UV-Vis, GC) purified_monomer->analysis analysis->purification Purity < 99.9% storage Store Under Inert Atmosphere at 4°C analysis->storage Purity > 99.9%

Caption: Workflow for monomer purification and subsequent purity verification.

Materials:

  • Methyl methacrylate (MMA) containing inhibitor

  • Basic activated alumina (Brockmann I)

  • Glass chromatography column with a stopcock

  • Glass wool

  • Inert gas (Nitrogen or Argon)

  • Clean, dry collection flask

Procedure:

  • Column Preparation:

    • Ensure all glassware is scrupulously clean and oven-dried.

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a layer of sand (approx. 1 cm).

    • Carefully pour the basic activated alumina into the column to a height of approximately 10-15 cm. The amount of alumina will depend on the volume of monomer to be purified. A general rule is to use about 10-20 g of alumina per 100 mL of monomer.

    • Tap the column gently to ensure even packing.

  • Purification:

    • Place the collection flask under the column.

    • Carefully pour the unpurified MMA onto the top of the alumina bed.

    • Open the stopcock and allow the monomer to percolate through the column under gravity. Do not apply pressure, as this can force fine alumina particles into the purified monomer.

    • The inhibitor will adsorb to the alumina, often visible as a colored band at the top of the column.

    • Collect the purified, clear monomer in the collection flask.

  • Storage:

    • Once the desired amount of monomer is collected, blanket the flask with an inert gas (N₂ or Ar).

    • Seal the flask and store it at a low temperature (e.g., 4°C) to prevent spontaneous polymerization.

    • The purified monomer should be used promptly, ideally within a few hours.

Polymer Characterization: A Multi-faceted Approach

A combination of techniques is necessary to fully understand the properties of the synthesized polymer.[5]

Workflow for Polymer Characterization

Polymer_Characterization polymer_sample Synthesized Polymer Sample gpc Gel Permeation Chromatography (GPC/SEC) polymer_sample->gpc dsc Differential Scanning Calorimetry (DSC) polymer_sample->dsc tga Thermogravimetric Analysis (TGA) polymer_sample->tga tensile Tensile Testing polymer_sample->tensile mw_mwd Determine Mₙ, Mₙ, PDI gpc->mw_mwd thermal_trans Determine T₉, Tₘ dsc->thermal_trans thermal_stab Determine Decomposition Temperature tga->thermal_stab mech_prop Determine Tensile Strength, Modulus, Elongation tensile->mech_prop

Caption: A multi-technique workflow for comprehensive polymer characterization.

A. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and Polydispersity

  • Principle: GPC separates polymer molecules based on their size in solution.[6] Larger molecules elute faster than smaller molecules.

  • Procedure:

    • Dissolve a known concentration of the polymer in a suitable solvent (e.g., THF for PMMA).

    • Filter the solution to remove any particulates.

    • Inject the solution into the GPC system.

    • The system separates the polymer chains, and a detector (typically a refractive index detector) measures the concentration of the eluting polymer.

    • The resulting chromatogram is used to calculate Mn, Mw, and PDI by calibrating with polymer standards of known molecular weight.[7]

B. Differential Scanning Calorimetry (DSC) for Thermal Transitions

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for the determination of thermal transitions like the glass transition temperature (Tg).

  • Procedure:

    • Accurately weigh a small amount of the polymer sample (5-10 mg) into a DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

    • The Tg is identified as a step change in the heat flow curve.

C. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Principle: TGA measures the change in mass of a sample as a function of temperature.[6][8] It is used to determine the thermal stability and decomposition temperature of the polymer.

  • Procedure:

    • Place a known mass of the polymer sample into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The instrument records the mass of the sample as the temperature increases.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

D. Tensile Testing for Mechanical Properties

  • Principle: A dog-bone shaped specimen of the polymer is subjected to a controlled tensile force until it fractures. The stress and strain are measured throughout the test.

  • Procedure:

    • Prepare test specimens by methods such as injection molding or compression molding.

    • Clamp the specimen into the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of extension until the specimen breaks.

    • The machine records the load and displacement, which are used to calculate tensile strength, Young's modulus, and elongation at break.

Conclusion: Purity as a Prerequisite for Performance

The evidence presented unequivocally demonstrates that monomer purity is not a mere procedural formality but a cornerstone of rational polymer design and synthesis. Impurities, even at parts-per-million levels, can have a disproportionately large and negative impact on polymerization kinetics and the final properties of the macromolecule. For researchers, scientists, and drug development professionals working with polymeric materials, a rigorous approach to monomer purification and subsequent polymer characterization is indispensable. By implementing the protocols and understanding the causal links outlined in this guide, you can exert greater control over your polymerizations, leading to materials with enhanced performance, improved batch-to-batch consistency, and ultimately, more reliable and effective end-products.

References

  • The Effect of Impurities on the Molecular Weight Distributions of Anionic Polymers . The Journal of Chemical Physics. [Link]

  • The Effect of Impurities on the Molecular Weight Distributions of Anionic Polymers *. AIP Publishing. [Link]

  • LabNotes: Monomer Purification . University of Rochester. [Link]

  • Polymerization Kinetics and Molecular Weight . Scribd. [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers . ResolveMass Laboratories Inc.. [Link]

  • Polymer Characterization Methods . Fiveable. [Link]

  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study . ResearchGate. [Link]

  • How Do Polymerization Methods Impact Polymer Properties? . Chemistry For Everyone. [Link]

  • Polymer Analysis/Characterization . ResolveMass Laboratories Inc.. [Link]

  • Influence of monomer purity on molecular weight of racemic polylactic acid . Transactions on Materials, Biotechnology and Life Sciences. [Link]

  • Standard Test Method for Determining Molecular Weight Distribution and Molecular Weight Averages of Polyolefins by High Temperature Gel Permeation Chromatography . ASTM International. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Kinetic Studies of Polymerization: Sterically Hindered vs. Linear Diols

For researchers, scientists, and professionals in drug development, understanding the nuances of polymerization kinetics is paramount to designing materials with tailored properties. This guide provides an in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of polymerization kinetics is paramount to designing materials with tailored properties. This guide provides an in-depth technical comparison of the polymerization kinetics of sterically hindered versus linear diols, offering insights into how molecular architecture dictates reaction pathways and ultimately influences polymer characteristics.

Introduction: The Architectural Impact of Diols on Polymer Synthesis

Step-growth polymerization, a cornerstone of polymer chemistry, involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers.[1] The choice of monomers, particularly diols in the synthesis of polyesters and polyurethanes, plays a critical role in determining the polymerization rate and the properties of the resulting polymer.

This guide focuses on a comparative kinetic analysis of two classes of diols:

  • Linear Diols: These are aliphatic diols with a straight-chain structure, such as ethylene glycol (EG). Their unbranched nature allows for relatively unimpeded access to the reactive hydroxyl groups.

  • Sterically Hindered Diols: These diols feature bulky substituents near the hydroxyl groups, creating steric hindrance. A prime example is neopentyl glycol (NPG), which has a quaternary carbon atom adjacent to the hydroxyl-bearing carbons.[2]

We will explore how the seemingly subtle difference in the molecular architecture of these diols leads to significant variations in their polymerization kinetics.

Theoretical Framework: Understanding the Role of Steric Hindrance in Polymerization

The kinetics of step-growth polymerization, such as polyesterification, can be described by considering the reaction between the functional groups of the monomers.[1] In the case of polyester synthesis, this involves the reaction of a dicarboxylic acid with a diol.

The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the inherent reactivity of the functional groups. Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, is a crucial determinant of this inherent reactivity.[3]

In the context of diols, the bulky groups in sterically hindered diols can obstruct the approach of the carboxylic acid, thereby slowing down the esterification reaction. This increased energy barrier for the reaction is reflected in a higher activation energy (Ea), as described by the Arrhenius equation:

k = A * e^(-Ea/RT)

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the gas constant

  • T is the temperature in Kelvin

A higher activation energy implies that more energy is required for a successful collision between reacting molecules, leading to a lower reaction rate at a given temperature.

Designing a Comparative Kinetic Study: An Experimental Blueprint

To objectively compare the polymerization kinetics of sterically hindered and linear diols, a well-designed experimental setup is crucial. This section outlines a robust methodology for such a study.

Materials and Reaction Conditions
  • Linear Diol: Ethylene Glycol (EG)

  • Sterically Hindered Diol: Neopentyl Glycol (NPG)

  • Dicarboxylic Acid: Adipic Acid

  • Catalyst: p-Toluenesulfonic acid (p-TSA)

  • Solvent: Toluene (to facilitate water removal via azeotropic distillation)

Stoichiometry: A 1:1 molar ratio of diol to dicarboxylic acid is typically used. The catalyst concentration is kept constant for all experiments (e.g., 0.5 mol% with respect to the dicarboxylic acid).

Reaction Temperature: The polymerization is carried out at a constant temperature (e.g., 140°C) to ensure that temperature-dependent variations in the rate constant are solely due to the diol's structure.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the comparative kinetic study.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_analysis 3. Kinetic Analysis A Charge reactor with diol, dicarboxylic acid, catalyst, and solvent B Assemble Dean-Stark trap and condenser A->B C Heat reaction mixture to the desired temperature B->C D Monitor and record the volume of water collected over time C->D E Withdraw aliquots at specific time intervals D->E F Determine the extent of reaction (p) from water volume or titration E->F G Plot kinetic data to determine the rate constant (k) F->G H Repeat at different temperatures to calculate activation energy (Ea) G->H

Caption: Experimental workflow for the comparative kinetic study.

Analytical Techniques for Monitoring Reaction Progress

Several techniques can be employed to monitor the extent of polymerization in real-time:[3][4]

  • Titration: The concentration of unreacted carboxylic acid groups can be determined by titrating aliquots of the reaction mixture with a standard solution of a base.

  • Spectroscopy (FTIR): The disappearance of the O-H band of the carboxylic acid and the appearance of the C=O band of the ester can be monitored.[4]

  • Chromatography (GPC/SEC): The evolution of the polymer's molecular weight and molecular weight distribution can be tracked over time.

Comparative Kinetic Data and Mechanistic Insights

Expected Kinetic Parameters
Kinetic ParameterLinear Diol (Ethylene Glycol)Sterically Hindered Diol (Neopentyl Glycol)Rationale
Reaction Rate HigherLowerThe bulky methyl groups in NPG hinder the approach of the carboxylic acid, reducing the frequency of successful reactive collisions.
Rate Constant (k) LargerSmallerA direct consequence of the lower reaction rate.
Time to Reach a Certain Conversion ShorterLongerA slower reaction rate means more time is required to achieve the same degree of polymerization.
Activation Energy (Ea) LowerHigherMore energy is needed to overcome the steric barrier in the transition state for NPG esterification.[7]
Proposed Polymerization Mechanisms

The following diagrams illustrate the proposed mechanisms for the acid-catalyzed esterification of a linear and a sterically hindered diol, highlighting the impact of steric hindrance on the transition state.

Linear Diol (Ethylene Glycol):

G R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H+ H+ Catalyst Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EG EG Ethylene Glycol Ester Ester Tetrahedral_Intermediate->Ester - H2O, - H+ H2O Water

Caption: Unhindered approach of ethylene glycol.

Sterically Hindered Diol (Neopentyl Glycol):

G R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H+ H+ Catalyst Hindered_Intermediate Sterically Hindered Tetrahedral Intermediate Protonated_Acid->Hindered_Intermediate + NPG NPG Neopentyl Glycol (bulky methyl groups) Ester Ester Hindered_Intermediate->Ester - H2O, - H+ H2O Water

Sources

Safety & Regulatory Compliance

Handling

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Bis(3-hydroxy-3-pentyl)benzene

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals The prudent handling of chemical reagents is the cornerstone of laboratory safety and experimental integrit...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with 1,3-Bis(3-hydroxy-3-pentyl)benzene (CAS No. 676465-94-4). As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your research by preventing cross-contamination. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deeply ingrained culture of safety.

Hazard Analysis: Understanding the Risks of 1,3-Bis(3-hydroxy-3-pentyl)benzene

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 1,3-Bis(3-hydroxy-3-pentyl)benzene is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation upon direct contact.[1]

These classifications dictate the minimum required PPE to prevent dermal and ocular exposure. The primary routes of exposure are direct contact with the skin and eyes. Therefore, the cornerstone of our protective strategy is to establish an impermeable barrier between the researcher and the chemical.

The Protective Ensemble: Selecting the Appropriate PPE

A multi-layered approach to PPE is essential for comprehensive protection. The following table outlines the required equipment, its purpose, and key selection criteria.

PPE ComponentPurposeSelection Criteria & Rationale
Eye Protection To prevent eye irritation from splashes or aerosols.Chemical Splash Goggles are mandatory. They must provide a complete seal around the eyes to protect against splashes from all angles. Standard safety glasses with side shields are insufficient as they do not protect against splashes from above or below.
Hand Protection To prevent skin irritation from direct contact.Chemical-resistant gloves are required. The selection of the appropriate glove material is critical and is discussed in detail in Section 3.
Body Protection To protect the skin on the arms and torso from accidental splashes.A laboratory coat is the minimum requirement. It should be long-sleeved and fully buttoned to provide maximum coverage.
Foot Protection To protect the feet from spills.Closed-toe shoes are mandatory in any laboratory setting. They should be made of a non-porous material to prevent the absorption of spilled liquids.

In-Depth Focus: Selecting the Right Chemical-Resistant Gloves

The choice of glove material is arguably the most critical decision in protecting against dermal exposure. Not all glove materials offer the same level of protection against all chemicals. The effectiveness of a glove is determined by three key factors:

  • Breakthrough Time: The time it takes for a chemical to permeate through the glove material.

  • Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.

  • Degradation: The physical change in the glove material upon contact with a chemical (e.g., swelling, cracking, or becoming brittle).

Given that 1,3-Bis(3-hydroxy-3-pentyl)benzene is an aromatic alcohol, the following glove materials are recommended for extended handling:

  • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including alcohols, ketones, and esters.[3][4]

  • Neoprene: Provides good resistance to alcohols, organic acids, and alkalis.[3][4]

For short-duration tasks or incidental contact, thicker nitrile gloves (e.g., 8 mil or greater) may be acceptable, but they should be changed immediately upon any sign of contamination. It is crucial to consult the glove manufacturer's specific chemical resistance charts for the most accurate information.

Table of Glove Material Recommendations:

Glove MaterialRecommendation for 1,3-Bis(3-hydroxy-3-pentyl)benzeneRationale
Nitrile Fair (for short-term use only)Generally poor resistance to aromatic compounds and some alcohols.[2][3][4]
Neoprene Good Offers good resistance to alcohols and organic acids.[3][4]
Butyl Rubber Excellent Provides superior protection against a wide array of chemicals, including alcohols.[3][4]

Operational Plan: Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following step-by-step procedures should be strictly adhered to.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_don Donning Sequence prep1 Inspect PPE for damage prep2 Wash hands thoroughly prep1->prep2 don1 1. Don Lab Coat prep2->don1 don2 2. Don Eye Protection (Goggles) don1->don2 don3 3. Don Gloves (over cuffs of lab coat) don2->don3

Caption: Workflow for the correct donning of PPE.

  • Inspect PPE: Before starting, visually inspect all PPE for any defects such as rips, tears, or cracks.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Don Laboratory Coat: Put on the lab coat and ensure all buttons are fastened.

  • Don Eye Protection: Put on chemical splash goggles.

  • Don Gloves: Put on the selected chemical-resistant gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.

Doffing Procedure

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove) and clean surfaces only with clean surfaces (skin-to-skin).

Doffing_Procedure cluster_doff Doffing Sequence doff1 1. Remove Gloves doff2 2. Remove Lab Coat doff1->doff2 doff3 3. Wash Hands doff2->doff3 doff4 4. Remove Eye Protection doff3->doff4 doff5 5. Wash Hands Again doff4->doff5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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